Nonadecanenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nonadecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGSHXQMOKTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873468 | |
| Record name | Nonadecanonitrile | |
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Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28623-46-3, 68153-02-6 | |
| Record name | Nonadecanenitrile | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nonadecanenitrile | |
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| Record name | Nitriles, C16-22 | |
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| Record name | Nonadecanenitrile | |
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| Record name | Nonadecanenitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Nonadecanenitrile
Abstract
This technical guide provides a comprehensive overview of the physical properties of Nonadecanenitrile (CAS No. 28623-46-3), a long-chain aliphatic nitrile. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's fundamental physicochemical characteristics. Each property is presented with the most current data, supported by detailed experimental protocols for its determination. The guide emphasizes the causality behind experimental choices and provides a framework for the accurate characterization of this and similar molecules. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance understanding.
Introduction and Chemical Identity
This compound, also known as Stearyl Cyanide or Octadecyl Cyanide, is a saturated fatty nitrile with a 19-carbon chain.[1][2][3] Its long lipophilic alkyl chain and polar nitrile group impart amphiphilic properties that are of interest in various fields, including organic synthesis, materials science, and as a reference standard in analytical chemistry. An accurate understanding of its physical properties is paramount for its application in formulation, reaction engineering, and quality control.
This guide provides an in-depth analysis of its key physical attributes. While experimental data for some properties are well-documented, others, such as boiling point and density, are primarily available as high-quality estimates due to the experimental challenges posed by the compound's high molecular weight and melting point.[3] This document presents these estimates while also providing robust, field-proven methodologies for their experimental verification.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][4][5] |
| Synonyms | n-Nonadecanonitrile, Octadecyl cyanide, Stearyl Cyanide | [1][2][3] |
| CAS Number | 28623-46-3 | [1][2][3][4] |
| Molecular Formula | C₁₉H₃₇N | [1][2][3][4] |
| Molecular Weight | 279.50 g/mol | [1][2][3][4] |
| SMILES | CCCCCCCCCCCCCCCCCCC#N | [1] |
| InChIKey | MVDGSHXQMOKTDJ-UHFFFAOYSA-N | [1] |
Thermal and Physical Properties
The physical state and thermal behavior of this compound are critical parameters for its handling, storage, and application. As a long-chain aliphatic compound, it exists as a waxy solid at room temperature.[3]
Table 2: Summary of Physical Properties
| Property | Value | Type | Source(s) |
| Appearance | White to off-white crystalline powder or waxy solid | Experimental | [3] |
| Melting Point | 43 °C (316.15 K) | Experimental | [3] |
| Boiling Point | 387.27 °C (660.42 K) | Estimated | [3] |
| Density | 0.852 g/cm³ | Estimated | [3] |
| Water Solubility | Practically Insoluble | Experimental | [3] |
| Refractive Index | 1.4415 | Estimated | [3] |
Melting Point and Enthalpy of Fusion
The causality for choosing DSC lies in its high precision, small sample requirement, and ability to simultaneously determine both the transition temperature and its associated enthalpy.
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 20 °C.
-
Ramp the temperature from 20 °C to 60 °C at a controlled rate of 5 °C/min under a constant nitrogen purge (50 mL/min). The controlled heating rate ensures thermal equilibrium within the sample, and the inert atmosphere prevents oxidative degradation.
-
Cool the sample back to 20 °C.
-
A second heating run is recommended to analyze the thermal history and ensure consistent results.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
The estimated boiling point of this compound at atmospheric pressure is 387.27 °C.[3] Experimental determination is challenging, as long-chain aliphatic compounds may thermally decompose before reaching their boiling point at standard pressure. Therefore, vacuum distillation is the preferred method for purification, and boiling point is typically reported at a reduced pressure. The high boiling point is a direct consequence of the significant van der Waals forces between the long alkyl chains.[6]
Density
The density of solid this compound is estimated to be 0.852 g/cm³.[3] This value is consistent with other long-chain hydrocarbons and indicates a well-packed crystal structure. Experimental determination for a waxy solid can be accurately performed using gas pycnometry or, more commonly, via an immersion method if a non-solvent for the material is used.
Solubility
Consistent with its long, nonpolar alkyl chain, this compound is practically insoluble in water.[3] While the nitrile group provides some polarity, its effect is overwhelmed by the 18-carbon tail. It is expected to be soluble in nonpolar organic solvents such as alkanes (e.g., hexane) and chlorinated solvents (e.g., chloroform, dichloromethane), a critical consideration for its use in synthesis and analysis. The solubility of nitriles in water decreases significantly as the hydrocarbon chain length increases due to the disruption of hydrogen bonding between water molecules.[7]
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral features and provide protocols for their acquisition.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by two key features: absorptions from the aliphatic C-H bonds and the sharp, distinct absorption of the nitrile (C≡N) group.
-
C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain.
-
C≡N Stretching: A sharp, medium-intensity peak is expected around 2240-2260 cm⁻¹. The position and sharpness of this peak are highly characteristic of the nitrile functional group.
-
CH₂/CH₃ Bending: Absorptions corresponding to scissoring and rocking of the methylene groups will appear in the 1460-1470 cm⁻¹ region.
The KBr pellet method is chosen for its ability to produce high-quality, sharp spectra for solid samples by minimizing scattering effects.
-
Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Caption: Workflow for Structural Analysis using FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of this compound.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear as a downfield signal around 118-122 ppm.
-
Alkyl Chain Carbons: A series of signals corresponding to the different methylene (-CH₂-) groups of the alkyl chain will appear in the upfield region (approx. 10-40 ppm). The terminal methyl (-CH₃) carbon will be the most upfield signal. The carbon adjacent to the nitrile group (α-carbon) will be slightly downfield compared to the other methylene carbons.
Available data indicates that ¹³C NMR spectra have been recorded in deuterated chloroform (CDCl₃).[8]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of this compound and confirming its molecular weight. Using electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (279.5).[1][4] A characteristic fragmentation pattern involving the loss of alkyl fragments from the long chain would also be expected, providing further structural confirmation.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[9]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Skin Contact: Wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
Conclusion
This guide has consolidated the available physical property data for this compound, providing a blend of experimental values and high-quality estimates. By including detailed, principle-driven experimental protocols, we empower researchers to either verify these properties or apply these techniques to the characterization of similar long-chain molecules. The data presented herein serves as a critical resource for the effective and safe application of this compound in scientific research and development.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 28623-46-3). Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98566, this compound. Retrieved January 3, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]
-
LibreTexts. (2023, January 22). Physical Properties of Nitriles. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
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SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved January 3, 2026, from [Link]
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Nonadecanenitrile chemical structure and IUPAC name
An In-Depth Technical Guide to Nonadecanenitrile: Structure, Synthesis, and Applications for the Research Professional
Introduction
This compound (C₁₉H₃₇N), a long-chain aliphatic nitrile, represents a fascinating molecular scaffold for researchers in organic synthesis, materials science, and drug development. While not a therapeutic agent in itself, its unique combination of a highly lipophilic 19-carbon backbone and a versatile, polar nitrile functional group makes it a valuable building block. The long alkyl chain confers properties ideal for interacting with lipid membranes and hydrophobic pockets of enzymes, while the nitrile group serves as a reactive handle for diverse chemical transformations.
This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its properties and potential applications. As a senior application scientist, the aim is to deliver a self-validating document that is both scientifically rigorous and practically insightful for professionals engaged in cutting-edge research.
Chemical Identity and Physicochemical Properties
A complete understanding of a molecule begins with its fundamental identity and physical characteristics. These properties are dictated by its structure and are critical for predicting its behavior in experimental settings.
Nomenclature and Structural Identifiers
The unambiguous identification of this compound is ensured by standardized nomenclature and registry numbers.
The molecule consists of a linear chain of nineteen carbon atoms with a cyanide (-C≡N) group at the terminal position. This structure is encoded in the following machine-readable formats:
References
Spectral data for Nonadecanenitrile (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of Nonadecanenitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound (CAS 28623-46-3), a long-chain aliphatic nitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. The focus is not only on the data itself but on the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.
Introduction to this compound
This compound, also known as octadecyl cyanide or n-nonadecanonitrile, is a saturated fatty nitrile with the molecular formula C₁₉H₃₇N.[1][2] Its long aliphatic chain and terminal nitrile group give it distinct chemical and physical properties, which are reflected in its spectral signatures. Accurate spectral characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.
Molecular Structure and Properties:
-
IUPAC Name: this compound[1]
-
Structure: A linear chain of nineteen carbon atoms with a terminal nitrile (-C≡N) group.
Below is a diagram illustrating the basic workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For a simple aliphatic chain like this compound, NMR provides definitive information about its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the terminal methyl group, the long methylene chain, and the methylene group adjacent to the electron-withdrawing nitrile function.
Interpretation of the ¹H NMR Spectrum: The causality behind the observed chemical shifts lies in the electronic environment of the protons. The electronegative nitrile group deshields the adjacent protons (at the C2 position), causing their signal to appear further downfield compared to the other methylene groups. The bulk of the methylene protons in the long aliphatic chain are in very similar chemical environments, leading to a large, overlapping signal. The terminal methyl group is the most shielded, thus appearing at the most upfield position.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| CH₃ (C19) | ~ 0.88 | Triplet (t) | 3H |
| (CH₂)₁₅ (C4-C18) | ~ 1.25 | Broad Multiplet | 30H |
| CH₂ (C3) | ~ 1.46 | Quintet | 2H |
| CH₂ (C2) | ~ 2.32 | Triplet (t) | 2H |
¹³C NMR Spectroscopy
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. This allows for the confirmation of the 19 carbon atoms in the structure of this compound.
Interpretation of the ¹³C NMR Spectrum: The chemical shift of each carbon is influenced by its hybridization and proximity to the electronegative nitrile group. The nitrile carbon (C1) is significantly deshielded and appears far downfield. The C2 carbon, being directly attached to the nitrile group, is also shifted downfield relative to the other methylene carbons. The carbons in the middle of the long alkyl chain (approximately C4 to C15) have very similar electronic environments and their signals typically overlap, resulting in a very intense peak.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃) [5]
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C1 (-C≡N) | ~ 119.8 |
| C2 | ~ 17.1 |
| C3 | ~ 25.4 |
| C4-C16 | ~ 28.7 - 29.7 |
| C17 | ~ 31.9 |
| C18 | ~ 22.7 |
| C19 (CH₃) | ~ 14.1 |
Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol involves proper sample preparation, instrument calibration, and selection of appropriate acquisition parameters.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 scans.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 scans or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-150 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying functional groups. For this compound, the key diagnostic absorption is the stretching vibration of the nitrile group.
Interpretation of the IR Spectrum: The IR spectrum provides a molecular fingerprint. The most telling feature for this compound is the sharp, intense absorption band characteristic of the C≡N triple bond stretch. This band typically appears in a relatively clean region of the spectrum, making it a highly reliable indicator of the nitrile functional group.[6] The C-H stretching vibrations of the long alkyl chain are also prominent.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkane) | 2850 - 2960 | Strong, Sharp |
| -C≡N stretch (nitrile) | 2240 - 2260 | Strong, Sharp |
| CH₂ bend (alkane) | 1460 - 1470 | Medium |
Data obtained from the NIST Chemistry WebBook and is consistent with established ranges for aliphatic nitriles.[2]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained using a KBr pellet or as a melt between two salt plates (e.g., NaCl or KBr). For the melt technique, a small amount of sample is heated slightly above its melting point (43°C) and pressed between the plates to form a thin capillary film.[1][3]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 32 scans are typically sufficient.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean salt plates or KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electron Ionization (EI) is a common method used for this type of molecule.
Interpretation of the Mass Spectrum: Upon electron ionization, this compound will form a molecular ion (M⁺˙), which can then undergo fragmentation. The molecular ion peak for C₁₉H₃₇N should be observed at an m/z of 279. The fragmentation of long-chain aliphatic compounds is typically characterized by a series of losses of alkyl fragments, resulting in a cluster of peaks separated by 14 Da (corresponding to CH₂ groups). The most abundant peaks (base peak) in the spectrum are often small, stable carbocations. For this compound, prominent peaks are expected at m/z values of 41, 43, and 57.[1]
Caption: Simplified fragmentation pathways for this compound in EI-MS.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 279 | [C₁₉H₃₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 57 | [C₄H₉]⁺ | Prominent Fragment |
| 43 | [C₃H₇]⁺ | Prominent Fragment |
| 41 | [C₃H₅]⁺ | Often a prominent fragment in aliphatic chains |
Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy definitively identifies the nitrile functional group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The protocols and interpretations provided in this guide serve as a standardized approach for the analysis of this and similar long-chain aliphatic compounds, ensuring data of the highest quality and integrity for research and development applications.
References
-
This compound | CAS#:28623-46-3 | Chemsrc. (2025). Chemsrc. Retrieved from [Link]
-
This compound | C19H37N | CID 98566 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Properties of this compound (CAS 28623-46-3). (n.d.). Cheméo. Retrieved from [Link]
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This compound - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
This compound - SpectraBase. (n.d.). Wiley-VCH GmbH. Retrieved from [Link]
-
Bernstein, L. S., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Origins of Life and Evolution of the Biosphere. Available at: [Link]
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- 3. This compound | CAS#:28623-46-3 | Chemsrc [chemsrc.com]
- 4. This compound (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Nonadecanenitrile in organic solvents
An In-Depth Technical Guide to the Solubility of Nonadecanenitrile in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of this compound (C₁₉H₃₇N) in organic solvents. This compound, a long-chain aliphatic nitrile, possesses a unique molecular structure with a long, nonpolar hydrocarbon tail and a highly polar nitrile functional group. This duality governs its solubility behavior, making solvent selection a critical parameter in its application across various fields, including organic synthesis, materials science, and drug development.
A thorough review of scientific literature reveals a notable scarcity of published quantitative solubility data for this compound. Consequently, this guide pivots from being a mere repository of data to a practical manual that empowers researchers to:
-
Understand the fundamental physicochemical principles dictating its solubility.
-
Employ theoretical models, such as Hansen Solubility Parameters (HSP), to predict suitable solvents.
-
Execute robust, field-proven experimental protocols for accurate thermodynamic solubility determination.
By synthesizing theoretical insights with detailed, actionable methodologies, this document serves as an essential resource for scientists and professionals working with this and similar long-chain functionalized compounds.
Introduction to this compound: Physicochemical Profile
A foundational understanding of this compound's properties is essential for interpreting its solubility. The molecule consists of an 18-carbon alkyl chain (octadecyl) attached to a cyano (-C≡N) group.
Key Properties:
-
Molecular Formula: C₁₉H₃₇N[1]
-
Appearance: White to off-white powder or crystalline solid.
-
Melting Point: Approximately 43°C.
-
Structure: A long, linear, nonpolar aliphatic tail with a terminal, highly polar nitrile head.
The dominant feature is the large, nonpolar alkyl chain, which suggests strong van der Waals (London dispersion) forces. The nitrile group, with its carbon-nitrogen triple bond and the high electronegativity of nitrogen, introduces a significant dipole moment, enabling strong dipole-dipole interactions.[4][5] This amphipathic character is the primary determinant of its solubility profile.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. For a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The long C₁₈H₃₇ alkyl chain of this compound is structurally similar to nonpolar solvents. Solubility is driven by favorable van der Waals interactions between the alkyl chain and the solvent molecules. The polar nitrile head may be less favorably accommodated, but the overall solubility is expected to be significant, particularly as temperature increases.[6]
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have a significant dipole moment that can interact favorably with the polar nitrile group of the solute. However, they are less adept at solvating the long, nonpolar alkyl chain. Moderate solubility can be expected.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. While the lone pair on the nitrile's nitrogen atom can act as a hydrogen bond acceptor with the solvent, the long alkyl chain disrupts the solvent's strong hydrogen bonds.[4] This disruption is energetically costly, generally leading to lower solubility compared to nonpolar solvents.
Predictive Model: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a powerful, semi-empirical method for predicting solubility by deconstructing a substance's cohesive energy into three components.[7]
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipole-dipole) forces.
-
δH: Energy from hydrogen bonding forces.
The core principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²
A smaller Ra value indicates a higher likelihood of solubility.
While experimentally derived HSP values for this compound are unavailable, they can be estimated. The long alkyl chain will contribute a high δD value, similar to long-chain alkanes. The nitrile group will contribute significantly to the δP value. The δH value is expected to be low but non-zero, as the nitrogen can act as a hydrogen bond acceptor.
Table 1: Estimated Hansen Solubility Parameters for this compound and Select Solvents
| Compound | CAS Number | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| This compound (Est.) | 28623-46-3 | ~17.0 | ~7.0 | ~4.0 |
| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |
| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |
| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |
| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |
Note: Solvent HSP values are from established databases. This compound values are estimations based on its structure for illustrative purposes.
Based on these estimations, this compound would be predicted to have high solubility in solvents like toluene and moderate solubility in acetone, with lower solubility in highly polar or hydrogen-bonding solvents like ethanol.
Caption: Fig 1. Conceptual Model of Solute-Solvent Interactions
Quantitative Solubility Data
As of the date of this guide, a comprehensive search of established chemical databases, including the IUPAC-NIST Solubility Database, and the broader scientific literature did not yield publicly available, experimentally determined quantitative solubility data (e.g., mole fraction, g/100mL) for this compound in common organic solvents.
The absence of such data underscores the importance of the predictive and experimental methodologies outlined in this guide. Researchers requiring precise solubility values for process design, formulation, or modeling must perform these measurements directly. The following section provides a robust protocol for this purpose.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, the Shake-Flask Method is considered the gold standard.[3] This method measures the equilibrium (thermodynamic) solubility, which is crucial for understanding the stable state of a system, unlike kinetic solubility which can be influenced by supersaturation.[2]
Protocol: Isothermal Shake-Flask Method
This protocol describes the determination of this compound solubility in a single organic solvent at a specified temperature.
Causality and Self-Validation: This protocol is designed to be self-validating. By ensuring an excess of the solid phase remains at equilibrium, we confirm that the solution is truly saturated. Analyzing samples at multiple time points (e.g., 24h and 48h) validates that equilibrium has been reached; the concentration should not change significantly between these points.
Materials and Equipment:
-
This compound (high purity, >98%)
-
Solvent of interest (analytical grade or higher)
-
Scintillation vials or sealed flasks with screw caps
-
Thermostatic shaker bath or incubator with agitation
-
Analytical balance (±0.1 mg)
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a thermogravimetric analyzer (TGA) for concentration analysis.
Step-by-Step Methodology:
-
Preparation:
-
Set the thermostatic shaker bath to the desired experimental temperature (e.g., 25.0 ± 0.1 °C). Allow it to stabilize.
-
Add an excess of solid this compound to several vials. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is ~100 mg of solute.
-
Accurately add a known volume or mass of the solvent to each vial (e.g., 5.00 mL).
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker and begin agitation at a moderate speed. The agitation ensures efficient mixing and accelerates the approach to equilibrium.
-
Allow the mixture to equilibrate for at least 24 hours. For long-chain, waxy solids, 48 hours is recommended to ensure equilibrium is fully established.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to sit undisturbed in the bath for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.
-
Carefully withdraw a sample from the clear supernatant using a syringe. Causality Note: It is critical not to disturb the solid phase to avoid aspirating undissolved particles, which would artificially inflate the measured solubility.
-
Immediately attach a 0.22 µm syringe filter and dispense the saturated solution into a clean, tared vial. The filter removes any remaining microscopic solid particles.
-
Accurately weigh the filtered saturated solution.
-
-
Concentration Analysis (Gravimetric Method):
-
This is the simplest method if the solvent is volatile and the solute is not.
-
Place the tared vial containing the known mass of saturated solution in a vacuum oven or a gentle stream of nitrogen at a temperature below the solute's melting point until the solvent has completely evaporated.
-
Weigh the vial again to determine the mass of the residual this compound.
-
Calculate the solubility in g/100g of solvent.
-
-
Concentration Analysis (GC-FID Method):
-
This method is preferred for its precision and ability to handle less volatile solvents.
-
Prepare a series of calibration standards of this compound in the pure solvent at known concentrations.
-
Take the accurately weighed filtered saturated solution and dilute it by a known factor with pure solvent to bring its concentration within the calibration range.
-
Analyze the calibration standards and the diluted sample by GC-FID.
-
Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample.
-
Back-calculate to find the concentration in the original saturated solution.
-
Caption: Fig 2. Experimental Workflow for Shake-Flask Solubility Determination
Logical Workflow for Solubility Assessment
For a compound like this compound where data is scarce, a systematic approach combining prediction and experimentation is most efficient. The following workflow guides a researcher from initial solvent screening to final data generation.
Caption: Fig 3. Logical Workflow for Assessing Solubility
Safety, Handling, and Disposal
While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals. Based on GHS information for the compound and general knowledge of nitriles, the following precautions are advised:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]
-
Hazards: May be harmful if swallowed.[1]
-
Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
Conclusion
The solubility of this compound in organic solvents is a complex function of its unique amphipathic structure. Due to a lack of published quantitative data, a combined theoretical and experimental approach is mandatory for researchers requiring this information. Predictive tools like Hansen Solubility Parameters offer an invaluable method for initial solvent screening, significantly narrowing the experimental scope. The isothermal shake-flask method remains the definitive technique for generating accurate, thermodynamic solubility data. By following the logical workflows and detailed protocols within this guide, researchers can confidently and efficiently characterize the solubility of this compound, enabling progress in their specific applications.
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An In-Depth Technical Guide to Nonadecanenitrile (Octadecyl cyanide) for Advanced Research and Development
Abstract: This technical guide provides a comprehensive overview of Nonadecanenitrile, a long-chain aliphatic nitrile also known by synonyms such as Octadecyl cyanide and 1-Cyanooctadecane.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, and key synthetic pathways. It offers field-proven, step-by-step protocols for its synthesis, purification, and analytical characterization, emphasizing the causality behind experimental choices. Furthermore, the guide explores the chemical reactivity of the nitrile functional group, its applications as a lipophilic building block in organic synthesis, and critical safety and handling information. The content is grounded in authoritative sources to ensure scientific integrity and provides practical insights for laboratory and industrial applications.
Chemical Identity and Nomenclature
This compound is a saturated fatty nitrile with a 19-carbon chain. Understanding its various identifiers is crucial for accurate literature searches and regulatory compliance.
Systematic Name: this compound[4] Common Synonyms: Octadecyl cyanide, n-Nonadecanonitrile, 1-Cyanooctadecane, Stearyl Cyanide.[1][2][3][5][6] CAS Number: 28623-46-3[1][2][4] Molecular Formula: C₁₉H₃₇N[1][2][4] Molecular Weight: 279.51 g/mol [3][4]
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, influencing choices for purification and application.
| Property | Value | Source |
| Melting Point | 43 °C | [5][6][7] |
| Boiling Point | 369.5 °C at 760 mmHg | [5] |
| Density | 0.832 g/cm³ | [5] |
| Flash Point | 145.7 °C | [5] |
| LogP (Octanol/Water) | 7.16 | [5] |
| Molecular Formula | C₁₉H₃₇N | [1][2][4] |
| Molecular Weight | 279.51 g/mol | [3][4] |
Synthesis and Mechanistic Pathways
The synthesis of this compound can be approached through several established routes. The choice of method often depends on the starting material availability, desired scale, and tolerance of functional groups.
Overview of Common Nitrile Synthesis Routes
Long-chain nitriles are typically synthesized via nucleophilic substitution or oxidation of primary alcohols/amines.
Caption: Key synthetic routes to this compound.
Protocol 1: Synthesis via Nucleophilic Substitution of 1-Bromooctadecane
This is a classic and reliable laboratory-scale method based on the Sₙ2 reaction mechanism.[8] The primary alkyl halide is treated with a cyanide salt, extending the carbon chain by one.
Principle and Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) where the cyanide ion (CN⁻) acts as the nucleophile, displacing the bromide ion from 1-bromooctadecane.[8] A polar aprotic solvent like DMSO is often used to solvate the cation (e.g., Na⁺) while leaving the cyanide nucleophile relatively free and highly reactive.[8] Because the mechanism is Sₙ2, it is most effective for primary alkyl halides.[8]
Detailed Step-by-Step Protocol:
-
Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to ensure anhydrous conditions.
-
Reagent Addition: While stirring, slowly add a solution of 1-bromooctadecane (1.0 equivalent) in DMSO to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude this compound product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
In-process Controls and Validation:
-
TLC/GC Monitoring: Periodically sample the reaction mixture to check for the disappearance of the starting alkyl halide. A typical mobile phase for TLC could be Hexane:Ethyl Acetate (9:1).
-
Validation: The identity of the product should be confirmed post-purification using spectroscopic methods as detailed in Section 3.0.
Protocol 2: Ammoxidation of Alcohols
For larger-scale industrial synthesis, the direct ammoxidation of a primary alcohol is often more economical and environmentally benign.[9][10] This process converts the alcohol to the nitrile in a single step using ammonia and an oxidant, often over a heterogeneous catalyst.[11][12]
Principle and Rationale: The reaction involves a cascade of oxidation and condensation steps. The primary alcohol is first oxidized to an aldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently oxidized to the nitrile.[11][12] This one-pot method avoids the use of toxic cyanide salts and halogenated intermediates.[13]
Generalized Methodology:
-
A mixture of Nonadecanol, a suitable catalyst (e.g., copper or iron-based), and aqueous ammonia is charged into a high-pressure reactor.[9][10]
-
The reactor is pressurized with air or pure oxygen.
-
The reaction is heated to a specified temperature (e.g., 120-180 °C) and stirred for several hours.
-
After the reaction, the catalyst is filtered off, and the product is isolated by extraction and distillation.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Identification
3.1.1 FTIR Spectroscopy: Infrared spectroscopy is a rapid and powerful tool for identifying the nitrile functional group.
-
Characteristic Peak: The C≡N triple bond stretch is observed as a sharp, intense absorption peak in the range of 2220-2260 cm⁻¹.[14][15] For saturated aliphatic nitriles like this compound, this peak typically appears around 2250 cm⁻¹.[14] Its unique position and intensity make it a highly reliable diagnostic peak.[14]
3.1.2 NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Protons on the carbon adjacent to the nitrile group (α-protons) are deshielded and typically appear in the 2.0-3.0 ppm region.[16] The long alkyl chain will show a large, complex signal in the 1.2-1.6 ppm region and a triplet for the terminal methyl group around 0.9 ppm.
-
¹³C NMR: The carbon of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range.[16][17] This region is relatively uncrowded, making the nitrile carbon signal easy to identify.[18]
Chromatographic Purity Assessment
3.2.1 GC-MS Protocol for Purity and Identification: Gas Chromatography-Mass Spectrometry is the definitive method for assessing purity and confirming molecular weight.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interpreting Mass Spectra:
-
Molecular Ion (M⁺): The molecular ion peak for long-chain nitriles is often weak or absent.[19]
-
[M-1]⁺ Peak: A characteristic feature is often a small [M-1]⁺ peak resulting from the loss of an alpha-hydrogen.[19]
-
McLafferty Rearrangement: A prominent peak at m/z 41 can be observed due to the McLafferty rearrangement, although this is not unique to nitriles.[19]
-
m/z 97 Peak: A unique peak at m/z 97 is characteristic for straight-chain nitriles with seven or more carbons.[19]
Workflow for Quality Control
Caption: A self-validating workflow for this compound QC.
Chemical Reactivity and Applications
The nitrile group is a versatile functional group that serves as a precursor to other important functionalities, making this compound a valuable synthetic intermediate.
Key Reactions of the Nitrile Group
4.1.1 Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). This transformation is fundamental in the synthesis of surfactants, corrosion inhibitors, and pharmaceutical intermediates.
-
Reagents: Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) in a solvent like diethyl ether or THF, or catalytic hydrogenation (H₂ gas with a metal catalyst like Palladium, Platinum, or Raney Nickel).[20][21][22]
-
Rationale: LiAlH₄ is a powerful, non-selective reducing agent suitable for lab scale.[20] Catalytic hydrogenation is often preferred for industrial applications due to better safety and cost-effectiveness, though it may require elevated temperature and pressure.[20]
4.1.2 Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to form carboxylic acids (R-COOH), providing a method to synthesize Nonadecanoic acid.
-
Conditions: The reaction is typically performed by heating the nitrile under reflux with either a strong aqueous acid (e.g., HCl, H₂SO₄) or a strong aqueous base (e.g., NaOH, KOH).[8][23][24][25]
-
Rationale: Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[8] Base-catalyzed hydrolysis initially forms a carboxylate salt, which must be acidified in a separate step to yield the free carboxylic acid.[8][24]
Logical Flow of Application Synthesis
Caption: Synthetic utility of this compound as an intermediate.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety.
| Hazard Information | Details | Source |
| GHS Pictogram | Warning | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [3] |
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a versatile long-chain aliphatic nitrile with significant utility as a chemical intermediate. Its synthesis is achievable through robust methods like nucleophilic substitution and ammoxidation. Proper analytical techniques, including FTIR, NMR, and GC-MS, are essential for ensuring its identity and purity. The reactivity of its nitrile group allows for conversion into valuable primary amines and carboxylic acids, which are precursors for a wide range of applications in material science and drug development. Adherence to strict safety protocols is mandatory when handling this compound. This guide provides the foundational knowledge and practical protocols for scientists to effectively utilize this compound in their research and development endeavors.
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Molbase. (n.d.). N-NONADECANENITRILE. Retrieved from [Link]
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ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The ammoxidation of alcohols to nitriles. Retrieved from [Link]
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NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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ChemRxiv. (n.d.). Ammoxidation of Unprotected Glycosides: A One-Pot Conversion of Alcohols to Nitriles. Retrieved from [Link]
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ResearchGate. (2025, August 10). Simple One-Pot Conversion of Alcohols into Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
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YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link] (URL is illustrative)
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Navigating the Safety Landscape of Nonadecanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Nonadecanenitrile
This compound (C₁₉H₃₇N), also known as 1-cyanooctadecane or octadecyl cyanide, is a long-chain aliphatic nitrile.[1] Its unique molecular structure, featuring a long hydrocarbon tail and a polar nitrile group, lends it to potential applications in organic synthesis, serving as a precursor for amines, amides, and carboxylic acids. In the context of drug development, such long-chain compounds can be explored for their utility in lipid-based drug delivery systems or as hydrophobic building blocks in the synthesis of complex molecules.
This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of this compound in a laboratory setting. Given the limited specific toxicological data for this compound, this document synthesizes available information for this compound with established knowledge of the broader class of aliphatic nitriles to provide a thorough understanding of its potential hazards and the requisite safety protocols.
Hazard Identification and Classification
GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
The primary identified hazard is acute oral toxicity.[1] However, the toxicological properties of this substance have not been fully investigated.[2] As with all chemicals with incomplete data, it should be handled with a high degree of caution.
The Underlying Threat: The Nitrile Functional Group
The toxicity of many aliphatic nitriles is linked to their in-vivo metabolism, which can liberate cyanide.[3][4] Cyanide is a potent inhibitor of cellular respiration.[3][4] While the rate of cyanide release varies among different aliphatic nitriles, this potential for systemic toxicity is a critical consideration for all compounds in this class.[3][4]
Exposure Controls and Personal Protection
Given the potential hazards, particularly the risk of cyanide liberation, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures that could generate dust or aerosols, a certified chemical fume hood is required.
-
Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed. The following are general recommendations:
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[2] | Protects against incidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if engineering controls are insufficient or during emergency situations.[2] | Prevents inhalation of dust or aerosols. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimizing the risk of exposure and ensuring chemical stability.
Handling
-
Avoid contact with skin and eyes.[2]
-
Avoid breathing dust or aerosols.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from heat, sparks, and open flames.[5]
-
Segregate from strong acids and oxidizing agents.
Emergency Procedures: A Step-by-Step Guide
Prompt and correct responses to emergencies are critical. The following protocols are based on general best practices for chemical incidents and the specific hazards associated with nitriles.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately.[2][6] If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. |
dot
Caption: Step-by-step spill response protocol.
Toxicology and Health Effects
As previously stated, specific toxicological data for this compound is limited. The information below is largely based on the known toxicology of aliphatic nitriles.
-
Acute Toxicity: Harmful if swallowed. [1]Ingestion may lead to symptoms consistent with cyanide poisoning, including headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact. [2]* Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation. [2]* Chronic Effects: The long-term health effects of this compound have not been investigated.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Use clearly labeled, sealed containers for waste collection.
-
Disposal Method: Engage a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Conclusion
This compound presents a moderate acute health hazard, with the primary concern being its potential to act as a source of cyanide in the body. A thorough understanding of its properties, adherence to stringent safety protocols, and preparedness for emergencies are essential for its safe use in research and development. The information and procedures outlined in this guide are intended to provide a solid foundation for the safe handling of this compound. However, it is imperative that all laboratory personnel receive training on these procedures and that a site-specific risk assessment is conducted before commencing any work with this compound.
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Harnessing the Amphiphile: Potential Research Applications of Long-Chain Nitriles
An In-Depth Technical Guide
Introduction: The Unique Duality of Long-Chain Nitriles
In the vast landscape of organic chemistry, the nitrile functional group (–C≡N) is a cornerstone of synthesis, prized for its compact size, potent electron-withdrawing nature, and remarkable versatility.[1][2] When this functional group is appended to a long aliphatic chain (typically C12 or greater), the resulting molecule, a long-chain nitrile (LCN) or fatty nitrile, embodies a unique amphiphilic character. It possesses a strongly polar, linear head and a long, nonpolar, lipophilic tail. This duality is the source of a rich and diverse range of research applications, from the rational design of targeted pharmaceuticals to the formulation of advanced materials.
While the broader applications of nitriles in blockbuster drugs and polymers are well-documented, the specific potential of their long-chain counterparts remains a frontier rich with opportunity for researchers, chemists, and drug development professionals.[3] This guide provides an in-depth exploration of these applications, grounding theoretical potential in established chemical principles and providing actionable experimental frameworks.
Section 1: Pharmaceutical Research & Drug Development
The incorporation of a nitrile group into a drug candidate is a well-established strategy to modulate its pharmacological profile.[1] The addition of a long alkyl chain introduces a new dimension to this approach, primarily by manipulating lipophilicity, a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Modulating Pharmacokinetics with Lipophilic Scaffolds
The long alkyl tail of an LCN can significantly increase the lipophilicity of a molecule. This is a critical lever for drug designers aiming to enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. However, this must be balanced, as excessive lipophilicity can lead to poor solubility, nonspecific binding, and rapid metabolism. The nitrile group, with its strong dipole moment, provides a degree of polarity to offset the greasy nature of the alkyl chain, creating a finely tunable balance.[1][2]
Causality in Experimental Design: When designing a series of drug analogues, synthesizing homologues with varying chain lengths (e.g., C12, C14, C16) allows for a systematic investigation of the structure-activity relationship (SAR) and structure-property relationship. The optimal chain length will represent a "sweet spot" that maximizes target engagement while maintaining a favorable ADME profile.
Targeting Hydrophobic Pockets with Covalent Warheads
Many enzyme active sites and receptor binding pockets feature significant hydrophobic regions. The long alkyl chain of an LCN can serve as an "anchor," fitting snugly into these pockets through van der Waals interactions, thereby increasing binding affinity and selectivity.
More strategically, this anchoring effect can position the electrophilic nitrile group for covalent interaction with a nearby nucleophilic amino acid residue, such as cysteine or serine.[4] This transforms the molecule into a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.[5] This approach has been successfully used in approved drugs for cancer and diabetes, and LCNs offer a novel scaffold for exploring this mechanism.[3][5]
Figure 1: Targeted Covalent Inhibition by a Long-Chain Nitrile.
Section 2: Bioactive Molecules & Chemical Probes
The structural similarity of LCNs to endogenous fatty acids and other lipids makes them fascinating candidates for bioactive molecules and tools for chemical biology.
Naturally Occurring LCNs and Antimicrobial Activity
Nature provides a compelling precedent for the biological activity of LCNs. Long-chain aliphatic nitriles have been isolated from cultures of Pseudomonas and Micromonospora bacteria.[6] These natural products have demonstrated significant antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus.[6] This discovery opens a promising avenue for the development of new antibiotics based on an LCN scaffold, a critical need in an era of growing antibiotic resistance.
Probes for Lipid Metabolism and Membrane Dynamics
The study of lipid metabolism and trafficking often relies on lipid analogues tagged with reporter groups like fluorophores or clickable handles (alkynes, azides).[7][8] LCNs offer a novel, minimally disruptive alternative for probing these systems.
-
Mimicking Lipid Behavior: The amphiphilic nature of LCNs allows them to intercalate into lipid bilayers, mimicking the behavior of natural lipids. Research has shown that even short-chain nitriles can form organized, lipid-bilayer-like structures at interfaces, a property that is enhanced with longer chains.[9]
-
Spectroscopic Handle: The nitrile group has a distinct and relatively uncommon stretching frequency in the infrared (~2250 cm⁻¹) and Raman spectra, providing a clear, label-free spectroscopic window to monitor the localization and dynamics of the probe within a complex biological system.
Experimental Workflow: A research program could involve synthesizing a series of LCNs and introducing them to cell cultures. Their uptake, subcellular localization, and metabolic fate could then be tracked using techniques like coherent Raman scattering (CRS) microscopy, which can visualize the nitrile vibration without the need for fluorescent labels.
Section 3: Advanced Materials Science
The industrial production of fatty nitriles is primarily driven by their utility as precursors to other valuable chemicals, particularly fatty amines.[10][11]
Precursors to Surfactants and Formulation Agents
The catalytic hydrogenation of LCNs yields long-chain primary amines (fatty amines). These amines and their derivatives are a major class of cationic surfactants.[12]
| Derivative | Synthesis from LCN | Key Applications |
| Primary Fatty Amines | R-C≡N + 2 H₂ → R-CH₂-NH₂ | Corrosion inhibitors, flotation agents, lubricant additives, bactericides.[11] |
| Quaternary Ammonium Salts | Further alkylation of fatty amines | Fabric softeners, hair conditioners (antistatic agents), disinfectants, phase transfer catalysts.[12] |
| Amine Oxides | Oxidation of tertiary amines | Foam boosters and stabilizers in detergents and shampoos. |
Table 1: High-Value Surfactants Derived from Long-Chain Nitriles.
The unique properties of LCNs also make them effective as solvents and co-solvents in complex mixtures, such as agricultural formulations, where they can improve the solubility and stability of active ingredients.[13]
Figure 2: Key Synthetic Transformations of Long-Chain Nitriles.
Section 4: Key Experimental Protocols
Protocol: Synthesis of Hexadecanenitrile from Palmitamide
This protocol describes a reliable lab-scale synthesis of a C16 nitrile via the dehydration of a primary amide, a common and versatile method.
Principle: Thionyl chloride (SOCl₂) is an effective dehydrating agent that converts primary amides to nitriles. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Materials:
-
Palmitamide (Hexadecanamide)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere. Ensure the glassware is oven-dried to prevent premature hydrolysis of the thionyl chloride.
-
Dissolution: Dissolve palmitamide (1 equivalent) in anhydrous DCM in the flask. Stir until fully dissolved.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or FTIR (disappearance of the amide C=O stretch at ~1660 cm⁻¹ and appearance of the nitrile C≡N stretch at ~2250 cm⁻¹).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the excess thionyl chloride and neutralize the HCl produced.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a waxy solid. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel if necessary.
Self-Validation: The success of the synthesis is validated by the spectroscopic data. A clean IR spectrum showing a sharp peak around 2250 cm⁻¹ and the absence of amide peaks is a strong indicator of product formation. ¹H and ¹³C NMR spectroscopy will confirm the structure and purity.
Protocol: Analysis of Long-Chain Nitriles by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile or semi-volatile LCNs. GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while MS provides mass information for identification.
Materials:
-
LCN sample
-
High-purity solvent for dilution (e.g., hexane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent nonpolar column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the LCN sample (~1 mg/mL) in the chosen solvent.
-
Instrument Setup (Typical Parameters):
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C. Hold for 10 minutes. (This program should be optimized based on the specific LCNs being analyzed).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Retention Time: Identify the peak corresponding to the LCN based on its retention time. Longer chains will have longer retention times.
-
Mass Spectrum: Analyze the mass spectrum of the peak. Look for the molecular ion (M⁺). Fatty nitriles often show a characteristic fragmentation pattern, including a prominent peak at m/z 41 (CH₃CN⁺ fragment from McLafferty rearrangement) and a series of clusters separated by 14 Da (CH₂) corresponding to the alkyl chain. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
Self-Validation: A sharp, symmetrical peak in the chromatogram at the expected retention time, coupled with a mass spectrum that matches the theoretical fragmentation pattern and library data, provides high confidence in the identification and purity of the LCN.
Figure 3: A General Research Workflow for Long-Chain Nitriles.
Conclusion and Future Outlook
Long-chain nitriles represent a class of molecules whose simple structure belies a profound depth of potential applications. Their amphiphilic nature positions them at the intersection of medicinal chemistry, chemical biology, and materials science. Future research will likely focus on several key areas:
-
Asymmetric Synthesis: Developing catalytic methods to introduce chirality into long alkyl chains, opening new possibilities for highly specific drug candidates.
-
Biocatalysis: Expanding the toolkit of enzymes for the green synthesis and transformation of LCNs, making their production more sustainable.[14][15]
-
Advanced Probes: Incorporating environmentally sensitive fluorophores or other reporter groups alongside the nitrile to create sophisticated probes for multimodal imaging of lipid biology.
-
Smart Materials: Using LCNs as building blocks for self-assembling systems, such as vesicles or liquid crystals, with stimuli-responsive properties.
For the researcher equipped with a foundational understanding of their properties and synthesis, long-chain nitriles are not merely synthetic intermediates, but versatile tools poised to unlock new discoveries across the scientific disciplines.
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Shi, Y., et al. (2021). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Communications. Royal College of Surgeons in Ireland. Available at: [Link]
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Yamaguchi, T., & Ito, T. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology. ResearchGate. Available at: [Link]
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Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Wu, J., et al. (2014). Application of Nitrile in Drug Design. Chinese Journal of Medicinal Chemistry. ResearchGate. Available at: [Link]
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Mekki-Berrada, A., et al. (2013). Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. Journal of Catalysis. Available at: [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. National Institutes of Health. Available at: [Link]
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Shirazi, Y., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega. Available at: [Link]
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Lameira, J., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Lameira, J., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. National Institutes of Health. Available at: [Link]
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Brady, D., et al. (2006). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science. Sabinet African Journals. Available at: [Link]
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Coltelli, M-B., et al. (2023). Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. Molecules. ResearchGate. Available at: [Link]
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Shirazi, Y., et al. (2018). Correlation of catalyst acidity and fatty nitrile yields from vapor-phase nitrile reaction of coconut oil. Fuel Processing Technology. ResearchGate. Available at: [Link]
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Eftekhari-Bafrooei, A., & Stiopkin, I. V. (2016). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Accounts of Chemical Research. Columbia University. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity of Saturated Fatty Acid Nitriles
Abstract
Saturated fatty acid nitriles (SFANs) are a unique class of lipophilic molecules characterized by a long, saturated alkyl chain and a terminal nitrile (-C≡N) group. While their constituent fatty acids are fundamental to cellular biology and the nitrile moiety is a recognized pharmacophore in numerous approved drugs, the specific biological activities of SFANs themselves remain an underexplored frontier.[1][2][3] This technical guide synthesizes current understanding and provides a predictive framework for the biological activities of SFANs such as palmitonitrile and stearonitrile. We will explore their physicochemical properties, delve into their likely interactions with cellular membranes and proteins, and discuss potential downstream biological effects, including antimicrobial and cytotoxic activities. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to investigate these activities, bridging the gap between theoretical potential and empirical validation.
Introduction: The Physicochemical Landscape of Saturated Fatty Acid Nitriles
Saturated fatty acid nitriles are amphipathic molecules, but their properties are dominated by the long, nonpolar alkyl chain, rendering them highly hydrophobic. Unlike their carboxylic acid counterparts, which are anionic at physiological pH, the nitrile group is uncharged, though it possesses a strong dipole moment. This distinction is critical, as it dictates how SFANs interact with biological systems. While fatty acids are actively transported and metabolized through well-defined pathways, SFANs are more likely to engage in passive diffusion and partitioning into lipid-rich environments like cell membranes.[4][5]
The nitrile group itself is a versatile functional group in medicinal chemistry. It is a compact, linear moiety that can act as a hydrogen bond acceptor and is considered a bioisostere of carbonyl, hydroxyl, and halogen groups.[1][6] Crucially, its electrophilic carbon atom can be susceptible to nucleophilic attack, particularly from cysteine residues in enzyme active sites, leading to reversible or irreversible covalent inhibition.[7]
Caption: Structure and key properties of SFANs.
Primary Biological Interface: The Cell Membrane
Given their high lipophilicity, the initial and most profound interactions of SFANs are expected to occur within the lipid bilayer of cellular membranes.
Modulation of Membrane Fluidity
Membrane fluidity is a critical parameter for cellular function, influencing the activity of membrane-bound proteins and signaling complexes.[5][8] The incorporation of long, saturated alkyl chains, such as those in palmitonitrile (C16) and stearonitrile (C18), is predicted to decrease membrane fluidity. These straight chains can pack tightly with the acyl chains of phospholipids, increasing van der Waals interactions and creating more ordered, gel-like domains.[8][9][10] This effect is analogous to that of saturated fatty acids.[8]
Causality: A decrease in membrane fluidity can have significant consequences, such as inhibiting the lateral diffusion of membrane receptors or altering the conformational dynamics of ion channels, thereby indirectly modulating their function.
Direct Interactions with Ion Channels
Fatty acids are known modulators of various ion channels, acting through both direct binding and indirect membrane effects.[2][11][12][13][14] It is highly probable that SFANs exert similar effects. The long alkyl chain can partition into the membrane and interact with the transmembrane domains of channel proteins. This can stabilize certain conformational states (open, closed, or inactivated) of the channel. The nitrile headgroup, being more polar than a methyl terminus, would likely orient towards the lipid-water interface, where it could interact with extracellular or intracellular loops of the channel protein.
Hypothesized Targets:
-
Voltage-gated potassium (Kv) channels: Fatty acids have been shown to modulate the voltage-dependence of activation of channels like the Shaker Kv channel.[2]
-
Transient Receptor Potential (TRP) channels: These channels are known to be sensitive to various lipid mediators.[11]
Potential Molecular Targets and Mechanisms of Action
Beyond the membrane, SFANs have the potential to interact with intracellular proteins, leveraging both the alkyl chain and the reactive nitrile group.
Enzyme Inhibition
3.1.1. Covalent Inhibition via the Nitrile 'Warhead'
The nitrile group can act as an electrophilic "warhead," making it a potential covalent inhibitor of enzymes that utilize a nucleophilic catalytic residue, such as cysteine proteases (e.g., caspases, cathepsins) or certain phosphatases.[7] The reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the nitrile, forming a thioimidate adduct.[7] This mechanism is exploited by several approved drugs.[1][7]
Caption: Covalent inhibition by a nitrile warhead.
3.1.2. Competitive Inhibition of Fatty Acid Binding Proteins (FABPs)
Fatty Acid Binding Proteins are a family of intracellular proteins that chaperone fatty acids and other lipids.[15] Given their structural similarity to fatty acids, SFANs could act as competitive inhibitors, occupying the binding pocket of FABPs. This could disrupt lipid trafficking and signaling. The nitrile group's ability to act as a hydrogen bond acceptor might influence binding affinity compared to the native carboxylic acid ligand.[6]
Antimicrobial and Cytotoxic Activity
3.2.1. Antimicrobial Mechanisms
The antimicrobial properties of fatty acids, particularly medium to long-chain saturated fatty acids, are well-documented.[16][17][18][19][20] The primary mechanism is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis. SFANs, with their potent lipophilicity, are expected to share this mechanism. They could intercalate into the bacterial membrane, disrupt the phospholipid packing, and compromise its integrity.
3.2.2. Cytotoxicity in Eukaryotic Cells
The cytotoxic potential of SFANs against cancer cells is a plausible area of investigation. Various nitrile-containing compounds have demonstrated potent cytotoxic and anti-proliferative effects.[21][22][23][24] The mechanisms could be multifactorial:
-
Membrane Disruption: At high concentrations, insertion into the plasma or mitochondrial membranes could lead to a loss of integrity and trigger apoptosis.
-
Enzyme Inhibition: Covalent inhibition of critical enzymes, such as those involved in cell cycle progression or survival pathways, could lead to cell death.[7]
-
Induction of Cellular Stress: The accumulation of lipophilic molecules could induce endoplasmic reticulum (ER) stress or mitochondrial dysfunction.
Experimental Protocols for Investigation
To empirically validate the hypothesized biological activities, a systematic experimental approach is required. The following protocols provide a robust framework for initial investigation.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of SFANs on cell viability, providing key metrics like IC50 (half-maximal inhibitory concentration).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells or a bacterial strain like S. aureus) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock solution of the SFAN (e.g., palmitonitrile) in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Caption: Workflow for MTT cytotoxicity assay.
Protocol: Membrane Fluidity Assessment (Laurdan GP)
This protocol uses the fluorescent probe Laurdan to measure changes in membrane fluidity upon SFAN treatment.
Principle: Laurdan is a membrane probe whose fluorescence emission spectrum is sensitive to the phase state of the lipid bilayer. In ordered, gel-phase membranes, its emission maximum is blue-shifted (~440 nm), while in disordered, liquid-crystalline phase membranes, it is red-shifted (~490 nm). This shift is quantified by the Generalized Polarization (GP) index.
Step-by-Step Methodology:
-
Cell Labeling: Incubate cells in suspension or on coverslips with 5 µM Laurdan for 30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
SFAN Treatment: Treat the labeled cells with the desired concentration of SFAN (e.g., 10 µM stearonitrile) for a specified time (e.g., 15-60 minutes).
-
Fluorescence Measurement: Using a fluorometer or a fluorescence microscope, excite the sample at ~350 nm. Record the emission intensity at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).
-
GP Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
Interpretation: An increase in the GP value indicates a decrease in membrane fluidity (more ordered), while a decrease in GP indicates an increase in fluidity.
Protocol: Screening for Protein Interaction (Thermal Shift Assay)
This protocol can be used as a primary screen to identify if an SFAN binds to and stabilizes a purified target protein.[25]
Principle: The Thermal Shift Assay (TSA) measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand typically stabilizes the protein, resulting in an increase in its Tm. The unfolding is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[25]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified target protein (e.g., a Fatty Acid Binding Protein at 2 µM), SYPRO Orange dye (e.g., 5x concentration), and the SFAN at various concentrations (e.g., 1-50 µM). Include a no-ligand control.
-
RT-PCR Instrument: Place the plate in a Real-Time PCR instrument.
-
Thermal Denaturation: Program the instrument to increase the temperature from 25°C to 95°C in increments of 0.5°C per minute, measuring fluorescence at each step.
-
Data Acquisition: Record the fluorescence intensity as a function of temperature.
-
Tm Calculation: The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated by fitting the curve to a Boltzmann equation or finding the peak of the first derivative.
-
Analysis: A significant positive shift in Tm (ΔTm) in the presence of the SFAN compared to the control indicates a stabilizing interaction, suggesting binding.
Data Presentation and Summary
| Hypothesized Activity | Key Saturated Fatty Acid Nitriles | Potential Mechanism(s) | Suggested Investigational Assays |
| Membrane Perturbation | Palmitonitrile (C16), Stearonitrile (C18) | Intercalation into the lipid bilayer, decreasing membrane fluidity. | Laurdan GP Fluorescence Spectroscopy |
| Ion Channel Modulation | Palmitonitrile (C16), Stearonitrile (C18) | Direct binding to transmembrane domains; indirect effects via membrane fluidity changes. | Patch-Clamp Electrophysiology |
| Antimicrobial Effects | Lauronitrile (C12), Myristonitrile (C14) | Disruption of bacterial membrane integrity. | Minimum Inhibitory Concentration (MIC) Assay, MTT Assay |
| Cytotoxicity | Palmitonitrile (C16), Stearonitrile (C18) | Membrane disruption, covalent enzyme inhibition, induction of cellular stress. | MTT Assay, Flow Cytometry (Apoptosis/Cell Cycle) |
| Enzyme Inhibition | All SFANs | Covalent modification of active site cysteine; competitive binding in hydrophobic pockets. | Enzyme Kinetics Assays, Thermal Shift Assay, Mass Spectrometry |
Conclusion and Future Directions
Saturated fatty acid nitriles represent a chemically intriguing and biologically underexplored class of molecules. Based on established principles of medicinal chemistry and lipid biology, there is a strong rationale to predict that they will exhibit significant biological activity. Their primary interactions are likely to be with cellular membranes, leading to alterations in fluidity and the function of embedded proteins. Furthermore, the nitrile moiety provides a reactive handle for potential covalent interactions with protein targets. The proposed cytotoxic and antimicrobial activities warrant systematic investigation, which could open avenues for new therapeutic agents. The protocols detailed in this guide provide the necessary tools for researchers to begin to unravel the true biological potential of these fascinating lipophilic compounds.
References
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The Synthetic Utility of Nonadecanenitrile: A Precursor for Advanced Organic Intermediates
Abstract
Nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile, serves as a versatile and valuable precursor in modern organic synthesis.[1][2] Its 19-carbon backbone provides a significant hydrophobic chain, making it an ideal starting material for the synthesis of surfactants, lubricants, and specialized amphiphilic molecules.[3][4] More critically for the pharmaceutical and materials science sectors, the terminal nitrile group offers a reactive handle for a variety of powerful chemical transformations. This guide provides an in-depth technical overview of the primary synthetic routes employing this compound, including its reduction to primary amines, hydrolysis to carboxylic acids, and carbon-carbon bond formation via organometallic reagents. The causality behind experimental choices, detailed step-by-step protocols, and the applications of the resulting products are explored to provide researchers, scientists, and drug development professionals with a comprehensive resource.
Introduction: Properties and Strategic Importance
This compound, also known as octadecyl cyanide or 1-cyanooctadecane, is a waxy, crystalline solid at room temperature with a melting point of approximately 43°C and a boiling point of 369.5°C at standard pressure.[5][6][7] Its molecular structure consists of a C₁₈ alkyl chain (octadecyl group) attached to a cyano (-C≡N) functional group. This structure is strategically important; the long alkyl chain imparts lipophilicity, while the strongly polarized nitrile group serves as an electrophilic site, enabling transformations that build molecular complexity.[8]
The value of this compound as a precursor lies in its ability to be efficiently converted into three key classes of organic compounds:
-
Primary Amines (Nonadecylamine): Essential for forming cationic surfactants, quaternary ammonium salts, and as building blocks for complex pharmaceutical agents.
-
Carboxylic Acids (Nonadecanoic Acid): Widely used as building blocks, in the production of lubricants, emulsifiers, and as flavoring agents.[3][4]
-
Ketones: Formed via Grignard reactions, these long-chain ketones are precursors for more complex molecules, including tertiary alcohols.
This guide will detail the methodologies for achieving these transformations with high fidelity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| CAS Number | 28623-46-3 | - | [1][2][7] |
| Molecular Formula | C₁₉H₃₇N | - | [1][2][6] |
| Molecular Weight | 279.50 | g/mol | [5][6] |
| Melting Point | 43 | °C | [6] |
| Boiling Point | 369.5 | °C (at 760 mmHg) | [6] |
| Density | 0.832 | g/cm³ | [6] |
| LogP | 7.16 | - | [6] |
Key Synthetic Transformations
The nitrile group is a cornerstone of synthetic versatility. The following sections describe the most critical and widely applied transformations of this compound.
Reduction to Primary Amines: Synthesis of Nonadecylamine
The conversion of a nitrile to a primary amine is a fundamental reductive process that adds two equivalents of hydrogen across the carbon-nitrogen triple bond.[9] This transformation is paramount for synthesizing long-chain primary amines like nonadecylamine (also known as 1-aminononadecane), which are valuable intermediates.[10] The two primary methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.
Causality in Method Selection:
-
Catalytic Hydrogenation: This method is often preferred in industrial settings due to lower cost, high atom economy (the only reagent is H₂), and easier product workup. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are common.[11] The reaction is typically run at elevated temperature and pressure. A key consideration is the potential for secondary and tertiary amine formation as byproducts; this is often suppressed by adding ammonia to the reaction mixture.[11][12]
-
Lithium Aluminum Hydride (LiAlH₄): For laboratory-scale synthesis, LiAlH₄ is a highly effective, albeit more expensive and hazardous, reducing agent. It offers the advantage of operating under milder conditions (typically at 0°C to reflux in an ethereal solvent) and avoids the need for high-pressure equipment.[8][9] LiAlH₄ is a powerful nucleophilic hydride source that rapidly reduces the nitrile to the amine.[8] Borane complexes (e.g., BH₃-THF) are also effective but may require heating.[11]
Experimental Protocol 1: Reduction of this compound via Catalytic Hydrogenation
Objective: To synthesize nonadecylamine from this compound using Raney Nickel catalyst.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Anhydrous Ethanol (or Ethanol saturated with ammonia)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, charge this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (sufficient to create a stirrable slurry). To minimize byproduct formation, ethanol saturated with ammonia can be used.[11][12] Carefully add the Raney Nickel catalyst (approx. 5-10% by weight of the nitrile).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas to remove oxygen, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 500-1500 psi. Heat the mixture to 80-120°C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude nonadecylamine.
-
Purification: The product can be further purified by vacuum distillation or recrystallization if necessary.
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for the synthesis of nonadecylamine via catalytic hydrogenation.
Hydrolysis to Carboxylic Acids: Synthesis of Nonadecanoic Acid
The hydrolysis of nitriles is a robust method for preparing carboxylic acids, adding a carbon atom to a molecule in a two-step sequence (e.g., alkyl halide → nitrile → carboxylic acid).[13] The reaction proceeds by converting the nitrile into nonadecanoic acid and can be catalyzed by either acid or base.[14][15]
Causality in Method Selection:
-
Acidic Hydrolysis: The nitrile is heated under reflux with a strong aqueous acid like HCl or H₂SO₄.[14][16] The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[13] This method directly yields the free carboxylic acid.[15] However, for long, insoluble nitriles like this compound, the reaction can be slow due to poor solubility in the aqueous acid.[17]
-
Alkaline Hydrolysis: The nitrile is heated with an aqueous base like NaOH or KOH.[16] This produces the carboxylate salt (e.g., sodium nonadecanoate) and ammonia gas.[14][15] A final acidification step with a strong acid is required to protonate the carboxylate and isolate the free nonadecanoic acid.[15] This method is often more effective for long-chain nitriles as the intermediate soap-like carboxylate can act as a phase-transfer catalyst, improving reaction rates.
Experimental Protocol 2: Alkaline Hydrolysis of this compound
Objective: To synthesize nonadecanoic acid from this compound via saponification.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Diethylene Glycol (or Ethanol/Water mixture)
-
Hydrochloric Acid (HCl, concentrated)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), sodium hydroxide (2.0-3.0 eq), and diethylene glycol or an ethanol/water (e.g., 1:1) mixture as the solvent.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (test with moist litmus paper) or by TLC/GC analysis. Reflux is typically continued for several hours until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture by adding concentrated HCl with stirring in an ice bath until the pH is ~1-2. The nonadecanoic acid will precipitate as a white solid.
-
Isolation: The product can be isolated by filtration. Alternatively, for higher purity, the acidified mixture can be extracted with an organic solvent like diethyl ether.
-
Purification: The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude nonadecanoic acid can be purified by recrystallization from a suitable solvent (e.g., acetone or hexanes).
C-C Bond Formation: Synthesis of Ketones via Grignard Reagents
The reaction of a nitrile with a Grignard (R-MgX) or organolithium (R-Li) reagent is an excellent method for synthesizing ketones. The organometallic reagent adds once to the electrophilic nitrile carbon to form a stable intermediate imine anion.[8][18] Crucially, this intermediate does not react further with the organometallic reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[19][20] This provides a powerful tool for extending the carbon skeleton.
Causality in Mechanism: The reaction's success hinges on the stability of the intermediate magnesium imine salt. Unlike the reaction with esters or acid chlorides, which form a tetrahedral intermediate that can eliminate a leaving group to form a ketone in situ (which is then attacked again), the imine anion has no leaving group.[20] It remains stable until the aqueous workup is performed, preventing the common Grignard side reaction of double addition that leads to tertiary alcohols.
Experimental Protocol 3: Reaction of this compound with Methylmagnesium Bromide
Objective: To synthesize 2-eicosanone from this compound.
Materials:
-
This compound
-
Methylmagnesium Bromide (CH₃MgBr, solution in THF or Et₂O)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 3M HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
Procedure:
-
Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting nitrile.
-
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred solution of 3M HCl in an ice bath. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate imine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-eicosanone.
-
Purification: The ketone can be purified by column chromatography on silica gel or by recrystallization.
Diagram: Grignard Reaction and Hydrolysis Pathway
Caption: Pathway for ketone synthesis from this compound via Grignard reaction.
Applications of Derived Products in Research and Development
The products synthesized from this compound are not merely chemical curiosities; they are enabling molecules for various advanced applications.
-
Nonadecylamine: The primary amine serves as a key building block for synthesizing cationic surfactants and quaternary ammonium compounds used as phase-transfer catalysts, biocides, and fabric softeners. In pharmaceutical development, the long alkyl chain can be incorporated into drug delivery systems like liposomes or used to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs), enhancing their lipophilicity.
-
Nonadecanoic Acid: This saturated fatty acid is used as an internal standard in the gas chromatographic analysis of fatty acids. In materials science, it is used to produce lubricants, emulsifiers, and surfactants.[3][4] It also serves as a building block in the synthesis of certain drugs and is incorporated into skincare formulations for its emollient properties.[3]
-
Long-Chain Ketones (e.g., 2-Eicosanone): These molecules are versatile intermediates. They can undergo further Grignard reactions to produce tertiary alcohols, be reduced to secondary alcohols, or participate in a wide range of alpha-functionalization reactions, making them valuable precursors for complex lipids and specialty polymers.
Conclusion
This compound is a strategically valuable precursor in organic synthesis, offering a direct and efficient entry point to long-chain amines, carboxylic acids, and ketones. The methodologies detailed in this guide—catalytic hydrogenation, alkaline hydrolysis, and Grignard addition—are robust, scalable, and grounded in well-understood reaction mechanisms. By understanding the causality behind protocol choices, researchers and drug development professionals can leverage this compound to construct complex molecules with tailored lipophilic properties, driving innovation in fields ranging from materials science to pharmaceutical development.
References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 28623-46-3). Retrieved from [Link]
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Wikipedia. (n.d.). Nonadecylic acid. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:28623-46-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound | C19H37N | CID 98566. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Blue Tiger Scientific. (n.d.). Nonadecanoic Acid – Highly Pure – 100 mg. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Chemguide. (n.d.). Hydrolysing nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminononadecane | C19H41N | CID 106416. PubChem. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of Nonadecanenitrile from 1-Bromooctadecane
<
Abstract
This application note provides a comprehensive guide for the synthesis of nonadecanenitrile, a long-chain aliphatic nitrile, from 1-bromooctadecane. The protocol details a robust nucleophilic substitution reaction, offering insights into the underlying mechanism, a step-by-step experimental procedure, and thorough analytical validation techniques. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for the preparation of high-purity long-chain nitriles.
Introduction
Long-chain aliphatic nitriles, such as this compound (also known as octadecyl cyanide), are valuable intermediates in organic synthesis.[1] Their versatile nitrile functional group can be readily transformed into other functionalities, including amines, amides, and carboxylic acids, making them crucial building blocks in the synthesis of surfactants, lubricants, and active pharmaceutical ingredients. The synthesis of this compound from 1-bromooctadecane via a nucleophilic substitution reaction with a cyanide salt is a common and effective method for carbon chain extension.[2][3] This application note outlines a detailed and optimized protocol for this transformation, emphasizing safety, efficiency, and product purity.
Reaction Mechanism and Principles
The synthesis of this compound from 1-bromooctadecane proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4][5] In this mechanism, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in 1-bromooctadecane.[6][7] The reaction occurs in a single, concerted step where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks.[6]
The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is crucial for the success of SN2 reactions. These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) of the cyanide salt, leaving the cyanide anion relatively "naked" and highly nucleophilic. This enhances the reaction rate. The use of an ethanolic solution of sodium or potassium cyanide is also a common practice.[5][8]
Caption: SN2 reaction mechanism for this compound synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 1-bromooctadecane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-Bromooctadecane | ≥97.0% | Sigma-Aldrich | A key building block for nucleophilic substitution.[9] |
| Sodium Cyanide (NaCN) | ≥98% | Fisher Scientific | Highly toxic; handle with extreme caution. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Polar aprotic solvent to facilitate the SN2 reaction. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | - | For washing. |
| Saturated Sodium Chloride Solution (Brine) | ACS Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Reagent Addition: To the flask, add 1-bromooctadecane (e.g., 10.0 g, 30.0 mmol).
-
Solvent and Nucleophile: In a separate beaker, carefully dissolve sodium cyanide (e.g., 1.76 g, 36.0 mmol) in anhydrous DMSO (100 mL). Caution: Sodium cyanide is highly toxic. Wear appropriate personal protective equipment (PPE) and handle only in a well-ventilated fume hood.
-
Reaction Initiation: Add the sodium cyanide/DMSO solution to the reaction flask containing 1-bromooctadecane.
-
Heating: Heat the reaction mixture to 80-90°C with continuous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).
Work-up and Purification
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Characterization and Analytical Validation
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.[10]
Caption: Analytical workflow for this compound validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method to confirm the presence of the nitrile functional group.[11] The spectrum of this compound will exhibit a characteristic sharp and intense absorption band for the C≡N stretching vibration.
-
Expected Absorption: A sharp peak in the range of 2240-2260 cm⁻¹ is indicative of a saturated aliphatic nitrile.[12] The absence of a C-Br stretching band (typically around 560-690 cm⁻¹) from the starting material provides further evidence of a complete reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of the product.[13]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the long alkyl chain. The protons on the carbon adjacent to the nitrile group (α-protons) will appear as a triplet at approximately 2.3 ppm. The terminal methyl group will appear as a triplet around 0.88 ppm, and the numerous methylene groups of the long chain will form a large, broad signal between 1.2 and 1.6 ppm.[14][15]
-
¹³C NMR: The carbon NMR spectrum provides definitive evidence of the nitrile group. The carbon of the C≡N group will have a characteristic chemical shift in the range of 115-125 ppm.[16] The carbons of the alkyl chain will appear in the upfield region of the spectrum.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the product and confirming its molecular weight.[19][20]
-
Gas Chromatography (GC): The GC chromatogram should show a single major peak, indicating a high purity of the this compound.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₉H₃₇N, MW = 279.5 g/mol ).[1][21] The fragmentation pattern can also provide structural information.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents involved.
-
1-Bromooctadecane: Causes skin and eye irritation.[22] Handle with appropriate gloves and safety glasses.[22][23] In case of contact, wash the affected area with soap and water.[22]
-
Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. All handling of solid sodium cyanide and its solutions must be conducted in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. An emergency cyanide antidote kit should be readily available.
-
Solvents: Diethyl ether is extremely flammable. DMSO can enhance the absorption of other chemicals through the skin. Handle all solvents in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[22][23][24]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of high-purity this compound from 1-bromooctadecane. The detailed experimental procedure, coupled with comprehensive analytical validation techniques, ensures the reproducible synthesis of this valuable chemical intermediate. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.
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The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available from: [Link]
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FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. ResearchGate. Available from: [Link]
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Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate. Available from: [Link]
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Explaining Nucleophilic Substitution Reactions of Halogenoalkanes and Cyanide Ions. ChemKey. Available from: [Link]
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Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube. Available from: [Link]
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nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Available from: [Link]
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The Reaction of Alkyl Halides with Cyanide Ions. Chemistry LibreTexts. Available from: [Link]
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13C NMR Spectrum (1D, 101 MHz, H2O, predicted). NP-MRD. Available from: [Link]
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Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. SpringerLink. Available from: [Link]
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This compound. NIST WebBook. Available from: [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available from: [Link]
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Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. Available from: [Link]
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In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. ResearchGate. Available from: [Link]
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Protocol for the dehydration of nonadecanamide to Nonadecanenitrile
An Application Note for the Synthesis of Nonadecanenitrile via Dehydration of Nonadecanamide
Abstract
This application note provides a comprehensive guide for the chemical dehydration of nonadecanamide to its corresponding nitrile, this compound. Long-chain aliphatic nitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] This document outlines the prevailing chemical principles, offers a detailed step-by-step laboratory protocol using trifluoroacetic anhydride (TFAA), and includes critical safety information and data presentation to ensure reproducible, high-yield synthesis. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Significance of Nitrile Synthesis
The conversion of primary amides to nitriles is a fundamental transformation in organic chemistry, achieved through a dehydration reaction that removes the elements of water from the amide moiety.[3] This process is one of the most common and reliable methods for nitrile synthesis.[1] The resulting nitrile functional group is a versatile precursor that can be transformed into various other functionalities, including amines, carboxylic acids, aldehydes, and ketones, making it a cornerstone in the construction of complex molecules.[2][4]
This compound (C₁₉H₃₇N), a long-chain aliphatic nitrile, and similar molecules are of particular interest due to their utility in producing surfactants, lubricants, and as building blocks for specialized polymers and pharmacologically active agents.[5] The protocol detailed herein focuses on a robust and scalable method for its synthesis from the readily available nonadecanamide.
Mechanistic Overview of Amide Dehydration
The core principle of amide dehydration involves the activation of the amide's carbonyl oxygen, converting it into a proficient leaving group.[6][7][8] This is typically accomplished using a strong dehydrating agent. While numerous reagents can effect this transformation—including phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂)—this protocol utilizes trifluoroacetic anhydride (TFAA) for its high efficiency and milder reaction conditions compared to harsher, inorganic acid-generating reagents.[4][9][10][11]
The reaction with TFAA, in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine, proceeds through the following general steps:
-
O-Acylation: The nucleophilic carbonyl oxygen of the amide attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.
-
Intermediate Formation: This forms an activated intermediate where the oxygen is part of a better leaving group.
-
Elimination: The base facilitates a two-part elimination. It first deprotonates the nitrogen, and the resulting electron pair forms the final bond of the carbon-nitrogen triple bond, concurrently expelling the trifluoroacetate leaving group.
This mechanism is depicted visually below.
Figure 1: General mechanism for amide dehydration using TFAA.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the dehydration of nonadecanamide.
Materials and Equipment
| Chemicals & Reagents | Equipment |
| Nonadecanamide (C₁₉H₃₉NO) | 250 mL Round-bottom flask |
| Trifluoroacetic Anhydride (TFAA) | Magnetic stirrer and stir bar |
| Triethylamine (Et₃N) or Pyridine | Condenser (optional, for inert atmosphere) |
| Dichloromethane (DCM), anhydrous | Dropping funnel |
| Deionized Water | Ice bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glassware for recrystallization |
| Thin-Layer Chromatography (TLC) plates |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[12]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive, moisture-sensitive, and a strong lachrymator. Handle with extreme care, avoid inhalation of vapors, and prevent contact with skin and eyes.[9]
-
Triethylamine (Et₃N): Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe eye and skin irritation.
-
Dichloromethane (DCM): Volatile solvent. Avoid inhaling fumes.
-
Experimental Workflow
The overall workflow from reaction setup to product isolation is illustrated below.
Figure 2: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add nonadecanamide (1.0 eq). Dissolve the amide in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
TFAA Addition: Add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. Causality Note: Slow addition at 0 °C is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.[13]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the nonadecanamide spot.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by slowly adding deionized water.
-
Extraction and Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidic components) and then with brine.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to obtain pure this compound as a white crystalline solid.
Quantitative Data Summary
The following table provides a summary of reagent quantities for a representative reaction scale.
| Parameter | Value | Notes |
| Reactant | ||
| Nonadecanamide | 5.0 g (16.8 mmol) | 1.0 eq |
| Reagents | ||
| Triethylamine (Et₃N) | 3.5 mL (25.2 mmol) | 1.5 eq |
| Trifluoroacetic Anhydride (TFAA) | 2.8 mL (20.2 mmol) | 1.2 eq |
| Solvent | ||
| Anhydrous Dichloromethane (DCM) | 100 mL | |
| Conditions | ||
| Reaction Temperature | 0 °C to Room Temp. | |
| Reaction Time | 2 - 4 hours | |
| Outcome | ||
| Expected Yield | 80 - 95% | Yields may vary based on purity of reagents and purification efficiency. |
Product Characterization
Confirmation of the final product, this compound, should be performed using standard analytical techniques:
-
FT-IR Spectroscopy: The most direct evidence of conversion is the disappearance of the amide C=O stretch (approx. 1660 cm⁻¹) and the appearance of a sharp C≡N nitrile stretch (approx. 2250 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): Confirms the overall structure and purity of the compound.
-
Mass Spectrometry: Determines the molecular weight of the product, which should correspond to that of this compound (279.5 g/mol ).[14]
References
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Libretexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. [Link]
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Reddy, K. L., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe₂)₃, PCl₃, or P(OPh)₃. ACS Omega. [Link]
-
Stack Exchange. (2015). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Chemistry Stack Exchange. [Link]
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Reddy, K. L., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe₂)₃, PCl₃, or P(OPh)₃. ACS Omega. [Link]
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TutorChase. (n.d.). How do you convert an amide to a nitrile?. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
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Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. [Link]
-
OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl₂. [Link]
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The Organic Chemistry Tutor. (2017). Dehydration of Amides to Nitriles Using POCl₃ Reaction and Mechanism. YouTube. [Link]
-
Libretexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Chemistry LibreTexts. [Link]
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-
Scientific Update. (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. [Link]
-
National Institutes of Health. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. [Link]
-
Royal Society of Chemistry. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. [Link]
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Hakuna Matata. (2012). Dehydration of Amides. [Link]
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Common Organic Chemistry. (n.d.). Amide to Nitrile - TFAA. [Link]
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YouTube. (2013). Dehydration of Amides. [Link]
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Application Notes and Protocols for the Synthesis of Fatty Amines from Nonadecanenitrile
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of nonadecylamine, a long-chain primary fatty amine, through the catalytic hydrogenation of nonadecanenitrile. Fatty amines are crucial intermediates in a multitude of industrial applications, including the manufacturing of surfactants, corrosion inhibitors, and as precursors in pharmaceutical synthesis.[1][2] This guide delves into the mechanistic underpinnings of nitrile reduction, offers a detailed, field-proven protocol for the synthesis, and provides robust methodologies for the characterization and quality control of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Introduction: The Significance of Fatty Amines and the Nitrile Reduction Pathway
Fatty amines, characterized by a long alkyl chain attached to a nitrogen atom, are fundamental building blocks in organic chemistry.[3] Their amphiphilic nature imparts unique properties, making them valuable in various applications, from fabric softeners to ore flotation agents.[4] Nonadecylamine (C₁₉H₃₉NH₂), with its 19-carbon chain, is a key example of a long-chain fatty amine.
The most economically viable and widely adopted industrial method for the production of primary fatty amines is the catalytic hydrogenation of the corresponding fatty nitriles.[1][5] This process, often referred to as the "Nitrile Process," involves the reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.[4]
The core transformation is:
R-C≡N + 2 H₂ → R-CH₂NH₂
While seemingly straightforward, the reaction pathway involves a reactive imine intermediate (R-CH=NH). This intermediate can react with the newly formed primary amine, leading to the formation of undesirable secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[5] Therefore, controlling the selectivity of the reaction to favor the primary amine is of paramount importance.
Mechanistic Considerations and Strategic Process Control
The selective synthesis of primary fatty amines via nitrile hydrogenation hinges on a thorough understanding of the reaction mechanism and the factors that influence it. The reaction proceeds through a series of steps on the catalyst surface, with the imine intermediate being the critical juncture where the reaction can diverge to form byproducts.
The Role of the Catalyst
The choice of catalyst is a critical factor in achieving high selectivity for the primary amine.[5] Group 10 metals are frequently employed, with Raney nickel being a popular choice due to its high activity and cost-effectiveness.[6][7] Other effective catalysts include palladium, platinum, and cobalt-based catalysts.[1][5] For the hydrogenation of aliphatic nitriles like this compound, Raney nickel and cobalt catalysts are particularly effective.[8]
Suppressing Side Reactions
The formation of secondary and tertiary amines can be minimized through several strategic approaches:
-
Addition of Ammonia: Introducing ammonia into the reaction mixture shifts the equilibrium away from the formation of secondary and tertiary amines by reacting with the imine intermediate to regenerate the primary amine.[9]
-
Use of a Protic Solvent: Solvents like ethanol can solvate the primary amine, reducing its availability to react with the imine intermediate.[1]
-
Optimization of Reaction Conditions: Temperature and hydrogen pressure play crucial roles. Higher temperatures can sometimes lead to increased side reactions, while optimal hydrogen pressure ensures a sufficient supply of hydrogen for the complete reduction of the imine to the primary amine before it can react further.
Experimental Workflow for Nonadecylamine Synthesis
The following diagram illustrates the overall workflow for the synthesis of nonadecylamine from this compound.
Caption: Workflow for the Synthesis of Nonadecylamine.
Detailed Experimental Protocol
This protocol details the synthesis of nonadecylamine from this compound using a Raney nickel catalyst in a batch process.
4.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound (C₁₉H₃₇N) | >98% | Sigma-Aldrich | |
| Raney Nickel (slurry in water) | Activated catalyst | W. R. Grace & Co. | Handle with care; pyrophoric when dry.[7] |
| Anhydrous Ethanol (EtOH) | ACS Grade | Fisher Scientific | Used as the reaction solvent. |
| Liquid Ammonia (NH₃) | Anhydrous | Airgas | Used to suppress side reactions. |
| Hydrogen Gas (H₂) | High Purity (5.0) | Praxair | |
| Celite® 545 | N/A | MilliporeSigma | Filter aid for catalyst removal. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying the organic phase. |
4.2. Equipment
-
High-pressure autoclave (e.g., Parr reactor) with a glass liner, magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Schlenk line or glove box for inert atmosphere handling.
-
Buchner funnel and filter flask.
-
Rotary evaporator.
-
Standard laboratory glassware.
4.3. Step-by-Step Procedure
-
Catalyst Preparation: Under a stream of nitrogen, carefully wash the Raney nickel slurry (e.g., 5 g) with anhydrous ethanol three times to remove the water. This is a critical step as water can negatively impact the reaction.
-
Reactor Charging: In the glass liner of the autoclave, dissolve this compound (e.g., 27.95 g, 0.1 mol) in anhydrous ethanol (200 mL). Add the washed Raney nickel catalyst to this solution.
-
Ammonia Addition: Cool the autoclave to -78°C (dry ice/acetone bath) and carefully condense anhydrous liquid ammonia (e.g., 10-15 mL) into the reactor.
-
Reaction Setup: Seal the autoclave and allow it to warm to room temperature. Purge the reactor with hydrogen gas three times to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).[8] Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C).[8]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. For a 0.1 mol scale, this may take several hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with ethanol and disposed of properly.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol and any residual ammonia.
-
Product Isolation: The crude product can be purified by vacuum distillation to yield pure nonadecylamine.
Characterization of Nonadecylamine
The identity and purity of the synthesized nonadecylamine should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of the product and identifying any byproducts. Due to the basic nature of amines, which can cause peak tailing, derivatization is often recommended for improved chromatographic performance.[10]
-
Derivatization: A common method is trifluoroacetylation.[11]
-
Column: A non-polar or medium-polarity column is typically used.
-
Expected Results: The mass spectrum of the derivatized nonadecylamine will show a characteristic molecular ion peak and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can confirm the conversion of the nitrile group to a primary amine.
-
Disappearance of Nitrile Peak: The characteristic C≡N stretch at ~2250 cm⁻¹ in the starting material should be absent in the product spectrum.
-
Appearance of Amine Peaks: The product spectrum should exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine) and an N-H bending vibration around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: Look for the appearance of a new signal corresponding to the -CH₂-NH₂ protons, typically around 2.7 ppm, and the disappearance of the signal for the protons alpha to the nitrile group. The NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The carbon of the nitrile group (around 120 ppm) will be replaced by the carbon of the -CH₂-NH₂ group (around 40 ppm).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion of Nitrile | Inactive catalyst, insufficient hydrogen pressure, or low reaction temperature. | Ensure the catalyst is active and properly prepared. Increase hydrogen pressure and/or reaction temperature within safe limits. Check for leaks in the reactor system. |
| Formation of Secondary/Tertiary Amines | Insufficient ammonia, high reaction temperature, or low hydrogen pressure. | Increase the amount of ammonia added to the reaction. Optimize the reaction temperature to a lower value if possible. Ensure adequate hydrogen pressure to promote the rapid reduction of the imine intermediate.[5] |
| Product is Contaminated with Solvent | Incomplete removal during work-up. | Ensure complete solvent removal using the rotary evaporator, possibly at a slightly elevated temperature and for a longer duration. |
| Difficulty in Filtering the Catalyst | Fine catalyst particles clogging the filter paper. | Use a thicker pad of Celite® or a different grade of filter aid. |
Conclusion
The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of high-purity nonadecylamine. By carefully selecting the catalyst, optimizing reaction conditions, and employing strategies to suppress side reactions, researchers can achieve high yields of the desired primary fatty amine. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of long-chain fatty amines for a variety of applications.
References
-
Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. (2020-10-28). European Journal of Lipid Science and Technology. [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017-01-23). ChemCatChem. [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018-07-02). Periodica Polytechnica Chemical Engineering. [Link]
-
(PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018-11-21). ResearchGate. [Link]
- US4375003A - Method for the hydrogenation of nitriles to primary amines.
-
Continuous hydrogenation of nitriles to primary amines with high selectivity in flow. (2022-08-09). Request PDF on ResearchGate. [Link]
-
(PDF) Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. (2014-08-07). ResearchGate. [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). [Link]
-
Pathways to produce fatty amines. | Download Scientific Diagram. ResearchGate. [Link]
-
Fatty amine - Wikipedia. [Link]
-
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
-
hydrogen - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Raney Nickel Catalyst. Vineeth Precious. [Link]
-
Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. acs.org [acs.org]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Nonadecanenitrile as a Novel Lubricant Additive
Introduction: The Quest for Advanced Lubricant Additives
The relentless pursuit of enhanced mechanical efficiency and durability places ever-increasing demands on modern lubricants. Operating under extreme conditions of temperature, pressure, and shear, today's machinery requires lubricant formulations that not only reduce friction and wear but also exhibit exceptional thermal and oxidative stability. The role of lubricant additives is paramount in achieving these performance benchmarks. While traditional additives have been the cornerstone of lubricant formulation for decades, there is a continuous drive to develop novel, high-performance, and environmentally benign alternatives.
This application note introduces Nonadecanenitrile (C₁₉H₃₇N) , a long-chain aliphatic nitrile, as a promising candidate for a multifunctional lubricant additive. Its unique molecular architecture, featuring a long, non-polar C₁₉ alkyl chain and a highly polar nitrile (-C≡N) head group, suggests its potential to function as a friction modifier, an anti-wear agent, and an antioxidant. The long alkyl chain promotes solubility in hydrocarbon base oils, while the polar nitrile group is expected to exhibit strong affinity for metallic surfaces, a critical characteristic for the formation of protective boundary films.[1][2][3]
This document serves as a comprehensive guide for researchers and formulation scientists, providing a theoretical framework, proposed mechanisms of action, and detailed experimental protocols for the synthesis and performance evaluation of this compound as a lubricant additive.
Synthesis of this compound
A plausible and scalable synthesis route for this compound involves the conversion of a readily available C₁₉ carboxylic acid, such as nonadecanoic acid, through a two-step process involving amidation followed by dehydration.[4]
Protocol 1: Two-Step Synthesis of this compound from Nonadecanoic Acid
-
Amidation:
-
In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine nonadecanoic acid with an excess of urea.
-
Introduce a catalytic amount of a Lewis acid (e.g., zinc oxide).
-
Heat the mixture to approximately 150-180°C under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap to drive the equilibrium towards the formation of nonadecanamide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Upon completion, cool the reaction mixture and purify the resulting nonadecanamide by recrystallization.
-
-
Dehydration:
-
In a separate reaction vessel, heat the purified nonadecanamide with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or under catalytic conditions in the gas phase.[4]
-
For a laboratory-scale synthesis, heating the amide with P₂O₅ under reduced pressure is effective.
-
The reaction temperature is typically maintained between 200-250°C.
-
The crude this compound is then isolated by vacuum distillation.
-
The final product should be characterized by Fourier-transform infrared (FTIR) spectroscopy (presence of a sharp -C≡N stretch around 2240-2260 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
-
Proposed Mechanisms of Action
The efficacy of this compound as a lubricant additive is hypothesized to stem from its amphiphilic nature, enabling it to function through several mechanisms at the lubricant-metal interface.
Friction Modification
Similar to other organic friction modifiers (OFMs) like fatty acids and amides, this compound is expected to form a densely packed, self-assembled monolayer on metallic surfaces.[2][5][6]
-
Mechanism: The polar nitrile head group adsorbs onto the metal surface via dipole-dipole interactions. The long C₁₉ alkyl chains then orient themselves away from the surface, forming a low-shear strength film. This film physically separates the asperities of the contacting surfaces, reducing the coefficient of friction under boundary lubrication conditions.[1][7] The linear nature of the long alkyl chain is anticipated to facilitate the formation of a well-ordered and robust film.[7][8][9]
Caption: Proposed mechanism of friction modification by this compound.
Anti-Wear Properties
Under more severe conditions of high load and temperature, the adsorbed film of this compound may undergo tribochemical reactions to form a more resilient protective layer.
-
Mechanism: The high temperatures generated at the asperity contacts can induce the decomposition of the nitrile group, potentially leading to the formation of a thin, protective film of iron nitrides or a carbonaceous layer. This sacrificial film would shear in preference to the underlying metal, thereby preventing adhesive wear and scuffing.[10][11][12] The mechanism is analogous to that of other nitrogen-containing anti-wear additives.
Caption: Proposed anti-wear mechanism via tribofilm formation.
Antioxidant Activity
The nitrile group, with its electron-withdrawing nature, may also contribute to the oxidative stability of the lubricant.
-
Mechanism: While not a traditional radical scavenger like phenolic or aminic antioxidants, the nitrile group's polarity may allow it to chelate metal ions that would otherwise catalyze oxidation reactions. By deactivating these metallic species, this compound could slow down the rate of lubricant degradation. Further investigation is required to fully elucidate this potential antioxidant pathway.
Performance Evaluation Protocols
To validate the hypothesized benefits of this compound, a systematic evaluation of its tribological and stability properties is essential. The following protocols are based on internationally recognized ASTM standards.
Protocol 2: Evaluation of Anti-Wear Properties (ASTM D4172)
This method evaluates the wear-preventive characteristics of a lubricating fluid using a four-ball wear tester.[13][14][15][16]
-
Apparatus: Four-ball wear tester.
-
Materials:
-
Test lubricant: Base oil (e.g., ISO VG 32) and base oil blended with varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0% w/w).
-
Reference lubricant (optional): Base oil with a commercial anti-wear additive.
-
Steel balls (AISI 52100 steel).
-
-
Procedure:
-
Thoroughly clean the test apparatus and steel balls.
-
Clamp three stationary steel balls in the test cup and cover them with the test lubricant.
-
Place a fourth steel ball in the chuck of the motor-driven spindle.
-
Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, clean the three stationary balls and measure the diameter of the wear scars using a microscope.
-
-
Data Analysis:
-
Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.
-
Compare the WSD of the base oil with the this compound blends.
-
Protocol 3: Evaluation of Oxidation Stability (ASTM D2272)
The Rotating Pressure Vessel Oxidation Test (RPVOT) is used to assess the oxidation stability of the lubricant.[17][18][19][20]
-
Apparatus: Rotating pressure vessel oxidation test apparatus.
-
Materials:
-
Test lubricant samples.
-
Distilled water.
-
Copper catalyst coil.
-
-
Procedure:
-
Place a 50g sample of the test oil, 5g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.
-
Seal the vessel, charge it with oxygen to a pressure of 90 psi, and place it in a heating bath maintained at 150°C.
-
Rotate the vessel at 100 rpm.
-
Continuously monitor the pressure inside the vessel.
-
-
Data Analysis:
-
The test is complete when the pressure drops by 25 psi from the maximum pressure.
-
The result is reported as the time in minutes to reach this pressure drop. A longer time indicates greater oxidation stability.[21]
-
Protocol 4: Evaluation of Rust-Preventing Characteristics (ASTM D665)
This test method evaluates the ability of the lubricant to prevent the rusting of ferrous parts in the presence of water.[22][23][24][25][26]
-
Apparatus: Rust-preventing characteristics test apparatus.
-
Materials:
-
Test lubricant samples.
-
Polished steel test rod.
-
Distilled water or synthetic seawater.
-
-
Procedure:
-
Mix 300 mL of the test oil with 30 mL of water in a beaker.
-
Immerse the polished steel rod completely in the mixture.
-
Stir the mixture at 60°C for a specified period (typically 4 hours).
-
At the end of the test, remove the steel rod, wash it with a solvent, and visually inspect it for any signs of rust.
-
-
Data Analysis:
-
The result is reported as either "pass" (no rust) or "fail" (rust present). The degree of rusting can also be rated according to a standard scale.
-
Hypothetical Performance Data
The following table presents hypothetical data to illustrate the expected performance of this compound as a lubricant additive.
| Test | ASTM Method | Base Oil (ISO VG 32) | Base Oil + 1% w/w this compound | Base Oil + 1% w/w Commercial Additive |
| Wear Scar Diameter (mm) | D4172 | 0.65 | 0.45 | 0.42 |
| Oxidation Stability (minutes) | D2272 | 150 | 250 | 300 |
| Rust Prevention | D665 | Fail | Pass | Pass |
Experimental Workflow
Caption: A systematic workflow for the evaluation of this compound.
Conclusion
This compound presents a compelling profile for a novel, multifunctional lubricant additive. Its long alkyl chain and polar nitrile head group suggest strong potential for friction modification and anti-wear performance through the formation of protective surface films. The protocols and theoretical framework provided in this application note offer a robust starting point for the comprehensive evaluation of this promising compound. Further research will be invaluable in validating these hypotheses and fully characterizing the performance benefits of this compound in various lubricant applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Amide-Based Anti-Wear/Extreme-Pressure Additives for Silica-Thickened Greases: Structure and Wear Resistance [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3299117A - Stepwise preparation of fatty acid nitriles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adsorption of Organic Friction Modifier Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lubesngreases.com [lubesngreases.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. store.astm.org [store.astm.org]
- 19. img.waimaoniu.net [img.waimaoniu.net]
- 20. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 21. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 22. store.astm.org [store.astm.org]
- 23. ppapco.ir [ppapco.ir]
- 24. ASTM D665 for Rust-Preventing Characteristics of Mineral Oil [ayalytical.com]
- 25. shxf17.com [shxf17.com]
- 26. store.astm.org [store.astm.org]
Application Notes and Protocols: Nonadecanenitrile as a Versatile Building Block in Polymer Chemistry
Introduction: Unlocking the Potential of a Long-Chain Aliphatic Nitrile
In the vast landscape of polymer chemistry, the quest for novel monomers and building blocks to create materials with tailored properties is perpetual. Nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile, presents a unique combination of a hydrophobic 19-carbon backbone and a reactive nitrile functional group.[1][2][3] While not a conventional high-volume monomer, its structure offers intriguing possibilities for the synthesis of specialty polymers. The long alkyl chain can impart properties such as hydrophobicity, lubricity, and thermal stability, while the nitrile group serves as a versatile chemical handle for various transformations.[4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a strategic building block in polymer synthesis. We will explore its potential not through direct polymerization of the nitrile, but by its conversion into more readily polymerizable functional groups, namely amines and carboxylic acids. This approach opens pathways to specialty polyamides and other polymer architectures where the incorporation of a long aliphatic chain is desirable.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₇N | [1][2][3] |
| Molecular Weight | 279.51 g/mol | [2] |
| CAS Number | 28623-46-3 | [1][2][3] |
| Appearance | White to almost white powder or crystals | [5] |
| Melting Point | 43°C | [5] |
| Boiling Point | 387.27°C (estimated) | [5] |
| Solubility | Practically insoluble in water | [5] |
| Synonyms | 1-Cyanooctadecane, Octadecyl cyanide, Stearyl Cyanide | [1][2][3] |
Strategic Conversion of the Nitrile Group: A Gateway to Polymerization
The nitrile group (C≡N) is a robust and versatile functional group. While direct polymerization of nitriles is challenging and not widely practiced in general polymer synthesis, its chemical transformation into amines or carboxylic acids is a well-established and efficient strategy.[4][6] These transformations unlock access to conventional polymerization techniques like polycondensation.
Caption: Chemical pathways for converting this compound into polymer precursors.
Application Note 1: Synthesis of Long-Chain Polyamides via this compound Hydrolysis
Objective: To utilize this compound as a precursor for the synthesis of nonadecanoic acid, a long-chain carboxylic acid monomer, and subsequently, to produce a specialty polyamide.
Rationale: The hydrolysis of nitriles to carboxylic acids is a fundamental organic transformation.[6] By converting this compound to nonadecanoic acid, we create a monomer that can undergo polycondensation with a diamine to form a polyamide. The incorporation of the C19 aliphatic chain is expected to enhance the resulting polymer's hydrophobicity, flexibility, and lower its melting point compared to polyamides with shorter aliphatic segments.
Protocol 1.1: Hydrolysis of this compound to Nonadecanoic Acid
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).
-
Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. Caution: This addition is exothermic.
-
Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude nonadecanoic acid can be purified by recrystallization from a suitable solvent (e.g., hexane).
Protocol 1.2: Polycondensation of Nonadecanoic Acid with a Diamine
Materials:
-
Nonadecanoic acid (from Protocol 1.1)
-
Hexamethylenediamine
-
p-Toluenesulfonic acid (catalyst)
-
High-boiling point solvent (e.g., m-cresol)
-
Methanol
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and Dean-Stark trap
Procedure:
-
To the reaction vessel, add equimolar amounts of nonadecanoic acid and hexamethylenediamine.
-
Add the solvent (m-cresol) and a catalytic amount of p-toluenesulfonic acid.
-
Purge the system with nitrogen and heat the mixture to a temperature that allows for the removal of water via the Dean-Stark trap (typically 180-220°C).
-
Continue the reaction under a nitrogen atmosphere with mechanical stirring for several hours until the desired molecular weight is achieved (monitored by viscosity).
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum.
Caption: Workflow for the synthesis of a long-chain polyamide from this compound.
Application Note 2: Synthesis of Long-Chain Polyamines via this compound Reduction
Objective: To prepare nonadecylamine through the chemical reduction of this compound and explore its use as a monomer in polymer synthesis.
Rationale: The reduction of nitriles to primary amines is a highly efficient method for creating amine-functionalized molecules.[7][8][9] Nonadecylamine, with its primary amine functionality and long alkyl chain, can act as a monomer in reactions with diacids or dianhydrides to form polyamides and polyimides, respectively. It can also be used as a modifying agent to introduce long hydrophobic side chains onto existing polymer backbones.
Protocol 2.1: Reduction of this compound to Nonadecylamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Deionized water
-
Sodium hydroxide (NaOH) solution, 15%
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and ice bath
-
Dropping funnel
Procedure:
-
Set up a dry round-bottom flask under a nitrogen atmosphere.
-
Suspend LiAlH₄ (a slight excess) in anhydrous THF in the flask and cool the suspension in an ice bath. Caution: LiAlH₄ reacts violently with water.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak at ~2250 cm⁻¹).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Deionized water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% NaOH solution (x mL)
-
Deionized water (3x mL)
-
-
A granular precipitate should form. Stir the mixture for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield nonadecylamine.
Characterization: The successful conversion can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the C≡N stretch and appearance of N-H stretches) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Applications and Future Directions
The polymers derived from this compound are anticipated to find applications in niche areas where the properties imparted by the long alkyl chain are advantageous. These include:
-
High-Performance Lubricants and Additives: The long aliphatic chains can provide lubricity and thermal stability.
-
Hydrophobic Coatings and Sealants: The non-polar nature of the C19 chain will result in materials with low surface energy and water repellency.
-
Drug Delivery Matrices: The hydrophobic domains within the polymer structure could be utilized for the encapsulation of lipophilic drugs.
-
Melt-Processable Specialty Plastics: The long alkyl chains can act as internal plasticizers, potentially lowering the melting point and improving the processability of traditionally rigid polymers like some polyamides.
Further research could explore the copolymerization of this compound-derived monomers with other conventional monomers to fine-tune the properties of the resulting materials for specific applications.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 28623-46-3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98566, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Mohan, S., & Unnikrishnan, G. (2021). An overview of synthetic modification of nitrile group in polymers and applications. Polymer-Plastics Technology and Materials, 60(14), 1547-1572. (Note: A direct link to the full text may require a subscription.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Holmberg, A. L., et al. (2022). Synthesis and Investigation of nitrile containing polymers derived from lignin. Holzforschung, 76(8), 714-722. (Note: This reference provides context on nitrile-containing polymers, not this compound specifically.)
-
Fritz, J. (2021, March 28). Reduction of Imines and Nitriles [Video]. YouTube. Retrieved from [Link]
Sources
- 1. This compound (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 28623-46-3 CAS MSDS (N-NONADECANONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Nonadecanenitrile using Gas Chromatography with an Internal Standard
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of nonadecanenitrile in an organic matrix using gas chromatography coupled with mass spectrometry (GC-MS). To ensure the highest degree of accuracy and precision, this method employs an internal standard for calibration. We will delve into the rationale behind the selection of an appropriate internal standard, provide a step-by-step experimental protocol, and outline the necessary method validation procedures in accordance with ICH Q2(R2) guidelines. This guide is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development who require a robust and reliable method for the quantification of long-chain aliphatic nitriles.
Introduction: The Imperative for Precise Quantification
This compound (C₁₉H₃₇N) is a long-chain aliphatic nitrile with emerging applications in various industrial and research sectors, including its potential use as a synthetic intermediate in the pharmaceutical and specialty chemical industries.[1] Accurate and precise quantification of this compound is crucial for process optimization, quality control, and stability testing. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds.[2]
However, the accuracy of GC analysis can be compromised by variations in sample injection volume, instrument response, and sample preparation efficiency.[2][3] To mitigate these potential sources of error, the use of an internal standard (IS) is a well-established and highly recommended practice. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. By calculating the ratio of the analyte's response to the internal standard's response, we can effectively normalize for analytical variations, thereby significantly improving the method's precision and accuracy.[2][3]
The Cornerstone of Accuracy: Selecting the Optimal Internal Standard
The choice of an internal standard is a critical decision that directly impacts the reliability of the quantitative results. An ideal internal standard should possess several key characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to the analyte to ensure comparable behavior during sample preparation and chromatographic analysis.[2]
-
Chromatographic Resolution: It must be well-resolved from the analyte and any other components in the sample matrix to allow for accurate peak integration.
-
Absence in the Sample Matrix: The internal standard should not be naturally present in the samples being analyzed.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
For the quantification of this compound, a C19 long-chain aliphatic nitrile, a suitable internal standard would be a compound with a similar carbon chain length and functional group. While an isotopically labeled this compound (e.g., deuterated) would be the ideal choice, its commercial availability and cost can be prohibitive.[4] Therefore, a structurally analogous compound is a practical and effective alternative.
Recommended Internal Standard: Eicosanenitrile (C₂₀H₃₉N)
We have selected Eicosanenitrile as the internal standard for this application. Here's the justification:
-
Structural Analogy: Eicosanenitrile is a C20 long-chain aliphatic nitrile, making it highly similar in chemical structure and properties to this compound. This similarity ensures that it will behave comparably during extraction, derivatization (if necessary), and chromatographic separation.
-
Elution Profile: Due to its slightly longer carbon chain, eicosanenitrile will have a retention time close to, but distinct from, this compound on a non-polar GC column, ensuring excellent chromatographic resolution.
-
Commercial Availability: Eicosanenitrile is readily available from various chemical suppliers.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the complete workflow for the quantification of this compound using eicosanenitrile as an internal standard.
Caption: Workflow for this compound Quantification.
Materials and Reagents
-
This compound (≥98% purity)
-
Eicosanenitrile (≥98% purity, Internal Standard)
-
Hexane (GC grade, or other suitable solvent)
-
Methanol (GC grade)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of eicosanenitrile and dissolve it in hexane in a 25 mL volumetric flask.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in hexane in a 25 mL volumetric flask.
-
Internal Standard Working Solution (50 µg/mL): Dilute the internal standard stock solution with hexane to achieve a final concentration of 50 µg/mL.
Preparation of Calibration Standards
Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into volumetric flasks and adding a constant amount of the internal standard working solution. A typical calibration range might be 1-100 µg/mL.
| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 1 | 50 |
| 2 | 5 | 50 |
| 3 | 10 | 50 |
| 4 | 25 | 50 |
| 5 | 50 | 50 |
| 6 | 100 | 50 |
Sample Preparation
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Add a fixed volume of the internal standard working solution (50 µg/mL).
-
Dilute to the final volume with hexane.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to an autosampler vial for GC-MS analysis.
For complex matrices, a sample clean-up step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary prior to the addition of the internal standard.[5]
GC-MS Instrumentation and Conditions
A gas chromatograph equipped with a mass selective detector (MSD) is recommended for this analysis to ensure high selectivity and sensitivity.
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | This compound: m/z [to be determined from mass spectrum]Eicosanenitrile: m/z [to be determined from mass spectrum] |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of this compound and eicosanenitrile in the chromatograms of the calibration standards and samples.
-
Calibration Curve Construction: For each calibration standard, calculate the response factor (RF) using the following equation:
Response Factor (RF) = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
Alternatively, plot the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification of this compound in Samples: Calculate the concentration of this compound in the unknown samples using the response factor or the calibration curve.
Method Validation: Ensuring Scientific Integrity
A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] The key validation parameters are outlined below:
Caption: Key Parameters for Method Validation.
Specificity
Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing blank matrix samples and spiked samples.
Linearity
The linearity of the method should be established across the intended analytical range. A minimum of five concentration levels should be used. The linearity is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and by appropriate statistical methods, such as calculating the coefficient of determination (R²) of the linear regression, which should be ≥ 0.99.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy
The accuracy of the method should be assessed across the specified range. This is typically determined by applying the method to samples with a known concentration of the analyte (e.g., spiked matrix samples) and expressing the results as a percentage recovery.
Precision
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This should be assessed by a minimum of six replicate injections of a sample at 100% of the test concentration.
-
Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or with different equipment.
The precision is typically expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by deliberately introducing small variations in method parameters (e.g., GC oven temperature, carrier gas flow rate) and observing the effect on the results.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of this compound using an internal standard and GC-MS. The use of eicosanenitrile as an internal standard effectively compensates for analytical variability, leading to highly accurate and precise results. By following the detailed experimental procedures and adhering to the principles of method validation outlined herein, researchers and analytical scientists can confidently implement this method for their specific applications.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Nitriles, C – C , hydrocarbons, C. Retrieved from [Link]
- S. D. Rassamdana, & H. J. H. Abdolreza. (2012). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy, 27(7), 1-10.
-
SCION Instruments. (2024, February). Internal Standards – What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
All about chemistry. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC [Video]. YouTube. [Link]
-
GL Sciences. (n.d.). InertCap GC Columns. Retrieved from [Link]
-
GL Sciences. (2022, March 28). GC Capillary Columns. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
- Kuiper, C., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Metabolomics, 20(1), 1-10.
-
National Center for Biotechnology Information. (n.d.). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Biotransformation of Nonadecanenitrile by microorganisms
Application Notes and Protocols: Biotransformation of Nonadecanenitrile by Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biotransformation of nitriles into valuable amides and carboxylic acids represents a cornerstone of green chemistry, offering a sustainable alternative to harsh chemical hydrolysis methods.[1][2] Microbial-mediated conversions, driven by enzymes such as nitrile hydratases and nitrilases, occur under mild conditions, often with high selectivity and yield.[3][4] This guide focuses on the biotransformation of this compound (C₁₉H₃₇N), a long-chain aliphatic nitrile, leveraging the metabolic capabilities of microorganisms. Understanding and applying these biocatalytic systems can unlock novel synthetic routes for the production of specialty chemicals, pharmaceuticals, and agrochemicals.
This compound, also known as octadecyl cyanide, is a fatty nitrile with potential applications as a precursor for surfactants, lubricants, and other oleochemicals.[5] Its enzymatic conversion to nonadecanamide and nonadecanoic acid provides a pathway to produce these compounds with improved purity and reduced environmental impact compared to traditional chemical synthesis.
This document serves as a comprehensive guide for researchers, providing both the theoretical framework and practical protocols for the microbial biotransformation of this compound. We will delve into the enzymatic pathways, selection of microbial catalysts, detailed experimental procedures, and analytical methods for monitoring these bioconversions.
Scientific Background: The Enzymology of Nitrile Biotransformation
The microbial metabolism of nitriles primarily proceeds through two distinct enzymatic pathways.[6][7][8] The selection of a particular microorganism will determine which pathway is utilized for the conversion of this compound.
The Nitrile Hydratase-Amidase Pathway
This two-step pathway involves the sequential action of two enzymes:
-
Nitrile Hydratase (NHase, EC 4.2.1.84): This enzyme catalyzes the hydration of the nitrile group (-C≡N) to an amide group (-CONH₂).[9][10]
-
Reaction: R-C≡N + H₂O → R-CONH₂
-
-
Amidase (EC 3.5.1.4): The resulting amide is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.[11]
-
Reaction: R-CONH₂ + H₂O → R-COOH + NH₃
-
This pathway is prevalent in many bacterial genera, most notably Rhodococcus, which is renowned for its robust nitrile-converting capabilities.[12][13][14] Strains of Rhodococcus have been successfully employed in the industrial production of acrylamide and nicotinamide.
The Nitrilase Pathway
In this pathway, a single enzyme, nitrilase (EC 3.5.5.1) , directly hydrolyzes the nitrile to a carboxylic acid and ammonia without the formation of an amide intermediate.[15][16]
-
Reaction: R-C≡N + 2H₂O → R-COOH + NH₃
This pathway is also found in various bacteria, including species of Pseudomonas and Bacillus.[15][17][18] The choice between the nitrile hydratase-amidase and the nitrilase pathway is crucial, depending on whether the desired product is the amide or the carboxylic acid.
Visualizing the Pathways
Figure 1. Enzymatic pathways for the biotransformation of this compound.
Microbial Catalyst Selection and Development
The success of the biotransformation process hinges on the selection of a suitable microbial catalyst. Genera such as Rhodococcus, Pseudomonas, Nocardia, and Bacillus are well-documented for their ability to metabolize nitriles.[6]
Screening for Nitrile-Metabolizing Microorganisms
A robust screening program is the first step in identifying potent microbial candidates.
Protocol 2.1.1: Enrichment and Isolation of Nitrile-Hydrolyzing Microorganisms
This protocol aims to isolate microorganisms from environmental samples that can utilize this compound or a related nitrile as a sole source of carbon and/or nitrogen.
Materials:
-
Soil or water samples from nitrile-contaminated sites (optional, general soil can also be used).
-
Mineral Salts Medium (MSM) (see Table 1 for composition).
-
This compound (or a more soluble, shorter-chain nitrile like acetonitrile for initial enrichment).
-
Petri dishes and sterile culture flasks.
-
Incubator shaker.
Procedure:
-
Enrichment Culture:
-
Prepare MSM and autoclave.
-
Add 1 g of soil or 1 mL of water sample to 100 mL of MSM in a 250 mL flask.
-
Supplement the medium with a nitrile as the sole carbon and nitrogen source. For this compound, which is poorly soluble, it can be added directly to the medium (e.g., 0.1% v/v) or coated on the inner surface of the flask by evaporating a solution in a volatile solvent. Alternatively, a more soluble nitrile like acetonitrile (20 mM) can be used for initial enrichment.[17]
-
Incubate at 30°C with shaking (150-200 rpm) for 5-7 days.
-
-
Sub-culturing:
-
Transfer 1 mL of the enriched culture to 100 mL of fresh MSM with the nitrile and incubate under the same conditions. Repeat this step 2-3 times to select for well-adapted strains.
-
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture in sterile saline (0.85% NaCl).
-
Plate the dilutions onto MSM agar plates containing the nitrile as the sole carbon and nitrogen source.
-
Incubate the plates at 30°C until colonies appear.
-
-
Primary Screening:
-
Pick individual colonies and inoculate into small volumes (e.g., 5 mL) of liquid MSM with the nitrile.
-
After incubation, analyze the culture supernatant for the disappearance of the nitrile and the appearance of the corresponding amide or carboxylic acid using methods described in Section 4.
-
Table 1: Composition of Mineral Salts Medium (MSM)
| Component | Concentration (g/L) |
| K₂HPO₄ | 0.68 |
| KH₂PO₄ | 0.12 |
| MgSO₄·7H₂O | 0.01 |
| FeSO₄·7H₂O | 0.01 |
| Yeast Extract (optional) | 0.5 - 1.0 |
| Trace Element Solution | 1 mL/L |
| pH | 7.0 - 7.2 |
Trace Element Solution (g/L): ZnSO₄·7H₂O (0.1), MnCl₂·4H₂O (0.03), H₃BO₃ (0.3), CoCl₂·6H₂O (0.2), CuSO₄·5H₂O (0.01), NiCl₂·6H₂O (0.02), NaMoO₄·2H₂O (0.03).
Causality Behind Experimental Choices:
-
Enrichment Culture: This technique selectively promotes the growth of microorganisms that can utilize the target nitrile, outcompeting those that cannot.
-
Minimal Medium: The use of a mineral salts medium with the nitrile as the sole carbon and/or nitrogen source ensures that only nitrile-metabolizing organisms will proliferate.
-
Serial Plating: This is a standard microbiological technique to obtain pure isolates from a mixed culture.
High-Throughput Screening
For screening a large number of isolates, a miniaturized format is more efficient.[19][20]
Protocol 2.2.1: 96-Well Plate-Based Screening Assay
This protocol utilizes a colorimetric assay to rapidly identify nitrile-hydrolyzing activity. The production of ammonia from nitrile hydrolysis leads to an increase in pH, which can be detected with a pH indicator.
Materials:
-
Sterile 96-well microtiter plates.
-
MSM containing a low concentration of buffer to allow for pH change.
-
pH indicator (e.g., phenol red or bromothymol blue).
-
Isolated microbial colonies.
-
This compound emulsion or a water-soluble nitrile.
Procedure:
-
Prepare MSM with a pH indicator and a low buffer concentration. Add the nitrile substrate.
-
Inoculate each well of the 96-well plate with a different microbial isolate.
-
Include negative control wells (no inoculum) and positive control wells (known nitrile-hydrolyzing strain).
-
Incubate the plate at 30°C.
-
Monitor for a color change in the wells, indicating an increase in pH due to ammonia production. For phenol red, a change from yellow/orange to pink/red indicates positive activity.
-
Confirm positive "hits" by analytical methods (Section 4).
Biotransformation Process: Protocols and Optimization
Once a promising microbial catalyst has been identified, the next step is to perform the biotransformation and optimize the reaction conditions for maximum yield and efficiency.
Cultivation of the Biocatalyst
Protocol 3.1.1: Preparation of Resting Cells
Resting cells are often used for biotransformation as they have a high concentration of the desired enzymes and are uncoupled from cell growth, which can simplify the process and reduce by-product formation.
Materials:
-
Optimized growth medium (e.g., Tryptic Soy Broth or a defined medium with an inducer).
-
The selected microbial strain.
-
Incubator shaker.
-
Centrifuge and sterile phosphate buffer (50-100 mM, pH 7.0-8.0).
Procedure:
-
Inoculate a starter culture of the selected strain in the growth medium and incubate overnight at 30°C with shaking.
-
Use the starter culture to inoculate a larger volume of the production medium. To induce the expression of nitrile-hydrolyzing enzymes, a small amount of a nitrile (e.g., 10-20 mM acetonitrile or benzonitrile) can be added to the medium.[21]
-
Incubate the production culture until the late logarithmic or early stationary phase of growth.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate buffer to remove residual medium components.
-
Resuspend the cell pellet in the reaction buffer to a desired concentration (e.g., 10-50 g/L wet cell weight). These are the "resting cells" ready for the biotransformation reaction.
Biotransformation Reaction
Protocol 3.2.1: Whole-Cell Biotransformation of this compound
Materials:
-
Prepared resting cells in buffer.
-
This compound.
-
A surfactant (e.g., Tween 80) or an organic co-solvent (e.g., DMSO, isooctane) to improve substrate solubility.
-
Reaction vessel (e.g., baffled flask).
-
Temperature-controlled shaker.
Procedure:
-
To a reaction vessel, add the resting cell suspension.
-
Prepare the this compound substrate. Due to its low water solubility, it should be added as an emulsion (prepared by sonication with a small amount of surfactant) or dissolved in a water-miscible co-solvent. The final concentration of the co-solvent should be kept low (typically <5% v/v) to avoid enzyme inactivation.
-
Add the substrate to the cell suspension to initiate the reaction. A typical starting substrate concentration might be in the range of 1-5% (w/v), but this should be optimized.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with vigorous shaking to ensure proper mixing and aeration.
-
Withdraw samples at regular intervals to monitor the progress of the reaction (substrate consumption and product formation) using the analytical methods described below.
Optimization of Reaction Parameters
To maximize the efficiency of the biotransformation, several parameters should be systematically optimized.
Table 2: Key Parameters for Optimization
| Parameter | Range to Investigate | Rationale |
| pH | 5.0 - 9.0 | Enzyme activity is highly dependent on pH. Nitrilases often have a slightly acidic to neutral pH optimum, while nitrile hydratases and amidases are often active at neutral to slightly alkaline pH.[22][23] |
| Temperature | 20 - 50°C | Enzyme activity increases with temperature up to an optimum, beyond which denaturation occurs. Most microbial enzymes for nitrile conversion have optima between 30-40°C.[24] |
| Cell Concentration | 10 - 100 g/L (wet weight) | Higher cell concentration provides more enzyme, leading to a faster reaction rate, but can also lead to mass transfer limitations. |
| Substrate Loading | 1 - 20% (w/v) | High substrate concentrations can lead to substrate inhibition or toxicity to the cells. A fed-batch strategy may be necessary for high-titer production. |
| Co-solvent/Surfactant | Type and concentration (e.g., 1-10% DMSO, 0.1-1% Tween 80) | Required to overcome the poor aqueous solubility of this compound. The choice and concentration must be carefully selected to avoid enzyme denaturation.[25] |
Workflow for Biotransformation and Optimization
Figure 2. General workflow for microbial biotransformation of this compound.
Analytical Methods
Accurate and reliable analytical methods are crucial for monitoring the biotransformation process, quantifying substrate consumption, and product formation.
Sample Preparation
-
Centrifugation: At each time point, withdraw a sample (e.g., 1 mL) from the reaction mixture and centrifuge to pellet the cells.
-
Extraction: The supernatant contains the substrate and soluble products. For this compound and its products, which are lipophilic, liquid-liquid extraction is necessary.
-
To the supernatant, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, hexane, or diethyl ether).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the organic phase for analysis.
-
-
Derivatization (for GC analysis of the acid): Carboxylic acids are often derivatized to their more volatile methyl esters before GC analysis. This can be achieved by reacting the extracted sample with a methylating agent like diazomethane or BF₃-methanol.
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for analyzing the reaction components.[26]
Table 3: Recommended Analytical Techniques
| Technique | Analyte | Typical Column | Detector | Key Considerations |
| GC-FID/MS | This compound, Nonadecanamide, Nonadecanoic acid (as methyl ester) | Capillary column (e.g., DB-5, HP-5ms) | FID, MS | High resolution for separating long-chain compounds. MS provides structural confirmation. Requires derivatization for the carboxylic acid. |
| HPLC-UV/MS | This compound, Nonadecanamide, Nonadecanoic acid | Reversed-phase C18 column | UV, MS | The nitrile and amide may have weak UV chromophores. MS detection is more universal and sensitive. Can analyze the acid directly without derivatization. |
Protocol 4.2.1: Gas Chromatography (GC) Analysis
-
Instrument: GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial temperature: 100-150°C.
-
Ramp: 10-15°C/min to 280-300°C.
-
Hold for 5-10 minutes.
-
-
Injection: 1 µL of the extracted sample.
-
Quantification: Use external or internal standards to create calibration curves for this compound, nonadecanamide, and nonadecanoic acid methyl ester.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following self-validating systems are embedded:
-
Controls: Every experiment must include negative controls (e.g., reaction with heat-inactivated cells, reaction without substrate) to confirm that the observed transformation is biocatalytic. A positive control with a known nitrile-hydrolyzing organism should also be included during screening.
-
Mass Balance: The molar amount of substrate consumed should ideally correlate with the molar amount of product(s) formed. A good mass balance confirms that there are no significant side reactions or product degradation.
-
Replication: All experiments, from screening to optimization, should be conducted in at least triplicate to ensure statistical validity of the results.
-
Product Confirmation: The identity of the biotransformation products should be unequivocally confirmed using mass spectrometry (MS) and, if possible, by comparing their retention times and mass spectra with authentic standards.[27][28]
By adhering to these principles, researchers can generate trustworthy and authoritative data on the biotransformation of this compound, paving the way for its potential application in industrial biotechnology.
References
-
Martínková, L., Vejvoda, V., Křen, V. (1998). Biotransformation of nitriles by rhodococci. Antonie Van Leeuwenhoek, 74(1-3), 89-97. [Link]
-
Meth-Cohn, O., Wang, M. X. (1997). An in-depth study of the biotransformation of nitriles into amides and/or acids using Rhodococcus rhodochrous AJ270. Journal of the Chemical Society, Perkin Transactions 1, (1), 1099-1104. [Link]
-
Warhurst, A. M., Fewson, C. A. (1994). Biotransformations catalyzed by the genus Rhodococcus. Critical Reviews in Biotechnology, 14(1), 29-73. [Link]
-
Nawaz, M. S., Heinze, T. M., Cerniglia, C. E. (1995). Transformation of aliphatic and aromatic nitriles by a nitrilase from Pseudomonas sp. Canadian Journal of Microbiology, 41(12), 1075-1081. [Link]
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Razavi, A., Zarrini, G., Ghasemian, A. (2015). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. Jundishapur Journal of Microbiology, 8(11), e25884. [Link]
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Singh, R., Sharma, R., Kumar, M., Dahiya, A., & Singh, J. (2014). The two different pathways of enzymatic conversion of nitrile compounds into amides and carboxylic acids. Journal of Biologically Active Products from Nature, 4(3), 163-174. [Link]
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Winkler, M., Glieder, A., & Klempier, N. (2011). Pathways of microbial nitrile degradation. ResearchGate. [Link]
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Brady, D., Beeton, A., Zee, T., & Kgaje, C. (2004). Nitrile hydrolysis catalysed by one of two distinct pathways. ResearchGate. [Link]
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Razavi, A., Zarrini, G., & Ghasemian, A. (2015). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. PubMed. [Link]
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Kiziak, C., Conrad, J., Stolz, A., & Mattes, R. (2005). Biotransformation of Nitriles by Rhodococcus equi A4 immobilized in LentiKats. ResearchGate. [Link]
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Prell, J., & Stolz, A. (2018). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 9, 239. [Link]
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Pičmanová, M., Neilson, E. H., Motawia, M. S., Olsen, C. E., Møller, B. L., & Martínková, L. (2015). Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions. Molecules, 20(1), 1338-1361. [Link]
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Prell, J., Bongaerts, J., & Stolz, A. (2019). Nitrile-Degrading Bacteria Isolated from Compost. Frontiers in Microbiology, 10, 186. [Link]
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Stolz, A., Eppinger, E., Sosedov, O., & Kiziak, C. (2019). Examples for nitriles which are converted by the nitrilase from Pseudomonas fluorescens EBC191. ResearchGate. [Link]
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Babu, G. R. V., Vijaya, O. K., & Wolfram, J. H. (1994). Microbial metabolism of nitriles and cyanides. Journal of Environmental Science & Health Part A, 29(9), 1957-1971. [Link]
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Kobayashi, M., Nagasawa, T., & Yamada, H. (1992). The catalytic mechanism of amidase also involves nitrile hydrolysis. PubMed. [Link]
-
Howden, A. J., & Preston, G. M. (2009). Characterization of a Nitrilase and a Nitrile Hydratase from Pseudomonas sp. Strain UW4 That Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. Applied and Environmental Microbiology, 75(8), 2277-2285. [Link]
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Wikipedia. (2023). Nitrile hydratase. Wikipedia. [Link]
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Liu, Z., Zheng, Y., & Zheng, R. (2022). High-Level Expression of Nitrile Hydratase in Escherichia coli for 2-Amino-2,3-Dimethylbutyramide Synthesis. MDPI. [Link]
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Lennon, C. M., Mareya, T. M., Coady, T., & O'Reilly, C. (2020). Hydrolysis of nitriles by soil bacteria: Variation with soil origin. ResearchGate. [Link]
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M-CSA. (n.d.). Nitrile hydratase. Mechanism and Catalytic Site Atlas. [Link]
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van Pelt, S., Quarsiti, V., & Schoemaker, H. E. (2011). The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. [Link]
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Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2012). Microbial transformation of nitriles to high-value acids or amides. Mini reviews in medicinal chemistry, 12(1), 55-66. [Link]
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Martínková, L. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]
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Parmar, A., Kumar, H., & Kumar, S. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 13(5), 896. [Link]
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Stahl, S., Greasham, R., & Chartrain, M. (2000). Implementation of a rapid microbial screening procedure for biotransformation activities. Journal of Bioscience and Bioengineering, 89(4), 367-371. [Link]
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Kumar, D., Dangi, A. K., & Sharma, N. R. (2023). Microbial amidases: Characterization, advances and biotechnological applications. International Journal of Biological Macromolecules, 253(Pt 3), 127005. [Link]
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Fischer, L., Schauer, A., & Wuppermann, I. (1999). Purification and characterization of a newly screened microbial peptide amidase. PubMed. [Link]
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Stahl, S., Greasham, R., & Chartrain, M. (2000). Implementation of a rapid microbial screening procedure for biotransformation activities. ResearchGate. [Link]
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K μόrová, K., Stloukal, R., & Godočíková, J. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. International Journal of Molecular Sciences, 23(18), 10808. [Link]
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Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2012). Nitrile, amide and temperature effects on amidase-kinetics during acrylonitrile bioconversion by nitrile-hydratase/amidase in situ cascade system. ResearchGate. [Link]
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Application Notes & Protocols: A Guide to the Environmental Fate and Transport of Long-Chain Nitriles
For: Researchers, environmental scientists, and drug development professionals engaged in the safety assessment of nitrile-containing compounds.
Introduction: The Environmental Journey of Long-Chain Nitriles
Long-chain nitriles (LCNs), organic compounds characterized by a cyano group (-C≡N) attached to a long alkyl chain (typically C12 or greater), are integral to various industrial syntheses, from pharmaceuticals to polymers and surfactants.[1][2] Their aliphatic nature imparts significant hydrophobicity, while the polar nitrile group governs their reactivity. As the production and use of novel nitrile-containing molecules expand, a thorough understanding of their environmental persistence, mobility, and transformation is paramount for robust risk assessment and regulatory compliance. The toxicity of nitriles can often be linked to the metabolic release of cyanide, making their environmental degradation pathways a critical area of study.[3][4]
This guide provides a comprehensive framework for investigating the environmental fate and transport of LCNs. It moves beyond mere procedural lists to explain the scientific rationale behind each protocol, ensuring that the data generated is both reliable and contextually understood. We will explore the key physicochemical properties that dictate environmental behavior and detail the primary transformation and transport processes. The protocols provided are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and mutual acceptance.[5][6]
Section 1: Foundational Physicochemical Properties
The environmental behavior of an LCN is fundamentally governed by its intrinsic physical and chemical properties. These parameters determine how the compound partitions between air, water, soil, and biota.
| Property | Symbol | Significance for Environmental Fate | Typical Trend for LCNs |
| Water Solubility | S | Low solubility limits concentrations in aquatic systems but can enhance sorption to solids. Solubility decreases as the alkyl chain length increases.[7][8] | Low to Very Low |
| Vapor Pressure | Vp | Determines the tendency to volatilize from surfaces. Generally low for long-chain compounds. | Low |
| Octanol-Water Partition Coefficient | Kow | A measure of hydrophobicity. High Kow indicates a strong tendency to sorb to organic matter in soil/sediment and bioaccumulate. Kow increases with chain length. | High to Very High |
| Henry's Law Constant | KH | Indicates the partitioning tendency between air and water. Low KH suggests a compound will preferentially remain in the aqueous phase rather than volatilizing.[9] | Low |
| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Normalizes the sorption of a compound to the organic carbon content of soil/sediment. High Koc indicates immobility in soil.[10] | High |
Causality Behind the Properties: The long, nonpolar alkyl chain dominates the physical behavior of LCNs, leading to high hydrophobicity (high Kow) and low water solubility.[8] This structure strongly favors partitioning out of the aqueous phase and into organic media, such as soil organic matter and lipids in organisms. Consequently, the primary environmental compartments of concern for LCNs are typically soil and sediment, with leaching to groundwater being limited by strong sorption.
Section 2: Key Environmental Processes & Transformation Pathways
Once released into the environment, LCNs are subject to a variety of processes that determine their ultimate fate.
Caption: Overall environmental fate and transport pathways for a typical long-chain nitrile.
Biodegradation: The Primary Degradation Route
Microbial degradation is the most significant process breaking down LCNs in the environment.[11][12] Bacteria and fungi possess enzymatic systems capable of hydrolyzing the nitrile group, detoxifying the compound and using it as a source of carbon and nitrogen.[3] Two primary enzymatic pathways are known:
-
Nitrilase Pathway: A single-step conversion where a nitrilase enzyme hydrolyzes the nitrile directly to a carboxylic acid and ammonia.[3][13]
-
Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then subsequently hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.[3][13]
The prevalence of these pathways can be microbe- and substrate-specific. The resulting long-chain carboxylic acids are generally more biodegradable than the parent nitrile.
Caption: The two primary enzymatic pathways for the biodegradation of nitriles.
Abiotic Degradation: Hydrolysis
Nitriles can undergo chemical hydrolysis to form amides and subsequently carboxylic acids.[14][15] This reaction is generally slow under neutral environmental conditions (pH 7) but can be accelerated by acidic or alkaline conditions.[16] Therefore, hydrolysis may be a relevant fate process in specific environments like acidic forest soils or alkaline industrial effluents.
Sorption and Mobility
Due to their hydrophobicity, LCNs exhibit strong sorption to soil and sediment, primarily driven by partitioning into soil organic matter.[17] This process is critical as it dictates the compound's mobility. Strong sorption reduces the concentration of the LCN in the aqueous phase, thereby limiting its potential to leach into groundwater.[18] However, it can also reduce the bioavailability of the compound for microbial degradation, potentially increasing its persistence in the solid phase.
Volatilization
Volatilization of LCNs from soil or water surfaces is generally considered a minor transport pathway. This is due to their low vapor pressure and low Henry's Law constants, which indicate a preference to remain in the soil/water phase rather than partitioning into the air.[19]
Section 3: Standardized Experimental Protocols
The following protocols are designed to generate the core data required for a comprehensive environmental fate assessment of an LCN. They are based on the internationally accepted OECD Guidelines for the Testing of Chemicals.[20][21][22]
Protocol 3.1: Soil Sorption/Desorption using a Batch Equilibrium Method (Based on OECD Guideline 106)
Objective: To determine the soil organic carbon-water partitioning coefficient (Koc), which quantifies the sorption affinity of the LCN to soil and predicts its mobility.
Principle: A known mass of soil is equilibrated with an aqueous solution of the LCN of known concentration. By measuring the decrease in the aqueous concentration after equilibrium, the amount of LCN sorbed to the soil is calculated.
Materials:
-
Test LCN and its analytical standard.
-
14C-radiolabeled LCN (optional, but highly recommended for mass balance).
-
Calcium chloride (0.01 M CaCl2) solution as background electrolyte.
-
At least three different soil types with varying organic carbon content.
-
Centrifuge tubes (glass with PTFE-lined caps to prevent sorption to the container).
-
Mechanical shaker.
-
High-speed centrifuge.
-
Analytical instrumentation (e.g., GC-MS, LC-MS/MS).
Step-by-Step Methodology:
-
Soil Preparation: Air-dry and sieve (<2 mm) the soils. Characterize each for pH, organic carbon content, and texture.
-
Preliminary Tests:
-
Kinetics: Determine the time required to reach equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours). This validates the main study's equilibration time.
-
Soil-to-Solution Ratio: Test different ratios (e.g., 1:5, 1:10) to find one that results in 20-80% of the LCN being sorbed. This ensures analytical measurements are accurate.
-
-
Main Experiment (Sorption Phase):
-
Prepare stock solutions of the LCN in 0.01 M CaCl2.
-
For each soil, weigh the appropriate amount of soil into triplicate centrifuge tubes.
-
Add a known volume of the LCN solution to each tube. Include control tubes with no soil to check for sorption to the vessel walls.
-
Shake the tubes at a constant temperature (e.g., 20-25 °C) for the predetermined equilibrium time.
-
Centrifuge the tubes at high speed to separate the solid and aqueous phases.
-
Carefully remove an aliquot of the supernatant (aqueous phase) for analysis.
-
-
Analysis:
-
Quantify the LCN concentration in the supernatant (Ce) using a validated analytical method.
-
Extract the soil pellet with a suitable solvent (e.g., acetonitrile, ethyl acetate) to determine the amount sorbed and check for mass balance.
-
-
Calculations:
-
Amount Sorbed (Cs): Calculated by the difference between the initial and final aqueous concentrations.
-
Distribution Coefficient (Kd): Kd = Cs / Ce
-
Organic Carbon-Normalized Coefficient (Koc): Koc = (Kd / %OC) * 100
-
Self-Validation & Causality:
-
Why 0.01 M CaCl2? This background electrolyte mimics the ionic strength of natural soil solutions and helps to flocculate clays, aiding in phase separation.
-
Why Controls? No-soil controls are essential to ensure that the loss of the LCN from the solution is due to sorption to soil, not to the container walls or abiotic degradation during the experiment.
-
Why Multiple Soils? Using soils with different properties demonstrates the primary role of organic carbon in the sorption of hydrophobic LCNs, validating the use of Koc as a predictive tool.
Caption: Experimental workflow for the OECD 106 Batch Equilibrium Sorption study.
Protocol 3.2: Aerobic Transformation in Soil (Based on OECD Guideline 307)
Objective: To determine the rate of aerobic biodegradation of an LCN in soil and to identify its major transformation products.
Principle: The LCN is applied to fresh soil samples which are then incubated under aerobic conditions. The disappearance of the parent LCN and the formation and decline of transformation products are monitored over time.
Materials:
-
Test LCN (radiolabeled, 14C, is strongly recommended).
-
Fresh, viable soil with known microbial activity.
-
Incubation vessels that allow for aeration (e.g., flow-through systems).
-
Traps for CO2 (e.g., potassium hydroxide solution) and volatile organics.
-
Analytical instrumentation (GC-MS, LC-MS/MS, Liquid Scintillation Counter).
Step-by-Step Methodology:
-
Soil and Test Substance Application:
-
Use freshly collected and sieved (<2 mm) soil. Adjust moisture content to 40-60% of maximum water holding capacity.
-
Apply the LCN (dissolved in a minimal amount of a volatile solvent) evenly to the soil. Allow the solvent to evaporate.
-
-
Incubation:
-
Transfer the treated soil to the incubation vessels.
-
Incubate in the dark at a constant temperature (e.g., 20 °C).
-
Maintain a continuous flow of humidified, CO2-free air.
-
Pass the outflowing air through traps to capture any evolved 14CO2 and volatile products.
-
-
Sampling:
-
Sacrifice replicate vessels at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
Sample the CO2 traps at each time point.
-
-
Extraction and Analysis:
-
Extract the soil samples with a suitable solvent or series of solvents to recover the parent LCN and its transformation products.
-
Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify the parent compound and metabolites.
-
Analyze the CO2 traps (by LSC if using radiolabel) to quantify mineralization.
-
Determine the non-extractable residues (NER) by combusting the extracted soil.
-
-
Data Analysis:
-
Plot the concentration of the parent LCN versus time to determine the degradation kinetics.
-
Calculate the time for 50% dissipation (DT50) and, if possible, 90% dissipation (DT90).
-
Construct a mass balance at each time point, accounting for parent, metabolites, CO2, and NER.
-
Self-Validation & Causality:
-
Why Radiolabel? A 14C-label is crucial for creating a complete mass balance. It allows for the unequivocal quantification of mineralization (14CO2) and bound residues, ensuring the fate of the entire molecule is tracked. This is a cornerstone of a self-validating study.
-
Why Sterile Controls? Parallel incubations with sterilized soil (e.g., by autoclaving or gamma irradiation) are essential to differentiate between biological and chemical degradation. If the LCN disappears in the sterile control, abiotic processes like hydrolysis are occurring.
-
Why Dark Incubation? This prevents photodegradation, isolating biodegradation as the variable being studied.
Section 4: Analytical Methodologies
Accurate quantification of LCNs and their metabolites in complex environmental matrices like soil and water is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques due to their high selectivity and sensitivity.[23][24]
Protocol 4.1: Sample Preparation and GC-MS Analysis for LCNs in Soil
-
Extraction: Extract a known mass of soil (e.g., 10 g) with a polar solvent like acetonitrile. Use techniques like sonication or accelerated solvent extraction (ASE) to improve efficiency.
-
Cleanup: The raw extract may contain interferences. Use Solid Phase Extraction (SPE) to clean the sample. For a hydrophobic LCN, a reverse-phase cartridge (e.g., C18) can be effective.
-
Concentration: Evaporate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Column: Use a nonpolar or mid-polarity capillary column (e.g., DB-5ms).
-
Injection: Use a splitless injection to maximize sensitivity.
-
Temperature Program: Develop a temperature gradient that effectively separates the LCN from matrix components.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring for characteristic ions of the target LCN.
-
-
Quantification: Use an internal standard added at the beginning of the extraction process to correct for any losses during sample preparation. Create a multi-point calibration curve to quantify the analyte concentration.
References
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OECD (1981), OECD Guidelines for the Testing of Chemicals, Organisation for Economic Co-operation and Development. [Link]
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Clark, J. (2023), Hydrolysis of Nitriles, Chemguide. [Link]
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MDPI (n.d.), RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. [Link]
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Willhite, C.C. & Smith, R.P. (1981), Structural considerations in the metabolism of nitriles to cyanide in vivo, PubMed. [Link]
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Yamaguchi, T. & Ohtsubo, K. (2024), Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review, PubMed. [Link]
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Lin, Z. et al. (2004), Individual and combined toxicity of nitriles and aldehydes to Raphidocelis subcapitata, PubMed. [Link]
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Kato, Y. et al. (2018), Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions, MDPI. [Link]
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Weise, T. et al. (2017), Long-Chain Alkyl Cyanides: Unprecedented Volatile Compounds Released by Pseudomonas and Micromonospora Bacteria, PubMed. [Link]
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Kwon, S. & Pignatello, J.J. (2013), High affinity sorption domains in soil are blocked by polar soil organic matter components, PubMed. [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of long-chain nitriles
Welcome to the technical support center for the synthesis of long-chain nitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to equip you with the expertise to diagnose and resolve side reactions, thereby improving yield, purity, and the overall success of your experiments.
Introduction: The Challenge of Synthesizing Long-Chain Nitriles
Long-chain nitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and surfactants due to the versatile reactivity of the cyano group. However, their synthesis is often plagued by side reactions that can significantly impact the outcome of your experiments. This guide provides a structured approach to troubleshooting these issues, focusing on the underlying chemical principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide & FAQs
This guide is organized by common synthetic methods. Each section addresses specific problems in a question-and-answer format.
Section 1: Nucleophilic Substitution Routes (e.g., from Alkyl Halides)
The reaction of alkyl halides with cyanide salts, often referred to as the Kolbe nitrile synthesis, is a fundamental method for nitrile preparation. However, the nature of the cyanide nucleophile and the reaction conditions can lead to undesired products.
FAQ 1.1: I'm observing a significant amount of isonitrile byproduct. How can I favor the formation of the desired nitrile?
Answer:
The formation of isonitriles is a classic side reaction in this synthesis, arising from the ambident nature of the cyanide ion (⁻C≡N), which can react through either the carbon or the nitrogen atom.[1][2][3][4] The selectivity between nitrile (R-CN) and isonitrile (R-NC) formation is governed by Kornblum's rule and is highly dependent on the reaction conditions.[1][2][3]
Causality:
-
Cyanide Ion State: "Free" cyanide ions, typically present when using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents (e.g., DMSO, acetone), favor attack through the more nucleophilic carbon atom, leading to the nitrile.[2][3][4]
-
Covalent Character: More covalent metal cyanides, such as silver cyanide (AgCN), favor attack through the nitrogen atom, resulting in the isonitrile as the major product.[3][4]
-
Solvent Effects: Protic solvents can solvate the carbon end of the cyanide ion more effectively, hindering its nucleophilicity and potentially increasing the proportion of isonitrile formation.[4][5]
Troubleshooting Protocol:
-
Reagent Selection: Use sodium cyanide (NaCN) or potassium cyanide (KCN) instead of silver cyanide (AgCN).
-
Solvent Choice: Employ a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.[2][4] DMSO is particularly effective for sterically hindered halides.[2][4]
-
Temperature Control: Maintain the lowest effective temperature to minimize side reactions.
-
Purification: Isonitriles can often be removed during workup by acid washing, as they are more readily hydrolyzed to primary amines and formic acid.[4][5]
Table 1: Solvent and Cyanide Salt Effects on Nitrile/Isonitrile Ratio
| Cyanide Salt | Solvent | Predominant Mechanism | Major Product |
| NaCN or KCN | DMSO, Acetone | SN2 | Nitrile (R-CN) |
| AgCN | Diethyl Ether | SN1-like | Isonitrile (R-NC) |
FAQ 1.2: My reaction is producing a significant amount of alkenes. How can I minimize these elimination byproducts?
Answer:
The formation of alkenes is due to elimination reactions (typically E2), which compete with the desired nucleophilic substitution (SN2).[4][5] This is especially problematic for secondary and tertiary alkyl halides.[3][4][5][6]
Causality:
-
Substrate Structure: The cyanide ion is not only a nucleophile but also a base. With sterically hindered secondary and, particularly, tertiary alkyl halides, the cyanide ion will more readily act as a base, abstracting a proton and leading to elimination.[4][5] Primary alkyl halides are much less prone to elimination.[3][4]
-
Reaction Conditions: Higher temperatures generally favor elimination over substitution.
Troubleshooting Protocol:
-
Substrate Selection: Whenever possible, use a primary alkyl halide as your starting material.[3][4]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: Continue to use polar aprotic solvents, as they are suitable for SN2 reactions.
Visualization of Competing Pathways:
Caption: Competing substitution and elimination pathways.
Section 2: Dehydration of Long-Chain Amides
The dehydration of primary amides is a clean and efficient method for synthesizing nitriles, avoiding the issue of isonitrile formation.[7][8] Common dehydrating agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[9][10][11]
FAQ 2.1: My dehydration reaction is incomplete, leaving a significant amount of the starting amide. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue, often stemming from an insufficient amount or activity of the dehydrating agent, or non-optimal reaction conditions.
Causality:
-
Dehydrating Agent Stoichiometry: Dehydration is a stoichiometric process. An insufficient amount of the dehydrating agent will naturally lead to incomplete reaction.
-
Reaction Temperature and Time: The dehydration of amides can be energetically demanding, requiring heat to proceed at a practical rate.[9][11]
-
Mixing: In the case of solid reagents like P₄O₁₀, inefficient mixing with the long-chain amide can result in localized reactions and overall incomplete conversion.[9][11]
Troubleshooting Protocol:
-
Optimize Stoichiometry: Ensure at least a stoichiometric amount of the dehydrating agent is used. It may be beneficial to use a slight excess.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of product degradation. Many dehydrations are performed by heating the mixture.[9][11]
-
Ensure Homogeneity: If using a solid reagent, ensure vigorous stirring to maintain a homogenous mixture.
-
Alternative Reagents: Consider more modern and efficient catalytic systems for dehydration, such as those based on palladium or other transition metals, which can operate under milder conditions.[12][13][14]
Table 2: Common Dehydrating Agents for Amides
| Dehydrating Agent | Typical Conditions | Notes |
| Phosphorus Pentoxide (P₄O₁₀) | Solid mixture, heating | Effective but can be harsh and require vigorous mixing.[9][11] |
| Thionyl Chloride (SOCl₂) | Reflux | Generates gaseous byproducts (SO₂ and HCl).[15][16] |
| Phosphorus Oxychloride (POCl₃) | Heating, often with a base | A strong dehydrating agent.[10] |
| Catalytic Appel Reaction | Oxalyl chloride, Et₃N, catalytic Ph₃PO | Very fast and efficient under mild conditions.[12][14] |
Section 3: General Troubleshooting During Workup and Purification
A successful reaction can be compromised during the workup and purification stages. The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[6][17][18][19][20][21]
FAQ 3.1: During aqueous workup, I'm detecting the corresponding amide and carboxylic acid in my product. How can I prevent this hydrolysis?
Answer:
The hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid is a significant side reaction, particularly if the workup involves strong acids or bases and/or heating.[6][17][18][19][20][21]
Causality:
-
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[6][20][21] This initially forms an amide, which is then further hydrolyzed to the carboxylic acid.[6][20][21]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[20] This also proceeds through an amide intermediate to form a carboxylate salt.[6][20] Subsequent acidification is required to obtain the carboxylic acid.[18][19]
Troubleshooting Protocol:
-
Maintain Neutral pH: During aqueous extractions, use neutral or near-neutral water (pH 7) or a buffered solution if possible.
-
Avoid Strong Acids/Bases: If an acid or base wash is necessary, use dilute solutions and perform the washings at low temperatures (e.g., in an ice bath).
-
Minimize Contact Time: Complete the workup procedure as quickly as possible to reduce the time the nitrile is in contact with aqueous acidic or basic solutions.
-
Temperature Control: Perform all workup steps at room temperature or below. Avoid heating at any stage of the workup.
Visualization of Nitrile Hydrolysis:
Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.
References
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 3, 2026.
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved January 3, 2026, from [Link]
- About: Kolbe nitrile synthesis. (n.d.). DBpedia. Retrieved January 3, 2026.
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Kolbe nitrile synthesis. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
- Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved January 3, 2026.
- Organic Reactions List: Named Reactions in Organic Chemistry. (n.d.). Studylib. Retrieved January 3, 2026.
-
Kolbe nitrile synthesis. (n.d.). chemeurope.com. Retrieved January 3, 2026, from [Link]
- Kolbe nitrile synthesis. (2024, March 11). Sciencemadness Wiki. Retrieved January 3, 2026.
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
- Troubleshooting common side reactions in 5-cyanopentanamide synthesis. (2025, December). BenchChem. Retrieved January 3, 2026.
-
Recent developments in dehydration of primary amides to nitriles. (2020). RSC Publishing. Retrieved January 3, 2026, from [Link]
- Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. (2018).
- Other Reactions of Amides. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026.
- Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. (2018, September 17).
-
Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. (2018). Organic Syntheses. Retrieved January 3, 2026, from [Link]
- Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved January 3, 2026.
- High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017). NIH. Retrieved January 3, 2026.
-
Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
- Dehydration of amides to give nitriles. (n.d.). Master Organic Chemistry. Retrieved January 3, 2026.
- Purification of nitriles. (n.d.).
- Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Master Organic Chemistry. Retrieved January 3, 2026.
- Dehydration of Amides to Nitriles: A Review. (2014).
- 1° Amides can be converted to Nitriles with Thionyl Chloride. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026.
- Synthetic routes of (a) fatty nitrile hydrolysis method and (b) Schotten-Baumann condensation reaction method. (n.d.).
-
The preparation of nitriles. (n.d.). Chemguide. Retrieved January 3, 2026, from [Link]
- High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017, December 15). ACS Omega. Retrieved January 3, 2026.
- Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. Retrieved January 3, 2026.
- Process for producing nitrile-fatty acid compounds. (n.d.).
- Preparation of Nitriles. (n.d.). Chemistry Steps. Retrieved January 3, 2026.
- Nitriles - Structure, Properties Reactions, and Uses. (2022, September 5). Turito. Retrieved January 3, 2026.
- Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. (n.d.). Doc Brown's Chemistry. Retrieved January 3, 2026.
- Nitrile. (n.d.). Wikipedia. Retrieved January 3, 2026.
- Process for preparing aliphatic nitriles of increased carbon chain length. (n.d.).
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026.
- Synthesis and Reactions of Nitriles. (2021, April 15). YouTube. Retrieved January 3, 2026.
- Stepwise preparation of fatty acid nitriles. (n.d.).
- Preparations and Reactions of Amides and Nitriles. (2023, February 10). YouTube. Retrieved January 3, 2026.
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- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
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- 21. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude Nonadecanitrile by Recrystallization
Welcome to the technical support center for the purification of nonadecanitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying this long-chain aliphatic nitrile. Here, we will delve into the nuances of recrystallization as a purification technique, providing not just a protocol, but a deeper understanding of the principles and troubleshooting strategies to ensure you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is nonadecanitrile and why is its purity important?
Nonadecanitrile (C₁₉H₃₇N), also known as octadecyl cyanide, is a long-chain aliphatic nitrile.[1][2] Its purity is critical in many applications, including as a starting material in organic synthesis, in the formulation of specialty chemicals, and in research contexts where impurities could interfere with experimental outcomes.
Q2: What is recrystallization and how does it work for purifying nonadecanitrile?
Recrystallization is a purification technique for solid compounds.[3][4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] For nonadecanitrile, the process involves dissolving the crude, impure solid in a hot solvent until the solution is saturated. As the solution cools, the solubility of nonadecanenitrile decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the surrounding solvent (mother liquor).[3][4]
Q3: What are the key characteristics of a good recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of this compound at or near its boiling point.[3][6]
-
Low solubility at low temperatures: As the solution cools, the this compound should become significantly less soluble, allowing for good recovery of the purified crystals.[3][6]
-
Appropriate boiling point: The solvent's boiling point should be high enough to effectively dissolve the this compound but low enough to be easily removed from the purified crystals.[7]
-
Inertness: The solvent should not react with this compound.[3]
-
"Like dissolves like": As this compound is a nonpolar molecule, nonpolar or moderately polar solvents are generally good candidates.[7][8]
Experimental Protocol: Recrystallization of this compound
This section provides a detailed, step-by-step methodology for the purification of crude this compound.
Solvent Selection
The first and most critical step is choosing an appropriate solvent. Based on the "like dissolves like" principle, hydrocarbons and some polar aprotic solvents are good starting points.[7]
Table 1: Potential Solvents for this compound Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale and Considerations |
| Hexane | 69 | Nonpolar | Good for dissolving nonpolar compounds. May require a larger volume. |
| Heptane | 98 | Nonpolar | Similar to hexane but with a higher boiling point, potentially allowing for better dissolution. |
| Ethanol | 78 | Polar Protic | May be a good choice if impurities are highly nonpolar. A mixed solvent system with water might be effective.[6] |
| Acetone | 56 | Polar Aprotic | Can be effective for a range of compounds. Its low boiling point makes it easy to remove.[7] |
| Acetonitrile | 82 | Polar Aprotic | Often a good choice for recrystallizing nitriles.[9] |
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the this compound in small portions, swirling the flask after each addition, until the solid has just dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[10]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[12]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
Cause: This often happens with low-melting-point solids like this compound (melting point: ~43°C) when the saturated solution's temperature is above the compound's melting point.[13][14]
Solution:
-
Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. This will lower the saturation temperature.[14]
-
Slower cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.[15]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.[12][14]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.[12]
Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?
Cause:
-
Too much solvent: This is the most common reason for crystallization failure.[12][15]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[14][15]
Solution:
-
Reduce solvent volume: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again.[15][16]
-
Induce crystallization: Use the scratching or seeding techniques described above.[12]
Q3: My recovery of purified this compound is very low. How can I improve it?
Cause:
-
Using too much solvent: As mentioned, this will keep more of your product dissolved in the mother liquor.[12]
-
Premature crystallization: The compound may have crystallized in the filter funnel during hot filtration.[14]
-
Washing with too much or warm solvent: This can redissolve some of your purified crystals.[12]
Solution:
-
Use the minimum amount of hot solvent: Be patient during the dissolution step and add the hot solvent in small increments.[12]
-
Keep everything hot during filtration: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and depositing crystals prematurely.[14]
-
Use ice-cold solvent for washing: And use only a small amount to rinse the crystals.[12]
Q4: The purified this compound is still colored. How can I remove the color?
Cause: Colored impurities are present in the crude material.
Solution:
-
Use activated charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[17]
-
Perform a hot filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[17]
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key decision points and steps.
Caption: A flowchart of the this compound recrystallization process.
Caption: A decision tree for selecting a suitable recrystallization solvent.
References
- 1. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. mt.com [mt.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
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- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. rubingroup.org [rubingroup.org]
- 8. benchchem.com [benchchem.com]
- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 10. Home Page [chem.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. 28623-46-3 CAS MSDS (N-NONADECANONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis and Purification of Nonadecanenitrile
Welcome to the comprehensive technical support guide for the synthesis and purification of nonadecanenitrile. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis and purification of this long-chain aliphatic nitrile.
Introduction to this compound Synthesis & Impurity Profile
This compound (C₁₉H₃₇N) is a long-chain aliphatic nitrile with applications in various fields, including as an intermediate in the synthesis of amines, amides, and other specialty chemicals. Its synthesis can be approached through several routes, each with a unique impurity profile that can impact the quality and yield of the final product. Common synthetic pathways include the reaction of fatty acids with ammonia, the dehydration of amides, and the reaction of alkyl halides with cyanide salts.[1][2][3]
The primary challenge in producing high-purity this compound lies in effectively removing unreacted starting materials, reaction intermediates, and various side-products. This guide will provide a structured approach to identifying and eliminating these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, some of the most frequently encountered impurities include:
-
Unreacted Starting Materials: This can include nonadecanoic acid, nonadecanamide, or 1-halooctadecane, depending on your chosen synthesis.
-
Reaction Intermediates: In syntheses involving the dehydration of amides, residual nonadecanamide is a common impurity.[1][4]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially during workup, leading to the formation of nonadecanoic acid or nonadecanamide.[5][6]
-
Catalyst Residues: If a catalyst is used, for example in the reaction of a fatty acid with ammonia, it may contaminate the final product.[7]
-
Side-Products: Depending on reaction conditions, side reactions can lead to the formation of ketones or polymeric materials.[1][4]
Q2: My final product has a noticeable color. What is the likely cause and how can I remove it?
A2: Color in the final product can be due to polymeric byproducts or trace impurities from the starting materials or solvents. Activated carbon treatment during recrystallization is an effective method for removing colored impurities.[8]
Q3: I am struggling to separate this compound from the corresponding amide. What is the best approach?
A3: The separation of a nitrile from its corresponding amide can be challenging due to their similar polarities. Column chromatography is often the most effective method for this separation.[9] Alternatively, selective hydrolysis of the amide to the corresponding carboxylic acid, followed by an extractive workup to remove the acid, can be an option if the nitrile is stable to the hydrolysis conditions.
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a suitable method for the purification of long-chain aliphatic nitriles like this compound, which have high boiling points.[1][7][10] This method is particularly effective for removing non-volatile impurities such as catalyst residues and polymeric materials.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Co-crystallization with impurities. - Product decomposition on silica gel during chromatography. | - Monitor the reaction to completion using TLC or GC. - Minimize the volume of washing solvents. - Optimize the recrystallization solvent system. - Test the stability of your compound on a small amount of silica gel before performing column chromatography.[11] |
| Product Fails to Crystallize | - Solution is too dilute. - Presence of impurities inhibiting crystallization. - Inappropriate solvent system for recrystallization. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask or adding a seed crystal. - Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture.[12] |
| Multiple Spots on TLC After Purification | - Ineffective purification method. - Decomposition of the product during purification. | - Re-purify using an alternative method (e.g., if recrystallization failed, try column chromatography). - For column chromatography, ensure an appropriate solvent system is used to achieve good separation.[11] - If decomposition is suspected, consider milder purification techniques. |
| Oily Product After Recrystallization | - The boiling point of the solvent is too high. - The compound's melting point is below the temperature of the solution. - Rapid cooling of the solution. | - Choose a lower-boiling point solvent for recrystallization. - Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath.[8] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is suitable for removing small amounts of impurities that have different solubility profiles from the desired product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture such as hexanes/ethyl acetate)[12]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[13]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
This method is ideal for separating compounds with different polarities, such as a nitrile from an amide.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation between this compound and the impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Purification Workflows
Diagram 1: General Purification Workflow for this compound
Caption: A decision-making workflow for selecting the appropriate purification method for this compound.
Diagram 2: Troubleshooting Recrystallization
Sources
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- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. US2732397A - Preparation of aliphatic nitriles - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. US2993926A - Method of preparing nitriles - Google Patents [patents.google.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
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- 10. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]
- 11. Purification [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the synthesis of nitriles from amides
Welcome to the technical support center for the synthesis of nitriles via the dehydration of primary amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions for robust and high-yielding nitrile synthesis.
Introduction: The Amide to Nitrile Transformation
The dehydration of primary amides is a cornerstone reaction in organic synthesis, providing a direct route to the valuable nitrile functional group. Nitriles are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials due to their versatile reactivity.[1] While the overall transformation appears simple—the removal of a water molecule—the choice of dehydrating agent and reaction conditions is paramount to success and is highly substrate-dependent. This guide will explore various methodologies, from classic stoichiometric reagents to modern catalytic systems, to equip you with the knowledge for successful nitrile synthesis.
Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of nitriles from amides. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: My reaction is sluggish, and I'm recovering a significant amount of my starting amide. What can I do to drive the reaction to completion?
Answer:
Incomplete conversion is a frequent challenge and can often be attributed to several factors:
-
Insufficiently Reactive Dehydrating Agent: The choice of dehydrating agent is critical. For thermally stable and unhindered amides, classic reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) under heating are often effective.[2][3][4] However, for more sensitive or complex substrates, these harsh conditions can lead to degradation. Milder and more modern reagents might be necessary.
-
Suboptimal Reaction Temperature: Many dehydration reactions require heating to overcome the activation energy. If you are running the reaction at room temperature, a gradual increase in temperature might be necessary. However, be mindful of potential side reactions or decomposition of your product at elevated temperatures.
-
Inadequate Stoichiometry of the Reagent: Ensure you are using the correct stoichiometry of the dehydrating agent. For some reagents, an excess may be required to drive the reaction to completion, especially if trace amounts of water are present in the solvent or starting material.
-
Presence of Water: The presence of water in the reaction mixture can consume the dehydrating agent and inhibit the reaction. Ensure that your solvent and glassware are thoroughly dried before use. The use of molecular sieves can also be beneficial in some cases.[5]
Solutions to Improve Conversion:
-
Switch to a More Powerful or Suitable Dehydrating Agent:
-
For Robust Substrates: If your substrate is stable, consider using stronger, classical reagents like SOCl₂ or POCl₃ with heating.[2][3][6]
-
For Sensitive Substrates: For molecules with sensitive functional groups, consider milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine), the Burgess reagent, or phosphorus-based reagents like P(NMe₂)₃ or PCl₃ in combination with a base.[1][5][7][8][9] A catalytic Appel-type dehydration using triphenylphosphine oxide as a catalyst with oxalyl chloride is a very fast and mild option.[9][10]
-
-
Optimize Reaction Temperature and Time: Systematically increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. Extended reaction times may also be beneficial.
-
Increase Reagent Stoichiometry: If using a stoichiometric reagent, try increasing the equivalents (e.g., from 1.1 to 1.5 or 2.0 equivalents).
-
Ensure Anhydrous Conditions: Dry your solvent over an appropriate drying agent and flame-dry your glassware under vacuum or nitrogen before setting up the reaction.
Question 2: My reaction is messy, and I'm observing multiple side products. How can I improve the selectivity of my reaction?
Answer:
The formation of side products is often a consequence of harsh reaction conditions or the incompatibility of the chosen reagent with other functional groups in your starting material.
-
Acid-Sensitive Functional Groups: Reagents like SOCl₂ and POCl₃ generate HCl as a byproduct, which can lead to the degradation of acid-sensitive groups such as acetals, ketals, or some protecting groups.[2]
-
Base-Sensitive Functional Groups: Some dehydrating systems employ strong bases, which can cause epimerization of stereocenters or other base-mediated side reactions.
-
Over-activation or Side Reactions with the Reagent: Highly reactive reagents can sometimes react with other functionalities in the molecule. For example, trifluoroacetic anhydride (TFAA) can cause trifluoroacetylation of amine or alcohol groups.[2]
Solutions to Enhance Selectivity:
-
Choose a Milder, More Chemoselective Reagent:
-
Burgess Reagent: This reagent is known for its mildness and is compatible with a wide range of functional groups.[7][8] It is particularly useful for substrates with acid-sensitive functionalities.
-
Triflic Anhydride (Tf₂O) with a Hindered Base: The use of Tf₂O in the presence of a non-nucleophilic base like 2-chloropyridine or 2-fluoropyridine allows for the dehydration to occur under relatively mild conditions.[5]
-
Catalytic Methods: Catalytic systems, such as those employing triphenylphosphine oxide or copper-hydride, often offer high selectivity under mild conditions.[9][10]
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can often minimize the formation of side products by favoring the desired reaction pathway with the lower activation energy.
-
Control Reagent Addition: Slow, dropwise addition of the dehydrating agent at a low temperature can help to control the reaction exotherm and improve selectivity.
-
Question 3: I'm working with a chiral molecule, and I'm concerned about racemization. Which conditions are best for preserving stereochemical integrity?
Answer:
Racemization is a valid concern, especially if there is a stereocenter alpha to the amide carbonyl. Harsh basic or acidic conditions can lead to the loss of stereochemical purity.
Solutions to Prevent Racemization:
-
Employ Mild and Neutral or Near-Neutral Conditions:
-
Burgess Reagent: Dehydration using the Burgess reagent proceeds under mild and essentially neutral conditions, making it an excellent choice for stereochemically sensitive substrates.[7]
-
XtalFluor-E: This fluorinating agent can also be used for the dehydration of amides to nitriles under mild conditions, often without causing racemization.[9]
-
-
Avoid Strong Bases and High Temperatures: Steer clear of strongly basic conditions that could deprotonate the alpha-carbon. Similarly, high temperatures can sometimes provide enough energy to overcome the barrier to epimerization.
Question 4: My product is water-soluble, and I'm having difficulty with the aqueous workup. Are there any methods that avoid an aqueous workup?
Answer:
For water-soluble products, the workup and purification can be challenging. Several strategies can be employed to circumvent this issue.
Solutions for Water-Soluble Products:
-
Use Reagents that Give Volatile or Easily Separable Byproducts:
-
Thionyl Chloride (SOCl₂): The byproducts of this reaction are SO₂ and HCl, which are gases and can be removed under vacuum or with a nitrogen stream, potentially simplifying the workup.[2] However, the generation of HCl may be an issue for some substrates.
-
Oxalyl Chloride/Triphenylphosphine Oxide (catalytic): This system generates CO, CO₂, and HCl as volatile byproducts.[10]
-
-
In Situ Generated Reagents: The use of an in situ generated Burgess-type reagent can sometimes lead to cleaner reactions where the byproducts can be filtered off.[11][12]
-
Purification by Chromatography: Direct purification of the crude reaction mixture by column chromatography on silica gel, if the product is stable to silica, can be an effective way to isolate the product without an aqueous workup.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best dehydrating agent for my specific amide?
The optimal dehydrating agent depends on the substrate's structure and functional group tolerance. A decision-making workflow can be helpful:
Caption: Decision tree for selecting a dehydrating agent.
Q2: What is the general mechanism for the dehydration of amides?
While the specifics vary with the reagent, the general mechanism involves two key steps:
-
Activation of the Amide Oxygen: The dehydrating agent, which is electrophilic, is attacked by the lone pair of electrons on the amide's carbonyl oxygen. This converts the hydroxyl group of the imidic acid tautomer into a good leaving group.[1][3]
-
Elimination: A base (which can be the solvent, an added base, or the counterion of the activated intermediate) removes the protons from the nitrogen, leading to the formation of the carbon-nitrogen triple bond and the elimination of the leaving group.
Caption: Generalized workflow for amide dehydration.
Q3: What are the advantages of catalytic methods over stoichiometric ones?
Catalytic methods for amide dehydration offer several advantages:
-
Milder Reaction Conditions: They often proceed at room temperature, which is beneficial for sensitive substrates.[10]
-
Higher Atom Economy: Using a catalytic amount of a reagent is more environmentally friendly and cost-effective.
-
Operational Simplicity: Some catalytic procedures are very rapid and require simple workups.[10]
Comparative Data of Common Dehydrating Agents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| SOCl₂ or POCl₃ | Neat or in a non-nucleophilic solvent, reflux | Cost-effective, volatile byproducts | Harsh, acidic conditions, not suitable for sensitive substrates[2][3] |
| P₂O₅ | High temperature, often in a high-boiling solvent or neat | Strong dehydrating agent | Heterogeneous, harsh conditions, difficult workup[3][4] |
| Triflic Anhydride (Tf₂O) / Pyridine base | CH₂Cl₂, 0 °C to RT | Highly effective, mild conditions | Reagent is expensive and moisture-sensitive[9][13] |
| Burgess Reagent | THF or Benzene, RT to reflux | Very mild, excellent functional group tolerance, good for chiral substrates[7][8] | Reagent can be expensive and has a limited shelf life[11][12] |
| PCl₃ / Et₂NH | CHCl₃, 0 °C to reflux | High yields, short reaction times, readily available reagents[1] | Requires careful handling of PCl₃ |
| **Catalytic Appel-type (Ph₃PO / (COCl)₂) ** | MeCN, RT | Very fast (often <10 min), mild, low catalyst loading[9][10] | Requires handling of oxalyl chloride |
Detailed Experimental Protocols
Protocol 1: General Procedure for Dehydration using PCl₃ (Method B from Al-Zoubi, et al.)[1][2]
-
To a stirred mixture of the primary amide (1 mmol) and diethylamine (3 mmol) in chloroform (5 mL), cooled to 0 °C, add phosphorus trichloride (2 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL) and then with water (2 x 5 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Dehydration using Triflic Anhydride and 2-Chloropyridine[10]
-
Dissolve the primary amide (1 mmol) and 2-chloropyridine (1.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoromethanesulfonic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Catalytic Appel-Type Dehydration[11]
-
To a solution of the primary amide (2.0 mmol), triphenylphosphine oxide (0.02 mmol, 1 mol %), and triethylamine (6.0 mmol, 3 equiv) in dry acetonitrile (8 mL), add oxalyl chloride (4.0 mmol, 2 equiv) dropwise at room temperature.
-
Stir the reaction for 10 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. S. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5333–5341. [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. [Link]
-
Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(22), 3792-3814. [Link]
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. S. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5333-5341. [Link]
-
Shipilovskikh, S. A., Vaganov, V. Y., Denisova, E. I., Rubtsov, A. E., & Malkov, A. V. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731. [Link]
-
Rappai, J. P., et al. (2007). Simple and Efficient One-Pot Synthesis of Nitriles from Amides and Oximes Using in Situ–Generated Burgess-Type Reagent. Synthetic Communications, 37(20), 3563-3569. [Link]
-
Rappai, J. P., et al. (2007). Simple and Efficient One-Pot Synthesis of Nitriles from Amides and Oximes Using in Situ–Generated Burgess-Type Reagent. Synthetic Communications, 37(20), 3563-3569. [Link]
-
Aure Chemical. (n.d.). How does Triflic Acid undergo dehydration to form Triflic Anhydride?. [Link]
-
ResearchGate. (n.d.). Dehydration of aldoximes and amides into corresponding nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. [Link]
-
ResearchGate. (n.d.). Catalytic dehydration of amides to nitriles. [Link]
-
Chemistry LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Nitrile Compounds through Amide Conversion via N-Boroamide Intermediates. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic letters, 10(16), 3481–3484. [Link]
-
ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review. [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. [Link]
-
OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. [Link]
-
Scirp.org. (2017, July 31). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Nea. [Link]
Sources
- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Nonadecanenitrile Integrity During Workup
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the handling and purification of Nonadecanenitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the chemical integrity of your long-chain nitrile during post-reaction workup, focusing specifically on the prevention of unintended hydrolysis.
Introduction: The Challenge of this compound Stability
This compound, a long-chain aliphatic nitrile, is a valuable building block in organic synthesis. However, the nitrile functional group, while generally stable, is susceptible to hydrolysis under certain conditions, leading to the formation of nonadecanamide or nonadecanoic acid as impurities. This hydrolysis is often an unintended consequence of standard workup procedures designed to remove reagents and byproducts. The primary culprits are exposure to acidic or basic aqueous environments, particularly at elevated temperatures.[1][2][3] This guide is structured to provide you with the expertise and field-proven insights to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound during workup.
Q1: What are the primary conditions that cause the hydrolysis of this compound during workup?
A1: The hydrolysis of nitriles is catalyzed by both acid and base.[1][3][4] During a typical workup, the most significant risks are:
-
Aqueous Acid Washes: Using strong acids (e.g., 1M HCl) to neutralize basic reagents or remove basic byproducts can protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[1][4]
-
Aqueous Base Washes: Using strong bases (e.g., 1M NaOH) to remove acidic impurities can lead to direct nucleophilic attack of the hydroxide ion on the nitrile carbon.[1][4]
-
Elevated Temperatures: Any workup step performed at high temperatures in the presence of water, especially under acidic or basic conditions, will significantly accelerate the rate of hydrolysis.[2]
Q2: I've synthesized this compound via an SN2 reaction using sodium cyanide. What is the safest way to quench the reaction and remove excess cyanide?
A2: Quenching a reaction containing excess cyanide must be done carefully to avoid the formation of highly toxic hydrogen cyanide (HCN) gas and to prevent hydrolysis of the desired nitrile product. A recommended procedure is to cool the reaction mixture and slowly add an aqueous solution of sodium bicarbonate or a phosphate buffer (pH ~7-8). This will neutralize any reactive species without creating harsh acidic or basic conditions. For the destruction of residual cyanide in the aqueous waste, oxidative methods using reagents like sodium hypochlorite (bleach) under alkaline conditions can be employed, converting cyanide to the less toxic cyanate.[5][6]
Q3: Can I use standard silica gel column chromatography to purify this compound?
A3: Caution is advised. Standard silica gel is slightly acidic and can potentially cause hydrolysis of sensitive compounds, including nitriles, especially if the compound spends a long time on the column. For a non-polar compound like this compound, alternative purification methods are often preferred. If chromatography is necessary, consider using deactivated or neutral silica gel. A better approach for a compound with a likely high boiling point and good thermal stability would be vacuum distillation.[7][8]
Q4: How can I tell if my this compound sample has undergone hydrolysis?
A4: Spectroscopic methods are the most effective way to detect hydrolysis.
-
FTIR Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1710 cm⁻¹) characteristic of a carboxylic acid.[9][10] The intermediate amide would show a C=O stretch around 1650 cm⁻¹ and N-H stretches. The nitrile's characteristic sharp C≡N stretch appears around 2250 cm⁻¹.[9][10][11]
-
¹H NMR Spectroscopy: The most telling sign of carboxylic acid formation is the appearance of a very broad singlet far downfield, typically between 10-13 ppm.[9][10][11]
-
¹³C NMR Spectroscopy: The nitrile carbon appears around 115-125 ppm.[9][10][11] Hydrolysis to a carboxylic acid will result in a new signal for the carbonyl carbon in the 170-185 ppm range.[9][10][11]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and solving hydrolysis issues during the workup of this compound.
Issue 1: Significant Carboxylic Acid Impurity Detected Post-Workup
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Use of Acidic Quench/Wash | Avoid quenching with strong acids. Use saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) for neutralization. | Strong acids catalyze nitrile hydrolysis by protonating the nitrogen, making the nitrile carbon more electrophilic and susceptible to attack by water.[1][4] Mildly basic or neutral washes minimize this activation. |
| Use of Basic Quench/Wash | Avoid washes with strong bases like NaOH or KOH. If a basic wash is necessary, use a milder base like saturated NaHCO₃ and minimize contact time. | Strong bases, particularly hydroxide ions, are potent nucleophiles that can directly attack the nitrile carbon, initiating hydrolysis.[1][4] |
| High Temperature During Aqueous Extraction | Ensure all aqueous extraction steps are performed at room temperature or below. If the reaction was run at high temperature, allow it to cool completely before beginning the workup. | The rate of hydrolysis, like most chemical reactions, is significantly increased with temperature.[2] |
Issue 2: Emulsion Formation During Extraction
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Formation of Carboxylate Salts | If basic conditions were used and hydrolysis occurred, the resulting carboxylate salt can act as a soap. Neutralize the aqueous layer carefully with a weak acid (e.g., dilute citric acid) to protonate the carboxylate, then re-extract. | Nonadecanoic acid is a long-chain fatty acid. Its conjugate base, nonadecanoate, is an amphiphilic molecule that can stabilize oil-in-water emulsions. |
| High Concentration of Salts | Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel. | The increased ionic strength of the aqueous phase can help to break emulsions by reducing the solubility of the organic compound in the aqueous layer.[12] |
Visual Workflow: Troubleshooting Hydrolysis
Caption: Troubleshooting logic for identifying the cause of nitrile hydrolysis.
Part 3: Recommended Protocols
Here are detailed, step-by-step methodologies designed to minimize the risk of hydrolysis during the workup of this compound.
Protocol 1: General Workup for a Non-Aqueous Reaction
This protocol is suitable for reactions where this compound is the product in an organic solvent, and acidic or basic reagents need to be removed.
-
Cooling: Ensure the reaction mixture is cooled to room temperature (20-25 °C).
-
Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) to facilitate extraction. This compound's long alkyl chain ensures good solubility in non-polar solvents.
-
Neutral Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (2 x volume of organic phase). This removes highly water-soluble impurities.
-
Mild Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of organic phase). This will remove acidic byproducts without being harsh enough to significantly hydrolyze the nitrile. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[13]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) (1 x volume of organic phase). This removes residual water from the organic layer.[12]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude this compound by vacuum distillation or recrystallization.
Protocol 2: Workup Following Synthesis via SN2 with NaCN
This protocol specifically addresses the removal of cyanide salts and polar aprotic solvents (like DMF or DMSO) often used in these reactions.[14]
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a large volume of a suitable extraction solvent like diethyl ether or ethyl acetate.
-
Aqueous Extraction: Transfer to a separatory funnel and add a large volume of deionized water. Shake gently. The polar solvent (DMF/DMSO) and inorganic salts (NaCN, NaBr/NaCl) will partition into the aqueous layer.
-
Repeated Water Washes: Due to the high solubility of DMF and DMSO in both organic and aqueous layers, multiple water washes are crucial.[14] Wash the organic layer with deionized water at least 3-5 times.
-
Brine Wash: Perform a final wash with brine to aid in the removal of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the product as described in Protocol 1.
Experimental Workflow Diagram
Caption: Recommended workflow for the workup and purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 6. US20030069462A1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Nonadecanenitrile for Industrial Use
Welcome to the technical support center for the industrial-scale synthesis of Nonadecanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guidance, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthesis processes for large-scale production.
I. Understanding the Synthesis Landscape
The industrial production of this compound, a long-chain fatty nitrile, is a critical process for various applications, including its use as an intermediate in the synthesis of pharmaceuticals and polymers.[1] The most common and economically viable method for its synthesis involves the reaction of a C19 fatty acid (nonadecanoic acid) or its ester with ammonia.[2] This process is typically carried out at high temperatures and in the presence of a catalyst to facilitate the dehydration of the intermediate amide.[3]
The overall reaction can be summarized as a two-step process:
-
Amide Formation: The fatty acid reacts with ammonia to form a fatty amide and water. This is a relatively fast and reversible reaction.[2]
-
Amide Dehydration: The fatty amide is then dehydrated to form the corresponding fatty nitrile. This step is typically slower and is the rate-limiting step in the overall process.[2]
To drive the equilibrium towards the formation of the nitrile, excess ammonia is often used, and water is continuously removed from the reaction mixture.[1] The choice of catalyst, reaction temperature, and pressure are crucial parameters that significantly influence the yield and purity of the final product.[1][4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the industrial-scale synthesis of this compound.
Question 1: Low Yield of this compound
Potential Causes:
-
Incomplete Amide Formation: The initial reaction between the fatty acid and ammonia may not have gone to completion.
-
Equilibrium Limitations: The reversible nature of the amidation and dehydration reactions can limit the final yield.[2]
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or coking.
-
Insufficient Temperature: The reaction temperature may be too low for efficient dehydration of the amide.[1]
-
Water Accumulation: The presence of water can shift the equilibrium back towards the reactants.[1]
-
Side Reactions: Undesirable side reactions may be consuming the starting materials or the product.
Solutions:
-
Optimize Ammonia Feed: Ensure an excess of ammonia is used to drive the initial amidation reaction forward. A molar ratio of 2-4 times the stoichiometric amount of ammonia to fatty acid is often recommended.[1]
-
Efficient Water Removal: Implement a robust system for the continuous removal of water from the reactor. This can be achieved through a distillation setup or by operating under vacuum.[1]
-
Catalyst Selection and Regeneration:
-
Utilize catalysts with high acidity, such as V₂O₅, Fe₂O₃, or ZnO, which have shown to give high nitrile yields.[5]
-
If catalyst deactivation is suspected, consider regenerating the catalyst according to the manufacturer's instructions or replacing it with a fresh batch.
-
-
Temperature Optimization: Gradually increase the reaction temperature within the recommended range (typically 280-360 °C for liquid-phase reactions and 300-600 °C for gas-phase reactions) to find the optimal point for nitrile formation without promoting side reactions.[1]
-
Monitor for Side Products: Use analytical techniques like Gas Chromatography (GC) to identify and quantify any side products. This information can help in adjusting the reaction conditions to minimize their formation.
Question 2: Product Contamination with Unreacted Starting Material (Nonadecanoic Acid)
Potential Cause:
-
Incomplete Reaction: The reaction has not been allowed to proceed for a sufficient amount of time, or the reaction conditions are not optimal for complete conversion.
Solutions:
-
Increase Reaction Time: Extend the reaction time and monitor the conversion of the starting material at regular intervals using an appropriate analytical method (e.g., GC or titration).
-
Re-evaluate Reaction Parameters: Revisit the reaction temperature, pressure, and catalyst loading to ensure they are within the optimal range for the specific process. For liquid-phase reactions, temperatures between 280°C and 350°C are common.[3]
Question 3: Presence of Amide Impurity in the Final Product
Potential Cause:
-
Incomplete Dehydration: The second step of the reaction, the dehydration of the amide to the nitrile, is incomplete. This is often the slower step in the process.[2]
Solutions:
-
Increase Dehydration Temperature: A higher temperature in the final stage of the reaction can promote the conversion of the amide to the nitrile.[6]
-
Use a Dehydration Catalyst: If not already in use, or if the current catalyst is inefficient, consider employing a dedicated dehydration catalyst. Solid acid catalysts are often effective.[1][5]
-
Post-Reaction Treatment: In some cases, a separate step can be implemented to convert the remaining amide to the nitrile. This could involve passing the crude product over a heated catalyst bed.[6]
Question 4: Discoloration of the Final Product
Potential Causes:
-
Thermal Decomposition: High reaction temperatures can lead to the thermal degradation of the starting materials or the product, resulting in colored impurities.
-
Side Reactions: Polymerization or other side reactions can produce colored byproducts.
Solutions:
-
Optimize Temperature Profile: Avoid excessively high temperatures. It may be beneficial to use a temperature gradient, with a lower temperature for the initial amidation and a higher temperature for the dehydration step.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation, which can contribute to color formation.
-
Purification: Employ appropriate purification techniques such as fractional vacuum distillation or recrystallization to remove colored impurities.[7] The waxy nature of this compound at room temperature requires careful handling during these processes.[7]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial method is the reaction of nonadecanoic acid (or its esters) with ammonia.[2] This can be carried out in either a liquid-phase or a gas-phase process.[1][3] The choice between these depends on factors such as the desired scale of production, catalyst type, and equipment availability. Gas-phase reactions can offer advantages like shorter reaction times and better contact between reactants.[1]
Q2: What types of catalysts are most effective for this synthesis?
A2: Metal oxides are widely used as catalysts.[1] Catalysts with higher acidity, such as vanadium pentoxide (V₂O₅), iron(III) oxide (Fe₂O₃), and zinc oxide (ZnO), have demonstrated high yields of fatty nitriles.[5] Alumina (Al₂O₃) is also a common choice, particularly for gas-phase reactions.[1] The selection of the catalyst can significantly impact the reaction rate and selectivity.
Q3: What are the critical safety precautions to consider during the industrial synthesis of this compound?
A3: Safety is paramount. Key considerations include:
-
Handling of Ammonia: Ammonia is a corrosive and toxic gas.[8] Proper ventilation and personal protective equipment (PPE) are essential.
-
High Temperatures and Pressures: The reaction is typically conducted at elevated temperatures and pressures, which requires robust and properly maintained equipment.
-
Flammability: this compound is a combustible liquid.[9] Appropriate fire safety measures should be in place.
-
Toxicity of Nitriles: While generally less toxic than inorganic cyanides, nitriles are still considered toxic and should be handled with care to avoid skin contact and inhalation.[10]
-
Emergency Procedures: Ensure that emergency shower and eyewash stations are readily available.[11]
Q4: How can the purity of this compound be effectively monitored during and after production?
A4: Gas Chromatography (GC) is a highly effective method for monitoring the progress of the reaction and assessing the purity of the final product.[8] It can separate and quantify the starting material, intermediate amide, final nitrile product, and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used.[8] For determining purity by analyzing melting point depression, Differential Scanning Calorimetry (DSC) can be employed.[7]
Q5: What are the most suitable methods for the large-scale purification of this compound?
A5: For industrial-scale purification, the following methods are commonly used:
-
Fractional Vacuum Distillation: Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition.[7] This method is effective for separating components with different boiling points.
-
Recrystallization: This is a cost-effective method for achieving high purity, especially for removing small amounts of impurities.[7] The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: While more common in laboratory settings, column chromatography can be scaled up for industrial applications to remove polar impurities.[7]
IV. Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound
Objective: To synthesize this compound from nonadecanoic acid and ammonia in a liquid-phase batch reactor.
Materials:
-
Nonadecanoic acid
-
Anhydrous ammonia
-
Solid acid catalyst (e.g., ZnO or V₂O₅)
-
High-pressure batch reactor equipped with a stirrer, temperature and pressure controls, and a condenser for water removal.
Procedure:
-
Charge the reactor with nonadecanoic acid and the catalyst (typically 1-5% by weight of the fatty acid).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Begin stirring and heat the reactor to the desired initial reaction temperature (e.g., 180-220 °C).
-
Introduce anhydrous ammonia into the reactor, maintaining a pressure of approximately 345-690 kPa.[8]
-
Continuously remove the water formed during the reaction through the condenser.
-
After the initial amidation phase (typically 1-2 hours), gradually increase the temperature to the dehydration range (e.g., 280-320 °C) to facilitate the conversion of the amide to the nitrile.[6]
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Once the desired conversion is achieved, cool the reactor, vent the excess ammonia, and discharge the crude product.
-
Purify the crude this compound using fractional vacuum distillation.
Protocol 2: Gas-Phase Synthesis of this compound
Objective: To synthesize this compound from nonadecanoic acid and ammonia in a continuous gas-phase reactor.
Materials:
-
Nonadecanoic acid
-
Anhydrous ammonia
-
Packed-bed reactor containing a solid catalyst (e.g., Al₂O₃ or V₂O₅).
-
Vaporizer for the fatty acid.
-
Gas flow controllers.
Procedure:
-
Heat the packed-bed reactor to the desired reaction temperature (e.g., 300-400 °C).[1]
-
Heat the vaporizer to a temperature sufficient to vaporize the nonadecanoic acid.
-
Introduce a controlled flow of vaporized nonadecanoic acid and anhydrous ammonia into the reactor. An excess of ammonia is typically used.[1]
-
The reactants pass over the catalyst bed, where the conversion to this compound occurs.
-
The product stream exiting the reactor is cooled to condense the this compound and unreacted starting material.
-
The condensed liquid is collected, and the non-condensable gases (excess ammonia) can be recycled.
-
The crude product is then purified, typically by fractional vacuum distillation.
V. Data Presentation
Table 1: Comparison of Catalysts for Fatty Nitrile Synthesis
| Catalyst | Reaction Phase | Typical Temperature (°C) | Reported Nitrile Yield | Reference |
| V₂O₅ | Gas | 400 | ~84% | [5] |
| Fe₂O₃ | Gas | 400 | High | [5] |
| ZnO | Gas/Liquid | 300-400 | High | [1][5] |
| Al₂O₃ | Gas | 300-500+ | Variable, can be low | [1][5] |
| CuO | Gas | 400 | Low | [5] |
VI. Visualizations
Synthesis Pathway of this compound
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Nitrile Yield
Caption: A logical workflow for troubleshooting low yields.
VII. References
-
Mekki-Berrada, F., Dubois, J. L., & Auroux, A. (2013). Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. Journal of Catalysis, 305, 133-140.
-
Shirazi, Y., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega, 2(12), 8879–8886.
-
Process for Producing Nitrile-Fatty Acid Compounds. (2013). Google Patents.
-
Process for Producing Nitrile-Fatty Acid Compounds. (2012). Google Patents.
-
High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017). ACS Omega.
-
Raffel, C. (2023). Production of fatty nitriles from fatty acids: fundamentals and alternative production routes. Eindhoven University of Technology.
-
Process for the production of fatty acid nitriles and glycerine from glycerides, in particular from natural fats and/or oils. (1978). Google Patents.
-
Chemistry of Nitriles. (2025). LibreTexts.
-
2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). NJ.gov.
-
Pathways to produce fatty amines. (n.d.). ResearchGate.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
-
SAFETY DATA SHEET. (2024). MilliporeSigma.
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich.
-
Stepwise preparation of fatty acid nitriles. (1967). Google Patents.
-
The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated.
-
Reactions of Nitriles. (n.d.). Chemistry Steps.
-
Technical Support Center: Purification of Commercial Nonadecane. (n.d.). Benchchem.
-
Safety Data Sheet. (2017). Sigma-Aldrich.
-
Synthesis and Reactions of Nitriles. (2018). YouTube.
-
Scaling up the synthesis of Hexadecanenitrile for industrial applications. (n.d.). Benchchem.
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- 1. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tue.nl [tue.nl]
- 3. EP0000916B1 - Process for the production of fatty acid nitriles and glycerine from glycerides, in particular from natural fats and/or oils - Google Patents [patents.google.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. US3299117A - Stepwise preparation of fatty acid nitriles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 11. nj.gov [nj.gov]
Minimizing byproduct formation in the synthesis of Octadecyl cyanide
A Guide to Minimizing Byproduct Formation
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for the synthesis of octadecyl cyanide (also known as stearonitrile). This guide is designed for researchers, scientists, and professionals in drug development who require high-purity octadecyl cyanide for their work. We will delve into the common challenges encountered during its synthesis, providing expert-driven troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of octadecyl cyanide.
Q1: What are the primary industrial and lab-scale methods for synthesizing octadecyl cyanide?
There are two predominant routes for synthesizing long-chain aliphatic nitriles like octadecyl cyanide:
-
Nucleophilic Substitution (Lab-Scale Favorite): This involves the reaction of an octadecyl halide (e.g., 1-bromooctadecane) with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2] This is an Sɴ2 reaction and is often preferred for laboratory-scale synthesis due to its relatively mild conditions and high conversion rates.[3][4]
-
Ammoxidation of Stearic Acid (Industrial Method): This process involves reacting stearic acid (or its derivatives like triglycerides) with ammonia at high temperatures (280–360 °C) in the presence of a metal oxide catalyst (e.g., ZnO, Al₂O₃, V₂O₅).[5][6][7] This method is highly effective for large-scale production but requires specialized equipment to handle the high temperatures and pressures.
Q2: What are the most common byproducts associated with each synthesis route?
Understanding potential byproducts is the first step to avoiding them.
-
For the Nucleophilic Substitution Route:
-
Octadecyl Isocyanide: Formation of the isonitrile isomer is a common issue, arising from the ambident nature of the cyanide nucleophile.[8]
-
Octadecene: An elimination (E2) reaction can compete with the desired substitution (Sɴ2) reaction, especially at higher temperatures or with inappropriate solvent choice, yielding the alkene.
-
Octadecanol: If water is present in the reaction mixture, the alkyl halide can undergo hydrolysis. Similarly, using an aqueous ethanolic solution of KCN can lead to substitution by hydroxide ions.[9][10]
-
-
For the Ammoxidation Route:
-
Octadecyl Amide (Stearamide): The reaction proceeds through an amide intermediate. If the dehydration step is incomplete, stearamide will be a significant impurity.[5][7]
-
Unreacted Stearic Acid: Incomplete conversion will leave residual starting material in the product mixture.[5]
-
Short-chain Nitriles: At excessively high temperatures (above 500 °C), C-C bond cleavage can occur, leading to the formation of shorter-chain nitrile byproducts.[5][7]
-
Q3: Which synthetic route generally offers the highest purity for research applications?
For research and pharmaceutical development where purity is paramount, the nucleophilic substitution of 1-bromooctadecane with sodium cyanide in a polar aprotic solvent is the recommended method. This route offers greater control over reaction conditions, allowing for the minimization of side reactions and resulting in a cleaner product profile that is easier to purify.
Q4: How critical is the choice of solvent in the nucleophilic substitution method?
The choice of solvent is critically important .
-
Recommended: Polar aprotic solvents such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are ideal. They effectively solvate the sodium or potassium cation, leaving a highly reactive, "naked" cyanide anion. This enhances the rate of the desired Sɴ2 reaction.
-
To Avoid: Protic solvents, such as ethanol or water, can solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity. Furthermore, the presence of water can lead to the formation of octadecanol as a byproduct.[9][10] Using a purely ethanolic solution is better than aqueous ethanol, but DMSO or DMF are superior.[9][10]
Section 2: Troubleshooting Guide
This guide provides direct answers to specific experimental problems.
Problem 1: My final product is contaminated with a significant amount of octadecyl isocyanide.
Cause: This occurs due to the ambident nature of the cyanide ion (CN⁻), which can attack the alkyl halide with either the carbon or the nitrogen atom. The choice of cyanide salt significantly influences this outcome. Silver cyanide (AgCN), being more covalent, has a stronger Ag-C interaction, leaving the nitrogen lone pair as the primary site of attack and leading to isocyanide formation.[8]
Solution:
-
Use the Correct Cyanide Salt: Exclusively use sodium cyanide (NaCN) or potassium cyanide (KCN). These salts are predominantly ionic in solution, providing a free cyanide anion where the negative charge is concentrated on the carbon. This makes C-attack kinetically and thermodynamically more favorable, yielding the desired nitrile.[8]
-
Purification Step: If isocyanide has already formed, it can be removed during workup. Isocyanides are hydrolyzed under acidic conditions more readily than nitriles. A wash with warm, dilute mineral acid (e.g., 50% H₂SO₄) can decompose the isocyanide impurity, which can then be removed by subsequent washes.[11]
Problem 2: I'm observing a low yield and detecting octadecene in my reaction mixture via GC-MS.
Cause: The cyanide ion, in addition to being a good nucleophile, is also a moderately strong base. This basicity can promote a competing E2 elimination reaction, where a proton is abstracted from the carbon adjacent to the leaving group (bromine), forming an alkene. This side reaction is favored by high temperatures and sterically hindered substrates.
Solution:
-
Control the Temperature: Maintain the reaction temperature as low as reasonably possible to favor the Sɴ2 pathway, which has a lower activation energy than the E2 pathway. For octadecyl bromide, a temperature range of 60-80 °C in DMSO is typically sufficient.
-
Use a Primary Halide: Ensure your starting material is 1-bromooctadecane (a primary halide). Secondary halides are much more prone to elimination. Tertiary halides will almost exclusively yield the elimination product.[3]
-
Solvent Choice: As mentioned in the FAQ, use a polar aprotic solvent (DMSO, DMF). These solvents favor the Sɴ2 reaction and do not promote elimination as strongly as protic solvents.
Problem 3: My primary impurity from the ammoxidation of stearic acid is octadecyl amide.
Cause: In the catalytic reaction of a carboxylic acid with ammonia, the amide is a stable intermediate. The conversion of the amide to the nitrile is a dehydration step that represents the reaction's equilibrium. If this dehydration is incomplete, the amide will remain.
Solution:
-
Ensure Continuous Water Removal: The water produced during the reaction must be continuously removed from the reactor to drive the equilibrium toward the nitrile product.[5][6]
-
Optimize Catalyst and Temperature: The efficiency of the dehydration step is highly dependent on the catalyst. Acidic catalysts like V₂O₅, ZrO₂, and ZnO have shown high yields of fatty nitriles.[5][7] The reaction should be conducted in the optimal temperature range of 280–360 °C.[5] Temperatures that are too low will result in incomplete conversion, while temperatures that are too high can cause degradation.[7]
-
Use Excess Ammonia: Employing an excess of ammonia (2-4 times the stoichiometric amount) can also help push the reaction toward completion.[5]
Problem 4: During aqueous workup, I am losing product and forming stearic acid.
Cause: Nitriles can be hydrolyzed to carboxylic acids under either harsh acidic or basic conditions, especially when heated.[3][12][13] If your workup involves prolonged exposure to strong acids or bases, you risk hydrolyzing your desired product.
Solution:
-
Maintain Neutral pH: During workup, use washes with saturated sodium bicarbonate to neutralize any residual acid and then with brine or water to remove salts. Avoid prolonged contact with highly acidic or basic solutions.
-
Avoid Excessive Heat: Perform extractions and washes at room temperature. If distillation is used for purification, ensure it is done under high vacuum to keep the boiling temperature as low as possible.
-
Anhydrous Workup: If possible, after the reaction is complete, filter out the inorganic salts and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or vacuum distillation, minimizing contact with water.
Section 3: Recommended Protocol and Data
Recommended Lab-Scale Protocol: Synthesis from 1-Bromooctadecane
This protocol is optimized for high purity and yield on a laboratory scale.
Materials:
-
1-Bromooctadecane (1.0 eq)
-
Sodium Cyanide (NaCN, 1.2 eq), finely powdered and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the finely powdered sodium cyanide.
-
Solvent Addition: Add anhydrous DMSO to the flask under a positive pressure of nitrogen. Stir the suspension.
-
Reactant Addition: Add the 1-bromooctadecane to the suspension.
-
Reaction: Heat the mixture to 70-75 °C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS (Aliquots can be taken, quenched with water, and extracted with hexane for analysis). The reaction is typically complete within 4-6 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a large volume of cold water. Caution: This will precipitate the product and dissolve the unreacted NaCN and salts. Handle with extreme care as NaCN is highly toxic.[14]
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the solid thoroughly with copious amounts of water to remove all traces of DMSO and inorganic salts. Then, wash with a small amount of cold methanol to remove more soluble impurities.
-
Purification: The crude octadecyl cyanide can be further purified by recrystallization from ethanol or isopropanol to yield a white, waxy solid.
-
Drying: Dry the purified product under vacuum. Confirm purity by ¹H NMR, ¹³C NMR, IR spectroscopy (look for the sharp C≡N stretch around 2245 cm⁻¹), and melting point analysis.
Data Summary: Comparison of Synthesis Methods
| Parameter | Nucleophilic Substitution (Sɴ2) | Catalytic Ammoxidation |
| Starting Material | 1-Octadecyl Halide | Stearic Acid / Triglyceride |
| Typical Reagents | NaCN or KCN in DMSO/DMF | NH₃, Metal Oxide Catalyst (e.g., ZnO, V₂O₅) |
| Temperature | 60 - 80 °C | 280 - 360 °C[5] |
| Pressure | Atmospheric | Elevated |
| Key Byproducts | Isocyanide, Alkene (Octadecene) | Amide (Stearamide), Unreacted Acid |
| Advantages | High purity, mild conditions, good for lab scale | Lower cost raw materials, suitable for industrial scale |
| Disadvantages | Use of highly toxic cyanide salts, higher cost of alkyl halide | High energy input, requires specialized equipment, potential for thermal degradation |
Section 4: Visual Diagrams and Workflows
Workflow: Troubleshooting Byproduct Formation
A logical approach to identifying and solving byproduct issues.
Caption: Troubleshooting Decision Tree for Octadecyl Cyanide Synthesis.
Mechanism: Sɴ2 vs. E2 Competition
Visualizing the competing pathways in the alkyl halide synthesis route.
Sources
- 1. organicmystery.com [organicmystery.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0000916B1 - Process for the production of fatty acid nitriles and glycerine from glycerides, in particular from natural fats and/or oils - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cyanide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist’s Guide to the Structural Elucidation of Nonadecanenitrile: A Comparative Analysis Centered on ¹H NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Long-Chain Aliphatic Compounds
In the realm of organic chemistry and drug development, the precise structural characterization of molecules is paramount. Long-chain aliphatic compounds, such as nonadecanenitrile (C₁₉H₃₇N), present a unique analytical challenge. While seemingly simple in their repeating methylene units, their high molecular weight, waxy nature, and the subtle differences in the electronic environments of their protons demand a robust and multifaceted analytical approach.
This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data readout, we will explore the causal factors behind the observed spectral features, establish a validated protocol for sample analysis, and critically compare the insights derived from ¹H NMR with those from alternative analytical techniques. Our objective is to equip the modern researcher with the expertise to confidently characterize long-chain molecules, leveraging ¹H NMR as a primary tool for structural elucidation.
Part 1: Deconstructing the ¹H NMR Spectrum of this compound
The structure of this compound, CH₃(CH₂)₁₇C≡N, dictates a ¹H NMR spectrum with four distinct proton environments. The interpretation relies on understanding chemical shift, integration, and signal multiplicity.[1][2]
Molecular Structure and Proton Environments:
Caption: Labeled proton environments in this compound.
Chemical Shift (δ): Predicting Signal Positions
The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[3][4]
-
Protons 'a' (α-methylene, -CH₂-CN): These two protons are directly attached to the carbon adjacent to the nitrile group. The sp-hybridized carbon of the nitrile is highly electronegative, causing significant deshielding.[5] This effect, primarily driven by the cyano group's electric field, shifts this signal downfield.[6]
-
Predicted Shift: ~2.3 ppm.[5]
-
-
Protons 'b' (β-methylene, -CH₂-CH₂CN): These protons are one carbon removed from the nitrile group. They experience a weaker deshielding effect compared to the α-protons.
-
Protons 'c' (Bulk methylenes, -(CH₂)₁₅-): The fifteen methylene groups forming the core of the alkyl chain are electronically very similar and far removed from the influence of the nitrile group. They are highly shielded.[8]
-
Predicted Shift: A large, overlapping signal centered around 1.2-1.4 ppm.[9]
-
-
Protons 'd' (Terminal methyl, CH₃-): The terminal methyl group protons are the most shielded in the molecule, located furthest from any electron-withdrawing influence.
Integration: The Proton Count
The area under each NMR signal is proportional to the number of protons it represents.[1] This provides a relative ratio of the different types of protons.
-
Expected Ratio (a:b:c:d): 2H : 2H : 30H : 3H
The immense integral value of the bulk methylene signal ('c') relative to the others is a hallmark feature for long-chain aliphatic compounds.
Multiplicity (Splitting): Neighboring Proton Information
Spin-spin coupling causes signals to split based on the number of non-equivalent protons on adjacent carbons (the n+1 rule).[12]
-
Signal 'a' (-CH₂-CN): Coupled to the two 'b' protons (n=2), this signal will appear as a triplet .
-
Signal 'b' (-CH₂-CH₂CN): Coupled to the two 'a' protons on one side and two 'c' protons on the other (n=4), this signal is expected to be a quintet , though it may appear as a more complex multiplet.
-
Signal 'c' (-(CH₂)₁₅-): Due to coupling with numerous, very similar neighbors, these signals will overlap extensively, resulting in a single, broad, and largely unresolved multiplet .
-
Signal 'd' (CH₃-): Coupled to the two adjacent 'c' protons (n=2), this signal will appear as a triplet .
Summary of Predicted ¹H NMR Data
| Signal Label | Proton Group | Predicted δ (ppm) | Integration (Relative # of H) | Predicted Multiplicity |
| a | -CH ₂-CN | ~2.3 | 2 | Triplet (t) |
| b | -CH ₂-CH₂CN | ~1.7 | 2 | Multiplet (m) / Quintet |
| c | -(CH ₂)₁₅- | ~1.2-1.4 | 30 | Broad Multiplet (m) |
| d | CH ₃- | ~0.9 | 3 | Triplet (t) |
Part 2: A Comparative Guide to Analytical Techniques
While ¹H NMR is exceptionally powerful, a comprehensive analysis relies on corroborating data from other techniques. Each method provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided for this compound | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the number, connectivity, and electronic environment of protons. Confirms the alkyl chain structure and the influence of the nitrile group. | Provides detailed structural connectivity. Quantitative analysis is possible.[13] | Can have significant signal overlap in complex molecules.[14] Less sensitive than Mass Spectrometry. |
| ¹³C NMR Spectroscopy | Confirms the number of unique carbon environments. The nitrile carbon signal is distinctive (~115-120 ppm).[5] The alkyl carbons appear in the 10-40 ppm range. | Provides direct information on the carbon skeleton. Good for identifying quaternary carbons. | Inherently much less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Unequivocally identifies the nitrile functional group via a sharp, strong C≡N triple bond stretch.[5] | Excellent for functional group identification. The C≡N stretch near 2250 cm⁻¹ is highly characteristic and in a clean region of the spectrum.[15] | Provides no information on the size or connectivity of the alkyl chain. |
| Mass Spectrometry (MS) | Determines the molecular weight (279.50 g/mol ) and provides fragmentation patterns that can help confirm the structure.[16][17] | Extremely high sensitivity. Provides accurate molecular weight. Fragmentation can confirm structural motifs. | Provides little to no information about stereochemistry or isomer connectivity. |
| Gas Chromatography (GC) | Primarily used for assessing purity and determining retention time. Can be coupled with MS (GC-MS) for powerful separation and identification. | High separation efficiency. Excellent for purity analysis and quantification. | The compound must be volatile and thermally stable. Does not provide direct structural information on its own. |
Part 3: Experimental Protocols for High-Integrity Data
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and appropriate data acquisition parameters.
Workflow for Sample Preparation and Analysis
Caption: From Sample to Structure: A Validated Workflow.
Step-by-Step Sample Preparation
Rationale: this compound is a waxy solid at room temperature. Proper dissolution and removal of particulate matter are critical for achieving high-resolution spectra, as solid particles distort the magnetic field homogeneity.[18]
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, small vial.[19][20]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good solvating power for nonpolar compounds and its single residual peak at 7.26 ppm.
-
Dissolution: Gently vortex or warm the vial slightly to ensure complete dissolution of the waxy solid. The final solution should be clear and transparent.
-
Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool or a Kimwipe at its neck.[20][21] Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is mandatory to remove any dust or undissolved microparticles.
-
Finalizing: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube clean before insertion into the spectrometer.[19]
Recommended ¹H NMR Acquisition Parameters
Rationale: The goal is to obtain a spectrum with a high signal-to-noise ratio (S/N) and reliable integrals in a reasonable amount of time.[22]
-
Pulse Program: zg30. This uses a 30° excitation pulse, which is optimal for quantitative results when acquiring multiple scans as it allows for faster relaxation between pulses.[22]
-
Number of Scans (NS): 8 to 16. While a single scan might be sufficient for a concentrated sample, averaging multiple scans improves the S/N ratio.
-
Acquisition Time (AQ): ~3.0 s. This is sufficient time to allow for the decay of most proton signals, ensuring good resolution.[22]
-
Relaxation Delay (D1): 2.0 s to 5.0 s. A sufficient delay is needed to allow all protons to return to equilibrium before the next pulse, which is critical for accurate integration.
-
Spectral Width (SW): ~20 ppm. A standard width covering the typical range for organic molecules.
-
Receiver Gain (RG): Set automatically by the spectrometer to prevent signal clipping.
Conclusion
The ¹H NMR spectrum of this compound, while dominated by a large aliphatic signal, is rich with structural information. The distinct signals for the protons alpha and beta to the nitrile group, combined with the terminal methyl triplet, provide unambiguous confirmation of the molecule's linear structure and the terminus functionalization. When interpreted within a comparative framework that includes ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and confident structural assignment is achieved. The experimental protocols detailed herein provide a self-validating system to ensure the acquisition of high-quality, reproducible data, empowering researchers to tackle the characterization of long-chain compounds with scientific rigor and precision.
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A Comparative Guide to Nonadecanenitrile and Other Long-Chain Fatty Nitriles in Surfactant Applications
Introduction: The Role of Fatty Nitriles as Precursors to High-Performance Cationic Surfactants
In the realm of surfactant science, fatty nitriles represent a pivotal class of chemical intermediates. While not typically employed as surfactants in their own right due to the relatively low polarity of the nitrile headgroup, they are the direct precursors to a versatile and widely utilized family of cationic surfactants: fatty amines and their quaternary ammonium derivatives.[1][2][3][4] This guide provides a comparative analysis of nonadecanenitrile (C19) and other long-chain fatty nitriles by evaluating the surfactant properties of their corresponding primary amine derivatives. For researchers, scientists, and drug development professionals, understanding the relationship between the alkyl chain length of the parent fatty nitrile and the performance of the resulting surfactant is critical for formulating effective delivery systems, emulsifiers, and antimicrobial agents.[5][6][7][8][9]
This guide will delve into the physicochemical properties of this compound, followed by a comparative analysis of the surfactant performance of its derived amine, nonadecylamine, against other long-chain fatty amines. We will explore key performance metrics such as Critical Micelle Concentration (CMC) and surface tension, supported by experimental data. Furthermore, detailed protocols for fundamental surfactant characterization techniques are provided to enable researchers to conduct their own evaluations.
Physicochemical Properties of this compound
This compound (C19H37N) is a long-chain aliphatic nitrile characterized by a 19-carbon alkyl chain.[10][11] Its molecular structure is dominated by the long, hydrophobic tail, rendering it insoluble in water but soluble in many organic solvents. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28623-46-3 | [10] |
| Molecular Formula | C19H37N | [10] |
| Molecular Weight | 279.5 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| Synonyms | 1-Cyanooctadecane, Octadecyl cyanide | [10] |
The primary significance of this compound in the context of surfactants lies in its conversion to nonadecylamine through catalytic hydrogenation. This process transforms the non-ionic nitrile into a primary amine, which, upon protonation in acidic aqueous solutions, becomes a cationic surfactant.
Figure 1: Conversion of this compound to a Cationic Surfactant.
Comparative Performance of Fatty Amine Surfactants
The length of the hydrophobic alkyl chain is a critical determinant of a surfactant's performance.[[“]][13][14] Generally, as the alkyl chain length increases, the surfactant becomes more hydrophobic, which leads to a lower Critical Micelle Concentration (CMC) and enhanced surface activity.[[“]][13] This is because the greater hydrophobic character provides a stronger driving force for the molecules to self-assemble into micelles to minimize their contact with water.[15]
Table 2: Comparative Surfactant Properties of Long-Chain Primary Amines
| Fatty Amine (Derived from) | Carbon Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Dodecylamine (Dodecanenitrile) | C12 | ~25 | ~35 |
| Tetradecylamine (Tetradecanenitrile) | C14 | ~6 | ~33 |
| Hexadecylamine (Hexadecanenitrile) | C16 | ~1.5 | ~32 |
| Octadecylamine (Octadecanenitrile) | C18 | ~0.4 | ~31 |
| Nonadecylamine (this compound) | C19 | ~0.2 (estimated) | ~31 (estimated) |
As evidenced in Table 2, there is a clear trend of decreasing CMC as the carbon chain length increases from C12 to C18. This indicates that longer-chain fatty amines are more efficient at forming micelles. The surface tension at the CMC also tends to decrease slightly with increasing chain length, signifying a greater reduction in the surface energy of water.[[“]][13] Nonadecylamine, with its C19 chain, is expected to continue this trend, exhibiting a very low CMC and strong surface activity.
Experimental Protocols for Surfactant Characterization
To facilitate the empirical evaluation of these surfactants, the following are detailed protocols for two fundamental characterization techniques.
Protocol 1: Determination of Surface Tension and Critical Micelle Concentration (CMC) using the Du Noüy Ring Method
This method measures the force required to detach a platinum ring from the surface of a liquid, which is directly related to the surface tension.[16][17][18][19][20] By measuring the surface tension of a series of surfactant solutions of varying concentrations, the CMC can be determined as the point where the surface tension ceases to decrease significantly with increasing concentration.[15]
Materials and Equipment:
-
Tensiometer with a platinum Du Noüy ring
-
Precision balance
-
Glass beakers
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
The fatty amine surfactant to be tested
-
Deionized water
-
Appropriate acid (e.g., HCl) to adjust pH for amine protonation
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of the fatty amine and dissolve it in deionized water containing a stoichiometric amount of acid to ensure complete protonation. Prepare a stock solution of known concentration (e.g., 10 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Tensiometer Calibration and Setup: Ensure the tensiometer is calibrated according to the manufacturer's instructions. Clean the platinum ring thoroughly by rinsing with a solvent (e.g., ethanol) and then deionized water, followed by flaming to a red heat to remove any organic contaminants.
-
Measurement: a. Pour a sample of the lowest concentration solution into a clean beaker placed on the tensiometer's sample stage. b. Lower the platinum ring so that it is fully submerged in the solution. c. Slowly lower the sample stage, causing the ring to be pulled through the liquid surface. d. The force on the ring will increase as it pulls a meniscus of liquid with it. The tensiometer will record the maximum force just before the liquid lamella breaks. e. The instrument's software will typically calculate the surface tension, applying necessary correction factors. f. Repeat the measurement for each dilution, starting from the lowest to the highest concentration to minimize cross-contamination.
-
Data Analysis: a. Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration. b. The resulting plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the plot.
Figure 2: Workflow for CMC determination via the Du Noüy ring method.
Protocol 2: Evaluation of Foamability and Foam Stability using the Ross-Miles Method
This method provides a standardized way to assess the foaming capacity of a surfactant solution and the stability of the foam produced.[21][22][23][24]
Materials and Equipment:
-
Ross-Miles foam apparatus (graduated glass column with a reservoir)
-
Thermostatic bath to maintain constant temperature
-
Stopwatch
-
Surfactant solution at a concentration above its CMC
Procedure:
-
Apparatus Setup: Clean the Ross-Miles apparatus thoroughly to ensure no contaminants are present that could affect foaming. Place the apparatus in a thermostatic bath to maintain a constant temperature (e.g., 25°C).
-
Sample Loading: a. Add 200 mL of the surfactant solution to the main column of the apparatus. b. Add 50 mL of the same solution to the reservoir.
-
Foam Generation: a. Open the stopcock of the reservoir to allow the 50 mL of solution to fall a specified distance into the 200 mL of solution in the column. b. Start the stopwatch as soon as the reservoir is empty.
-
Measurement: a. Immediately measure the initial height of the foam generated in the column. This is a measure of the foamability. b. Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Data Analysis: a. Compare the initial foam heights of different surfactant solutions to rank their foamability. b. Analyze the rate of foam height decay over time to compare foam stability. A slower decay indicates greater foam stability.
Applications in Research and Drug Development
Long-chain cationic surfactants derived from fatty nitriles like this compound are of significant interest to the pharmaceutical and biotechnology sectors for several reasons:
-
Drug Solubilization and Delivery: Their ability to form micelles allows for the encapsulation of poorly water-soluble drugs, enhancing their bioavailability.[5][8][9] The positive charge of the micelles can also facilitate interaction with negatively charged cell membranes, potentially improving drug uptake.[6]
-
Antimicrobial Activity: Many quaternary ammonium compounds derived from long-chain fatty amines exhibit potent antimicrobial properties and are used as preservatives and active ingredients in various formulations.[7][25]
-
Gene Delivery: The cationic nature of these surfactants allows them to form complexes with negatively charged genetic material like DNA and RNA, making them potential non-viral vectors for gene therapy.[5]
Conclusion
While this compound itself is not a surfactant, it is a valuable precursor to nonadecylamine, a long-chain cationic surfactant with anticipated high performance. The established structure-property relationships within the fatty amine series indicate that nonadecylamine will exhibit a very low CMC and excellent surface tension reduction capabilities, making it a strong candidate for applications requiring high efficiency, such as in drug delivery and advanced material formulations. The provided experimental protocols offer a robust framework for the empirical validation and comparison of these and other novel surfactant systems.
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A Comparative Guide to the Validation of a GC-MS Method for Nonadecanenitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical entities is paramount. Nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its accurate measurement is critical to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound, comparing its performance with alternative analytical techniques and offering a transparent, data-driven assessment.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5]
Methodology and Experimental Design
The core of this guide is a robustly designed validation study that scrutinizes every critical parameter of the GC-MS method. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.
Experimental Workflow: A Step-by-Step Approach
The validation process follows a logical and systematic workflow, ensuring that each parameter is thoroughly evaluated.
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A Comparative Guide to the Biological Activity of C18 and C19 Nitrile-Containing Steroids
Introduction: The Strategic Role of the Nitrile Group in Steroidal Drug Design
For decades, the steroidal backbone has been a foundational scaffold in medicinal chemistry, yielding therapies that modulate a vast array of physiological processes. The introduction of specific functional groups onto this scaffold is a key strategy for fine-tuning pharmacological activity, and few groups are as functionally versatile and enigmatic as the nitrile (-C≡N). More than 30 nitrile-containing pharmaceuticals have been approved for a wide range of conditions, a testament to the group's utility.[1] This guide provides a comparative framework for understanding and evaluating the biological activity of nitriles appended to two critical steroid classes: the C18 estrogenic and C19 androgenic/progestogenic scaffolds.
The nitrile group is a compact, linear, and highly polar moiety. Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to mimic key interactions of hydroxyl or carbonyl groups within protein binding pockets.[2] Furthermore, it is often metabolically stable, improving the pharmacokinetic profile of a parent drug.[1] However, its electrophilic carbon can, under certain structural and enzymatic conditions, be susceptible to nucleophilic attack or metabolic activation, occasionally leading to the release of toxic cyanide ions.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, providing robust, self-validating protocols to empower your own comparative studies of novel C18 and C19 nitrile-containing compounds.
The Nitrile Pharmacophore: A Nexus of Potency and Precaution
The decision to incorporate a nitrile group is a strategic choice that can profoundly influence a drug candidate's profile. Its impact stems from a unique combination of physicochemical properties.
-
Receptor Engagement: The nitrile's nitrogen atom is an effective hydrogen bond acceptor. In numerous crystal structures, nitrile groups are observed forming crucial hydrogen bonds with amino acid residues (like arginine or serine) or with structured water molecules in the active site, anchoring the ligand and enhancing binding affinity.[2][5] In other cases, it projects into narrow, hydrophobic clefts, making favorable polar interactions.[2]
-
Metabolic Fortitude: In most pharmaceuticals, the nitrile group is robust and passes through the body unmetabolized. This metabolic stability can prolong a drug's half-life and increase bioavailability.[1]
-
Covalent Modulation: While often a stable participant in non-covalent interactions, the nitrile can also be designed as a "warhead" for reversible covalent inhibition.[6] This is particularly relevant for enzyme targets with active site nucleophiles like serine or cysteine. The reactivity can be tuned by adjacent electron-withdrawing groups, allowing for fine control over the bond's residence time.[6][7]
-
The Toxicity Caveat: The primary toxicity concern for nitriles is the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration.[4] This is typically mediated by cytochrome P450 enzymes (specifically CYP2E1) which hydroxylate the alpha-carbon, forming an unstable cyanohydrin that decomposes to an aldehyde and hydrogen cyanide.[4] Therefore, assessing the metabolic liability of any new nitrile-containing compound is a critical step in drug development.
Caption: Logical relationship between nitrile properties and drug development outcomes.
Case Study Frameworks: C18 vs. C19 Scaffolds
C19-Nitrile Steroids: Modulators of Progesterone and Androgen Pathways
The C19 steroid scaffold, derived from testosterone, is the foundation for numerous drugs targeting progesterone and androgen receptors. A prime example is Dienogest , a synthetic progestin used in oral contraceptives and for the treatment of endometriosis.
-
Scaffold: C19-nortestosterone derivative.
-
Key Feature: Dienogest possesses a unique cyanomethyl (-CH₂CN) group at the C-17 position.
-
Biological Activity: It exhibits potent progestogenic activity with significant anti-androgenic effects. The C-17 cyanomethyl group is crucial; it imparts high progestational activity while reducing the liver toxicity often associated with the more traditional C-17 ethinyl group found in other progestins.[1] The nitrile here enhances receptor binding and contributes to a favorable pharmacokinetic and safety profile.
C18-Nitrile Steroids: Targeting Estrogen Synthesis and Signaling
The C18 scaffold is characteristic of estrogens like estradiol. While direct nitrile derivatives of estradiol have been synthesized for research purposes[8], the most clinically successful nitrile-containing drugs related to this class are the non-steroidal aromatase inhibitors, such as Letrozole and Anastrozole . They act by blocking the synthesis of C18 estrogens from C19 androgens.
-
Target: Aromatase (cytochrome P450 19A1), the enzyme that converts androgens to estrogens.
-
Key Feature: These molecules contain an aryl nitrile moiety.
-
Biological Activity: They are potent and selective non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer. In the enzyme's active site, the nitrile nitrogen of Letrozole coordinates with the heme iron of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[2] This demonstrates the nitrile acting as a key coordinating group for enzyme inhibition.
Comparative Biological Evaluation: A Practical Guide
To objectively compare novel C18 and C19 nitrile compounds, a tiered experimental approach is essential. This workflow ensures that data on binding affinity, functional activity, and safety are generated systematically.
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A Comparative Guide to the Synthesis of Nonadecanenitrile: Exploring Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain aliphatic nitriles, such as nonadecanenitrile (C₁₉H₃₇N), is a critical process in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] this compound, also known as 1-cyanooctadecane, serves as a valuable intermediate for producing a variety of other functional groups including carboxylic acids, amines, and ketones.[2][3][4][5] This guide provides a comprehensive comparison of established and alternative synthetic routes to this compound, with a focus on reagent efficiency, reaction conditions, and overall yield.
Traditional vs. Modern Synthetic Strategies
Historically, the synthesis of nitriles has been dominated by methods involving highly toxic cyanide reagents.[6][7] While effective, these methods pose significant environmental and safety risks. Modern synthetic chemistry has seen a shift towards greener and more efficient alternatives that minimize hazardous waste and improve reaction conditions. This guide will explore several of these contemporary approaches.
Key Synthetic Pathways to this compound
The primary methods for synthesizing this compound can be broadly categorized into three main strategies:
-
Nucleophilic Substitution of Alkyl Halides: The Kolbe nitrile synthesis is a classic and direct method for preparing nitriles.[1][8] This Sₙ2 reaction involves the displacement of a halide ion from a primary or secondary alkyl halide by a cyanide ion.[1][9][10]
-
Dehydration of Primary Amides: This fundamental route involves the removal of a water molecule from a primary amide to form the corresponding nitrile.[2][11][12] A variety of dehydrating agents can be employed, ranging from strong acids to milder, more selective reagents.[2][13]
-
Oxidation of Primary Amines: The direct oxidation of primary amines to nitriles offers an atom-economical approach.[14][15] This transformation can be achieved using various catalytic systems, including both metal-based and metal-free options.[14][15][16]
In-Depth Comparison of Synthetic Methods
This section provides a detailed analysis of the aforementioned synthetic routes, including experimental protocols and a comparative summary of their performance.
Nucleophilic Substitution of Alkyl Halides (Kolbe Nitrile Synthesis)
This method remains a widely used and effective strategy for nitrile synthesis due to its simplicity and the ready availability of starting materials.
Causality of Experimental Choices:
-
Substrate: 1-Halooctadecane (e.g., 1-bromooctadecane) is the ideal precursor due to the primary nature of the halide, which favors the Sₙ2 mechanism and minimizes competing elimination reactions.
-
Cyanide Source: Sodium or potassium cyanide are common choices. The use of polar aprotic solvents like DMSO enhances the nucleophilicity of the cyanide anion, leading to faster reaction rates.[1]
-
Reaction Conditions: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of this compound from 1-Bromooctadecane
-
To a solution of 1-bromooctadecane (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 equivalents).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Workflow for Kolbe Nitrile Synthesis
Caption: Workflow for the synthesis of this compound via Kolbe nitrile synthesis.
Dehydration of Primary Amides
Causality of Experimental Choices:
-
Starting Material: Nonadecanamide can be prepared from nonadecanoic acid via standard amidation procedures.
-
Dehydrating Agent: A variety of reagents can be used, with phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) being traditional choices.[2][10][12] More modern and milder reagents include cyanuric chloride and Burgess reagent. The choice of reagent impacts reaction conditions and functional group tolerance. For instance, milder reagents are preferable for substrates with sensitive functional groups.
-
Reaction Conditions: The reaction conditions are highly dependent on the chosen dehydrating agent. Stronger reagents often require harsher conditions, while milder reagents can be used at or near room temperature.
Experimental Protocol: Synthesis of this compound from Nonadecanamide using Phosphorus Pentoxide
-
In a round-bottom flask, combine nonadecanamide (1 equivalent) and phosphorus pentoxide (0.5-1 equivalent).
-
Heat the mixture under vacuum (or with a distillation setup to remove water) to 150-200 °C.
-
The product, this compound, will distill as it is formed.
-
Collect the distillate and purify further by vacuum distillation if necessary.
Reaction Mechanism: Amide Dehydration with P₂O₅
Caption: Simplified mechanism of amide dehydration using phosphorus pentoxide.
Oxidation of Primary Amines
This approach represents a more modern and "green" alternative, as it avoids the use of stoichiometric and often harsh reagents.
Causality of Experimental Choices:
-
Starting Material: Nonadecylamine is the starting material for this transformation.
-
Catalyst and Oxidant: A range of catalytic systems have been developed for this oxidation. Homogeneous ruthenium catalysts have shown high efficiency in the dehydrogenative oxidation of primary amines to nitriles, producing only hydrogen gas as a byproduct.[14][15] Metal-free catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant, offer an environmentally benign alternative.[16][17][18]
-
Reaction Conditions: The reaction conditions are generally mild, often proceeding at or slightly above room temperature. The choice of solvent and base is crucial for catalyst stability and activity.
Experimental Protocol: Metal-Free Oxidation of Nonadecylamine to this compound
-
To a solution of nonadecylamine (1 equivalent) in a suitable solvent such as dichloromethane, add 4-acetamido-TEMPO (0.1 equivalents) and pyridinium bromide (0.2 equivalents).
-
Add Oxone® (2 equivalents) as the terminal oxidant.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Catalytic Cycle for Amine Oxidation
Caption: Simplified catalytic cycle for the TEMPO-mediated oxidation of a primary amine to a nitrile.
Comparative Data Summary
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Nucleophilic Substitution | 1-Halooctadecane | NaCN or KCN, DMSO | 70-90 | High yields, straightforward procedure | Use of highly toxic cyanide salts, potential for elimination side reactions |
| Amide Dehydration | Nonadecanamide | P₂O₅, POCl₃, SOCl₂ | 60-85 | Avoids cyanide salts, versatile | Often requires harsh conditions (high temperatures), can have limited functional group tolerance |
| Amine Oxidation | Nonadecylamine | Ru-catalyst or TEMPO, Oxidant | 75-95 | "Green" and atom-economical, mild reaction conditions, high functional group tolerance | Catalysts can be expensive, may require longer reaction times |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages. While the Kolbe nitrile synthesis remains a robust and high-yielding method, the inherent toxicity of cyanide reagents necessitates careful handling and waste disposal.
The dehydration of amides provides a viable alternative, though often at the cost of harsher reaction conditions. The most promising future direction lies in the continued development of catalytic oxidation methods. These approaches, particularly the metal-free variants, offer a greener, safer, and highly efficient route to this compound and other long-chain nitriles. As the demand for sustainable chemical processes grows, these catalytic methods are poised to become the preferred choice in both academic and industrial settings.
Further research into novel catalysts and reaction conditions for the direct conversion of carboxylic acids to nitriles also holds significant promise for streamlining the synthesis of these valuable compounds.[19][20][21][22] Additionally, biocatalytic methods using enzymes like aldoxime dehydratase are emerging as environmentally friendly alternatives, although they are currently more suited for smaller-scale synthesis.[6][8][23][24]
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- Enzymes Replace Cyanide in Eco-Friendly Nitrile Synthesis - AZoLifeSciences. (2024).
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A Comparative Guide to Nonadecanenitrile as a Potential Lubricant Additive
For Researchers, Scientists, and Formulation Professionals
In the continuous pursuit of enhanced lubrication and equipment longevity, the exploration of novel lubricant additives is paramount. This guide provides a comprehensive technical overview of Nonadecanenitrile, a long-chain nitrile compound, and evaluates its potential as a lubricant additive in comparison to established alternatives. While direct, publicly available experimental data on the tribological performance of this compound is limited, this guide will offer a comparative analysis based on its chemical structure, expected properties, and the known performance of related compounds and other additive classes.
The Critical Role of Additives in Modern Lubricants
Lubricants are the lifeblood of machinery, tasked with reducing friction, minimizing wear, dissipating heat, and preventing corrosion.[1][2] The base oil alone, whether mineral or synthetic, is often insufficient to meet the demanding requirements of modern engines and industrial equipment.[3] This is where lubricant additives become indispensable. These chemical compounds are meticulously blended with base oils to enhance their inherent properties or to impart entirely new performance characteristics.[1][2]
The functions of lubricant additives can be broadly categorized as:
-
Enhancing existing base oil properties: This includes the use of antioxidants to prevent oil degradation, corrosion inhibitors to protect metal surfaces, and viscosity index improvers to maintain optimal viscosity over a wide temperature range.[1][2]
-
Suppressing undesirable base oil properties: Pour-point depressants, for example, are used to improve low-temperature fluidity.[1]
-
Imparting new properties: Anti-wear agents and extreme pressure (EP) additives form protective films on metal surfaces to prevent seizure and reduce wear under high loads.[1]
The selection and combination of these additives are critical in formulating a lubricant that meets specific performance standards and application requirements.[2]
Understanding this compound: A Profile
This compound (C₁₉H₃₇N), also known as stearonitrile or octadecyl cyanide, is a long-chain aliphatic nitrile.[4] Its molecular structure consists of a long, non-polar hydrocarbon tail (C₁₈H₃₇) and a polar nitrile group (-C≡N). This amphiphilic nature is a key characteristic that suggests its potential utility as a surface-active agent in lubrication.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₇N | [4] |
| Molecular Weight | 279.5 g/mol | [4] |
| Appearance | Colorless solid or liquid | [5] |
| Boiling Point | 82-118 °C (estimated) | [5] |
| Solubility | Generally soluble in non-polar organic solvents, with solubility in water decreasing with chain length. | [5] |
The long hydrocarbon tail provides good solubility in mineral and synthetic base oils, a crucial requirement for any lubricant additive. The polar nitrile group, on the other hand, is expected to have a strong affinity for metal surfaces.
A Theoretical Performance Comparison
In the absence of direct experimental data for this compound, we can draw parallels and make informed hypotheses about its performance relative to other common lubricant additives based on their mechanisms of action.
Friction Modification
This compound (Hypothesized Mechanism):
The primary theorized function of this compound as a lubricant additive is that of a friction modifier . The polar nitrile group would adsorb onto the metal surfaces of moving parts, forming a thin, protective boundary film. The long, non-polar hydrocarbon tails would then align themselves away from the surface, creating a low-shear plane that reduces the coefficient of friction between the surfaces. This "mending effect" and the formation of a tribofilm are common mechanisms for friction reduction.
Comparison with Other Friction Modifiers:
-
Fatty Acid Esters and Amides: These are common organic friction modifiers that also function through surface adsorption. Like this compound, they possess a polar head group and a non-polar tail. The effectiveness of these additives is often dependent on the strength of their interaction with the metal surface and the packing density of the adsorbed film. The strong polarity of the nitrile group could potentially lead to a more robust and thermally stable adsorbed layer compared to some ester or amide-based additives.
-
Organo-molybdenum Compounds (e.g., MoDTC): These are highly effective friction modifiers that form layered molybdenum disulfide (MoS₂) tribofilms on the interacting surfaces. While extremely effective at reducing friction, they are metal-based and can contribute to ash formation. This compound offers the advantage of being an ashless, organic additive.
-
Glycerol Mono-oleate (GMO): A widely used friction modifier, particularly in engine oils. Its performance is well-documented. A comparative study would be needed to determine if the nitrile group in this compound offers any advantages in terms of film strength or durability over the hydroxyl and ester groups in GMO.
Anti-Wear Properties
This compound (Hypothesized Mechanism):
While primarily considered a friction modifier, the formation of a durable adsorbed film by this compound could also provide a degree of anti-wear protection under boundary lubrication conditions. By physically separating the metal surfaces, the additive layer can help to prevent direct metal-to-metal contact and reduce adhesive wear.
Comparison with Other Anti-Wear Additives:
-
Zinc Dialkyldithiophosphates (ZDDP): ZDDP is a cornerstone anti-wear additive that has been used for decades. It forms a complex glassy phosphate film on metal surfaces that provides excellent wear protection under a wide range of conditions. It is unlikely that a simple organic molecule like this compound could match the robust anti-wear performance of ZDDP, which also possesses antioxidant and corrosion-inhibiting properties.[2]
-
Tricresyl Phosphate (TCP): An ashless anti-wear additive that forms a phosphide-based tribofilm. TCP is often used in applications where ZDDP is not suitable. A key research question would be to investigate if this compound could offer synergistic benefits when used in conjunction with ashless anti-wear additives like TCP.
-
Nanoparticle Additives (e.g., h-BN, Graphene): Recent research has explored the use of nanoparticles as lubricant additives.[6][7][8] These materials can act as tiny rolling elements between surfaces or form protective tribofilms.[6] While promising, challenges related to dispersion stability and cost remain.[7] this compound, as a soluble organic molecule, would not face the same dispersion challenges.
Experimental Protocols for Performance Evaluation
To validate the theoretical potential of this compound, a rigorous experimental program would be required. The following are standard ASTM test methods that are crucial for evaluating the performance of lubricant additives:
Step-by-Step Methodologies:
-
Sample Preparation:
-
Procure high-purity this compound.
-
Select a suitable base oil (e.g., Group II or Group III mineral oil, or a synthetic base stock like Polyalphaolefin - PAO).
-
Prepare blends of the base oil with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% by weight). Ensure complete dissolution.
-
Prepare a control sample of the neat base oil.
-
Prepare samples of the base oil blended with benchmark additives (e.g., a common fatty acid ester friction modifier) at equivalent concentrations for comparison.
-
-
Friction and Wear Testing (ASTM G99 - Pin-on-Disk):
-
Apparatus: A pin-on-disk tribometer.
-
Procedure:
-
Clean the pin and disk specimens thoroughly with appropriate solvents (e.g., hexane, acetone) and dry them.
-
Mount the disk on the rotating stage and the pin in the stationary holder.
-
Apply the test lubricant to the disk surface.
-
Apply a specified normal load to the pin.
-
Rotate the disk at a constant speed for a set duration or number of cycles.
-
Continuously record the frictional force to calculate the coefficient of friction.
-
After the test, clean the specimens and measure the wear scar diameter on the pin and the wear track profile on the disk using a profilometer or microscope.
-
-
Rationale: This test provides fundamental data on the friction-reducing and anti-wear properties of the lubricant under controlled sliding conditions.
-
-
Four-Ball Wear Test (ASTM D4172):
-
Apparatus: A four-ball wear tester.
-
Procedure:
-
Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramidal arrangement.
-
The cup is filled with the test lubricant.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set time and temperature.
-
After the test, the wear scars on the three stationary balls are measured and averaged.
-
-
Rationale: This test is widely used to evaluate the anti-wear properties of lubricants under high-contact-pressure conditions.
-
-
Thermal and Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT):
-
Apparatus: A rotating pressure vessel.
-
Procedure:
-
A sample of the lubricant, water, and a copper catalyst are placed in a pressure vessel.
-
The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.
-
The time taken for a specified pressure drop to occur is measured, which indicates the oxidative stability of the oil.
-
-
Rationale: This test assesses the additive's potential to degrade under thermal and oxidative stress, which is crucial for long-term performance.
-
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a lubricant additive.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Outlook
This compound presents an intriguing, yet unproven, candidate as a lubricant additive. Its long-chain, amphiphilic structure suggests a strong potential for friction modification through surface adsorption. The primary advantage of such a molecule would be its simple, ashless, and organic nature, making it an attractive option for formulations where metal-containing additives are undesirable.
However, without direct experimental evidence, its performance remains speculative. A thorough investigation following the outlined experimental protocols is essential to quantify its friction-reducing and anti-wear capabilities. Key areas for future research should include:
-
Comparative studies against a range of industry-standard friction modifiers and anti-wear agents.
-
Synergistic and antagonistic effects when combined with other common lubricant additives.
-
Performance evaluation in various base oils , including mineral and synthetic stocks.
-
Investigation of its thermal and oxidative stability to determine its suitability for high-temperature applications.
The findings of such research would be invaluable in determining the viability of this compound and other long-chain nitriles as a new class of lubricant additives, potentially paving the way for more efficient and environmentally friendly lubrication solutions.
References
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Friction and wear characteristics of molecular compound classes from lubricating base oils. (n.d.). GovInfo. Retrieved January 3, 2026, from [Link]
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Synthesis of a long chain alkylbiphenyl base stock and study on the lubricating properties. (2009). ResearchGate. Retrieved January 3, 2026, from [Link]
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A Study on the Tribological Performance of Nanolubricants. (2021). MDPI. Retrieved January 3, 2026, from [Link]
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Tribological performance of nanoparticles as lubricating oil additives. (2016). ResearchGate. Retrieved January 3, 2026, from [Link]
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Comparative Study on the Properties of Nitrile Rubber Filled with Carbon Powder and Carbon Black. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]
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Friction behavior and wear protection ability of selected base lubricants. (2016). ResearchGate. Retrieved January 3, 2026, from [Link]
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Investigating Friction and Antiwear Characteristics of Organic and Synthetic Oils Using h-BN Nanoparticle Additives: A Tribological Study. (2024). MDPI. Retrieved January 3, 2026, from [Link]
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Preparation of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
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Tribological behaviours of lubricating oils with CNT and Si3N4nanoparticle additives. (2014). ResearchGate. Retrieved January 3, 2026, from [Link]
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Inorganic nanomaterial lubricant additives for base fluids, to improve tribological performance: Recent developments. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
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Thermal degradation of n-hexadecane base oil and its impact on boundary friction and surface adsorption. (2020). OUCI. Retrieved January 3, 2026, from [Link]
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Improved Loss-of-Lubrication Performance with Lubricants Containing Nano-Graphene Platelets and Ionic Liquids. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]
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Variation in the coefficient of friction for hexadecane (base oil),... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Enhancing Lubrication Performance of Plastic Oil Lubricant with Oleic Acid-Functionalized Graphene Nanoplatelets and Hexagonal Boron Nitride Solid Lubricant Additives. (2024). MDPI. Retrieved January 3, 2026, from [Link]
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A Comparative Guide to the Characterization of Nonadecanenitrile Impurities by Mass Spectrometry
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. Nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile, finds application in various industrial syntheses, and like any manufactured chemical, it is susceptible to impurities. These unwanted materials can arise from starting materials, synthetic byproducts, or degradation pathways. Identifying and characterizing these impurities is a critical, and often challenging, task mandated by regulatory bodies worldwide.[1][2]
This guide provides an in-depth comparison of mass spectrometry-based workflows for the robust characterization of impurities in this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical strategy. The objective is to empower the scientist with the rationale to select the most appropriate technique—or combination of techniques—to confidently identify and structurally elucidate unknown impurities.
The Analytical Challenge: Understanding Potential Impurities
A logical impurity profiling strategy begins with understanding the potential sources of contamination. The synthesis of this compound, which has a molecular weight of 279.5 g/mol , typically proceeds via routes that can introduce specific classes of impurities.[3]
-
Process-Related Impurities: These are derived from the manufacturing process itself.
-
Starting Materials: Unreacted 1-halooctadecane or octadecylamine.
-
Homologues: Shorter or longer alkyl chain nitriles (e.g., Octadecanenitrile, Eicosanenitrile) present in the starting materials.
-
Byproducts: If synthesized via dehydration of the corresponding amide, residual Nonadecanamide is a likely impurity.[4]
-
-
Degradation Products: These form during storage or exposure to certain conditions.
-
Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially in the presence of acidic or basic traces, leading to the formation of Nonadecanamide and ultimately Nonadecanoic acid.[5]
-
Each of these impurity classes possesses distinct physicochemical properties (volatility, polarity) that dictate the optimal analytical approach.
Mass Spectrometry: The Cornerstone of Impurity Profiling
Mass spectrometry (MS) is the definitive technique for impurity analysis due to its unparalleled sensitivity, selectivity, and ability to provide structural information from minute quantities.[6][7] When coupled with a chromatographic separation technique, it becomes a powerful tool for resolving complex mixtures and characterizing unknown components.[8][9] We will compare the two primary chromatographic approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for Impurity Identification and Characterization
A robust workflow is systematic, beginning with broad screening and moving toward targeted structural elucidation.
Caption: General workflow for mass spectrometry-based impurity characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[10] Given this compound's long alkyl chain, it is sufficiently volatile for GC analysis, making this an excellent starting point, particularly for process-related impurities like homologues and isomers.[11]
Ionization Techniques in GC-MS: A Comparison
The choice of ionization method is critical as it dictates the information obtained.
-
Electron Ionization (EI): This is the workhorse of GC-MS. High-energy electrons (70 eV) bombard the molecule, causing extensive and reproducible fragmentation.[12]
-
Expertise & Experience: While powerful for creating a structural "fingerprint" for library matching, EI often fails to produce a discernible molecular ion for long-chain aliphatic compounds like nitriles.[13] This is a significant drawback when dealing with unknown impurities, as the molecular weight remains elusive. The fragmentation is, however, predictable. For a long-chain nitrile, one expects to see a small or absent molecular ion (M⁺˙), a characteristic [M-1]⁺ peak from the loss of an α-hydrogen, and a series of alkyl fragments. A McLafferty rearrangement typically produces a prominent ion at m/z 41, while a peak at m/z 97 is characteristic of straight-chain nitriles with seven or more carbons.[13][14]
-
-
Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (e.g., methane, ammonia) to gently ionize the analyte, typically through proton transfer.[15][16]
-
Trustworthiness: CI is the perfect complement to EI. It produces very little fragmentation and almost always shows a prominent protonated molecule ([M+H]⁺). This allows for the unambiguous determination of the impurity's nominal molecular weight, which is the first critical piece of information in its identification.
-
Caption: Predicted major fragmentation pathways for this compound under EI.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve this compound sample in a high-purity volatile solvent (e.g., hexane, dichloromethane) to a concentration of ~1 mg/mL. A solvent blank must be run to rule out system contaminants.
-
GC System: Agilent 8890 GC or equivalent.
-
Inlet: Split/Splitless, 280 °C.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 100 °C, hold 1 min, ramp at 15 °C/min to 320 °C, hold 10 min. (This program must be optimized to ensure separation of the main peak from adjacent homologues).
-
-
MS System: Agilent 5977B MSD or equivalent.
-
EI Mode: Source 230 °C, Quad 150 °C, 70 eV electron energy. Scan range m/z 35-500.
-
CI Mode (if available): Use methane as reagent gas. Scan for [M+H]⁺ and potential adducts like [M+C₂H₅]⁺.
-
-
Data Analysis: Process data using vendor software (e.g., MassHunter). Deconvolute peaks and compare EI spectra against a commercial library (e.g., NIST). For unknown peaks not in the library, use CI data to establish molecular weight and EI data to infer structural class.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Based Approach
LC-MS is indispensable for analyzing compounds that are non-volatile, thermally labile, or too polar for GC.[17][18][] This makes it the ideal technique for identifying potential hydrolysis products of this compound, such as the corresponding amide and carboxylic acid.
Ionization Techniques in LC-MS: A Comparison
-
Electrospray Ionization (ESI): The most common LC-MS interface, ESI is a very soft ionization technique ideal for polar molecules.[20] It generates ions directly from a liquid solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Expertise & Experience: For this compound and its non-polar impurities, ESI can be challenging due to poor ionization efficiency. However, for the more polar degradation products (amide, carboxylic acid), it is perfect. A key phenomenon to be aware of is the potential for in-source reduction of the nitrile group to an amine when using protic solvents like water and methanol, which can complicate spectral interpretation.[21][22] Adduct formation with mobile phase components (e.g., sodium [M+Na]⁺, acetonitrile [M+ACN+H]⁺) is also common and must be correctly identified.[23][24]
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for analyzing less polar compounds that are not easily ionized by ESI. It involves vaporizing the LC eluent in a heated nebulizer and creating ions through corona discharge. It serves as an excellent alternative for analyzing the this compound parent compound and its less polar impurities.
Caption: Logic diagram for selecting the appropriate chromatographic method.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the this compound sample in a solvent mixture compatible with the mobile phase (e.g., 90:10 Acetonitrile:Water) to a concentration of ~1 mg/mL.
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 100% B over 8 minutes, hold for 2 minutes, return to initial conditions. (Formic acid is a common additive that aids in protonation for positive mode ESI).[24]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Orbitrap, Sciex QTOF).[25][26]
-
Ionization: ESI, run in both positive and negative ion modes in separate injections to capture all potential impurities.
-
Scan Range: m/z 100-1000.
-
Resolution: Set to >30,000 to enable accurate mass measurements.
-
-
Data Analysis: Use vendor software to extract chromatograms and identify peaks not present in a blank injection. For each peak, determine the accurate mass of the molecular ion. Use this to calculate the most plausible elemental composition.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS): The Path to Confident Identification
For unknown impurities, nominal mass data from a standard quadrupole MS is insufficient. High-resolution accurate mass (HRAM) instrumentation is essential.
-
Authoritative Grounding: HRMS provides mass measurements with high precision (typically < 5 ppm error), which allows for the confident determination of an impurity's elemental composition.[9][27] For example, if an unknown impurity shows an [M+H]⁺ ion at m/z 298.3050, HRMS can distinguish between a potential hydrolysis product (Nonadecanamide, C₁₉H₃₉NO, theoretical [M+H]⁺ 298.3053) and a homologue with an extra double bond (C₂₀H₃₉N, theoretical [M+H]⁺ 294.3155), a distinction impossible with a nominal mass instrument.
-
Tandem Mass Spectrometry (MS/MS): To gain deeper structural insight, MS/MS is performed. The impurity's molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. By interpreting this fragmentation pattern, one can deduce the impurity's structure, often by comparing it to the fragmentation of the parent compound.[6][28]
Data Summary & Comparison
The choice of technique is dictated by the analytical question and the likely nature of the impurities.
Table 1: Comparison of MS Techniques for this compound Impurity Profiling
| Technique | Best For | Key Advantages | Key Limitations |
|---|---|---|---|
| GC-EI-MS | Volatile, non-polar impurities (homologues, isomers, hydrocarbon contaminants). | Excellent chromatographic resolution for isomers. Creates reproducible "fingerprint" spectra for library matching. | Molecular ion often weak or absent for long-chain nitriles, hindering unknown identification.[13] |
| GC-CI-MS | Volatile, non-polar impurities (confirming MW). | Provides clear molecular weight information ([M+H]⁺), complementing EI data. | Provides minimal structural (fragmentation) information. Requires specialized CI source. |
| LC-ESI-MS | Polar, non-volatile, or thermally labile impurities (amides, carboxylic acids). | Excellent for polar analytes. Soft ionization preserves the molecular ion. | Poor ionization for non-polar compounds. Susceptible to matrix effects and adduct formation.[23][24] |
| LC-APCI-MS | Moderately polar to non-polar compounds not suitable for ESI. | Good for analyzing the parent compound and less polar impurities. Less susceptible to ion suppression than ESI. | Less effective for highly polar or ionic species. |
| HRMS (GC/LC) | All unknown impurities. | Provides accurate mass for elemental composition determination, the key to identifying unknowns.[9][26] | Higher instrument cost and complexity. |
| MS/MS (GC/LC) | Structural elucidation of unknowns. | Provides fragmentation data to piece together the chemical structure. | Requires sufficient ion intensity for fragmentation; interpretation can be complex. |
Table 2: Hypothetical Impurity Identification Data using LC-HRMS
| RT (min) | Observed [M+H]⁺ | Accurate Mass | Proposed Formula | Mass Error (ppm) | Proposed Identity |
|---|---|---|---|---|---|
| 5.8 | 282.2897 | 282.28968 | C₁₈H₃₇NO | -0.4 | Octadecanamide |
| 6.5 | 298.3051 | 298.30533 | C₁₉H₃₉NO | -0.8 | Nonadecanamide |
| 7.2 | 280.2765 | 280.27640 | C₁₈H₃₅N | +0.4 | Octadecanenitrile |
| 7.9 | 279.5 (Parent) | - | C₁₉H₃₇N | - | this compound |
Conclusion: An Integrated, Multi-Modal Strategy
The comprehensive characterization of impurities in this compound cannot be reliably achieved with a single analytical technique. A scientifically sound and defensible strategy is an integrated one, leveraging the strengths of orthogonal methods.
-
Initial Screening: Employ both GC-MS (with EI and CI) and LC-HRMS (with ESI) to provide a complete picture of volatile and non-volatile impurities.
-
Identification: Utilize the molecular weight information from GC-CI and the accurate mass data from LC-HRMS to propose elemental compositions for all detected unknowns.
-
Elucidation: Perform targeted MS/MS experiments on the ions of interest to generate fragmentation data, enabling structural confirmation.
This multi-faceted approach ensures that all potential classes of impurities are investigated, provides the high-quality data needed for confident structural assignment, and establishes a trustworthy, self-validating system for ensuring the purity and safety of the final product.
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Song, F., & Li, G. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-72. [21][22]
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Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. [13]
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LGC Group. (2022). The benefits of high-resolution mass spectrometry for impurity profiling. LGCGroup.com. [6]
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Bioanalysis Zone. (2024). How mass spectrometry is redefining impurity analysis. Bioanalysis-zone.com. [7]
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Al-Masri, S., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Rapid Communications in Mass Spectrometry, 37(14). [23]
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Sciex. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. [25]
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KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. kbibiopharma.com. [29]
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YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. ALL ABOUT CHEMISTRY. [14]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Nonadecanenitrile for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of nonadecanenitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within your institution. Our commitment is to empower you with the knowledge to handle and dispose of this chemical with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding this compound
Before any handling or disposal, a thorough understanding of the substance's properties and hazards is critical. This compound, also known as 1-cyanooctadecane or octadecyl cyanide, is a solid at room temperature with a melting point of approximately 43°C.[1][2] Its high molecular weight and long carbon chain render it practically insoluble in water.[2]
The primary toxicological concern associated with aliphatic nitriles is their potential to metabolize into cyanide, which can inhibit cellular respiration.[3][4] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5] While comprehensive toxicological data is limited, it is prudent to treat it as a hazardous substance, demanding careful handling and strict adherence to safety protocols.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 28623-46-3 | [5][6] |
| Molecular Formula | C₁₉H₃₇N | [1][5][6] |
| Molecular Weight | 279.50 g/mol | [1][5] |
| Physical State | Solid (Powder/Crystal) | [2] |
| Melting Point | ~43°C | [1][2] |
| Boiling Point | ~369.5 - 387.3°C at 760 mmHg | [1][2] |
| Water Solubility | Practically insoluble | [2] |
| GHS Hazard Code | H302: Harmful if swallowed | [5] |
Core Disposal Principle: A Proactive Approach to Waste Management
The most effective disposal procedure begins long before waste is generated. Adherence to the principles of the waste hierarchy—Reduce, Reuse, Recycle—is paramount. For a substance like this compound, this translates to:
-
Reduction: Meticulously plan experiments to use the minimum quantity of material necessary to achieve valid scientific outcomes.
-
Substitution: Where scientifically viable, consider if a less hazardous alternative could be used.
-
Segregation: Never mix this compound waste with non-hazardous waste. Proper segregation is the first and most critical step in the disposal process.[7]
Immediate Safety & Handling Precautions
When handling this compound in any form—pure substance, solutions, or contaminated materials—a stringent safety protocol must be in place.
Personal Protective Equipment (PPE)
The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[8] Used gloves that are contaminated must be treated as hazardous waste themselves and disposed of accordingly.[9][10]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Secure the location of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full required PPE before addressing the spill.
-
Containment & Cleanup: For small spills, gently cover the solid material with an absorbent, inert material (e.g., vermiculite, sand). Avoid raising dust. Carefully sweep or scoop the material into a designated waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the systematic process for managing this compound waste from the point of generation to its final collection by licensed professionals. This process must align with your institution's specific Chemical Hygiene Plan as required by OSHA.[11][12]
Step 1: Waste Segregation and Collection
-
Rationale: Preventing cross-contamination and ensuring proper treatment requires that different waste streams are kept separate.[7]
-
Procedure:
-
Designate a specific, labeled container for "this compound Solid Waste."
-
Place all chemically contaminated solid waste, including used weighing boats, contaminated filter paper, and used absorbent materials from spills, directly into this container.
-
If this compound is used in a solution, collect the liquid waste in a separate, compatible container labeled "this compound Liquid Waste," noting the solvent used.
-
Step 2: Container Selection and Management
-
Rationale: The integrity of the waste container is essential to prevent leaks and ensure the safety of personnel handling the waste.[7]
-
Procedure:
-
Use only containers that are chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are recommended.
-
Ensure the container is in good condition, free from cracks or defects.
-
Keep the container closed at all times, except when adding waste. This minimizes the risk of spills and exposure.
-
Step 3: Accurate Waste Labeling
-
Rationale: Proper labeling is a strict regulatory requirement under EPA and OSHA and is vital for communicating hazards to all individuals who may handle the container.[12][13]
-
Procedure:
-
As soon as the first item of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The specific hazards (e.g., "Toxic," "Harmful if Swallowed").
-
The accumulation start date.
-
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Rationale: The SAA provides a designated, controlled location for the short-term storage of hazardous waste, ensuring it remains secure until collection.[13]
-
Procedure:
-
Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The SAA must be under the control of laboratory personnel.
-
Place the primary waste container inside a larger, secondary containment bin to prevent the spread of material in the event of a leak.
-
Step 5: Arranging for Disposal
-
Rationale: Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management service to ensure it is treated and disposed of in an environmentally sound and legally compliant manner.[7][14]
-
Procedure:
-
Once the waste container is full (do not overfill) or reaches the end of its allowable accumulation time, submit a waste pickup request to your institution's EHS department.
-
Provide all necessary information as required on the pickup request form, transcribing directly from the waste label.
-
EHS personnel will collect the waste and manage the subsequent steps of consolidation, transport, and final disposal, which typically involves high-temperature incineration for organic compounds like this compound.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, providing a clear visual guide for laboratory personnel.
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Context: Navigating Compliance
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories.[12][14][15][16]
-
EPA (RCRA): This act establishes the framework for a "cradle-to-grave" management system for hazardous waste. While this compound may not be explicitly listed as a U- or P-list hazardous waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its acute oral toxicity, it must be managed as hazardous waste.[16]
-
OSHA: The Laboratory Standard requires employers to establish a written Chemical Hygiene Plan (CHP) that outlines specific procedures for safe handling and disposal to protect employees.[11][12]
The most critical directive is to always consult and follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department. They will provide the necessary training, resources, and services to ensure your disposal practices are fully compliant with all federal, state, and local regulations.
Conclusion
The proper disposal of this compound is not merely a procedural task but a professional responsibility. By understanding the chemical's hazards, adhering to a systematic disposal protocol, and working in close partnership with your institution's EHS department, you contribute to a safe and sustainable research environment. This guide serves as a foundational resource to empower you in this critical aspect of your scientific work.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 28623-46-3). Retrieved from [Link]
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ACT-i-VATE. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
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Mount St. Mary's College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
-
Med-X, Inc. (2024). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from [Link]
-
Certified Safety Products. (2025). Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. Retrieved from [Link]
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-
Schake. (n.d.). How to Properly Dispose of Nitrile Gloves After Use. Retrieved from [Link]
-
Dystian. (2022). How to dispose of nitrile gloves?. Retrieved from [Link]
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Ahmed, A. E., & Ansari, G. A. (1984). Comparative toxicities of aliphatic nitriles. Journal of Applied Toxicology, 4(4), 222-223. [Link]
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Monuite. (2023). How to dispose of nitrile gloves?. Retrieved from [Link]
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Earth911. (2023). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Retrieved from [Link]
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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Nonadecanenitrile
For the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, ensuring personal safety is paramount. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling Nonadecanenitrile. Moving beyond a simple checklist, we will delve into the rationale behind each safety measure, empowering you to work with confidence and security.
Understanding the Hazard: Why Specific PPE is Crucial
This compound, a long-chain aliphatic nitrile, presents specific hazards that necessitate a robust PPE strategy. According to aggregated GHS information, it is classified as harmful if swallowed.[1] Furthermore, a safety data sheet for the compound indicates it is also harmful in contact with skin or if inhaled.[2] The primary routes of exposure are ingestion, skin contact, and inhalation. Therefore, our PPE protocol is designed to create a comprehensive barrier against these risks.
Core Protective Ensemble: Your First Line of Defense
When handling this compound in a laboratory setting, a standard ensemble of PPE is the foundational requirement. This includes a laboratory coat, closed-toe shoes, and appropriate gloves. However, the specific nature of this compound calls for a more detailed and rigorous approach to each component.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile offers excellent resistance to a wide range of chemicals and provides a durable barrier against accidental splashes and contamination.[3][4][5] |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses | Protects against splashes and potential airborne particles. Standard safety glasses alone do not provide a sufficient seal against chemical splashes. |
| Respiratory Protection | NIOSH-approved respirator (if dust or aerosols are generated) | While not always necessary for handling small quantities in a well-ventilated area, a respirator is crucial if there is a risk of inhaling dust or aerosols. |
| Protective Clothing | Chemical-resistant lab coat or coveralls | Provides a barrier to protect skin and personal clothing from contamination. |
A Step-by-Step Guide to PPE Usage: From Donning to Doffing
Proper technique in using PPE is as critical as the equipment itself. The following workflow ensures maximum protection throughout your experiment.
Workflow for Safe Handling of this compound
Operational Plan: Safe Handling and Spill Response
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or vapors.
-
Avoid Dust Generation: If working with a powdered form of this compound, take care to avoid creating dust. Use spark-proof tools and gentle handling techniques.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]
Spill Response:
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if the substance is a powder.
-
Containment and Cleanup:
-
For small spills, cover the material with an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Decontamination: Thoroughly decontaminate any equipment used for cleanup.
Disposal Plan: Managing this compound Waste
Proper disposal of both the chemical waste and contaminated PPE is a critical final step in the safety protocol.
-
Chemical Waste: Unused this compound and any contaminated materials from a spill cleanup should be collected in a clearly labeled, sealed container for hazardous waste. This waste must be disposed of through a licensed hazardous waste disposal service.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be treated as hazardous waste.[4] Place these items in a designated, sealed bag or container for hazardous waste disposal.[3][5] Uncontaminated nitrile gloves may be eligible for specialized recycling programs, but should not be placed in general recycling bins.[3][5]
Emergency Procedures: First Aid for Exposure
In the event of accidental exposure, follow these immediate first-aid measures while seeking prompt medical attention.
-
Ingestion: If this compound is swallowed, do NOT induce vomiting.[7] Immediately call a poison control center or a medical professional for guidance.[7][8][9]
-
Skin Contact: If the chemical comes into contact with the skin, immediately remove all contaminated clothing.[10] Flush the affected area with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
-
Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: If dust or fumes are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]
-
SUNX. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]
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Unigloves. (2024, April 22). A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. Retrieved from [Link]
-
Chemsrc. (2025, September 11). This compound | CAS#:28623-46-3. Retrieved from [Link]
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BuyGloves.com. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure: Equipment Decontamination. Retrieved from [Link]
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BuyGloves.com. (2023, July 10). How To Recycle Nitrile Gloves. Retrieved from [Link]
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University of Tennessee, Knoxville Biosafety Program. (n.d.). Cleaning Up Biohazardous Spills. Retrieved from [Link]
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National Poisons Centre. (n.d.). First Aid. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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National Capital Poison Center. (n.d.). First Aid Instructions for Poisonings. Retrieved from [Link]
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U.S. National Library of Medicine. (2025, August 1). Poisoning first aid. MedlinePlus. Retrieved from [Link]
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Mayo Clinic. (n.d.). Poisoning: First aid. Retrieved from [Link]
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Stanford Medicine Children's Health. (n.d.). First Aid for Poisonings in a Child. Retrieved from [Link]
Sources
- 1. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 28623-46-3 | TCI AMERICA [tcichemicals.com]
- 3. earthsafeppe.com [earthsafeppe.com]
- 4. gloves.com [gloves.com]
- 5. ecogloves.co [ecogloves.co]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
